Indigodisulfonate dipotassium salt
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
dipotassium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O8S2.2K/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBUCCFHEHLHLF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])O.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8K2N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648752, DTXSID70951272 | |
| Record name | Dipotassium (2E)-3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13725-33-2, 28606-02-2 | |
| Record name | Dipotassium (2E)-3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Indigodisulfonate dipotassium salt chemical properties
An In-Depth Technical Guide to the Chemical Properties of Indigodisulfonate
Introduction: Beyond a Simple Blue Dye
Indigodisulfonate, widely recognized in its disodium salt form as Indigo Carmine (CAS 860-22-0), is far more than a simple coloring agent. While its dipotassium salt variant (CAS 13725-33-2) exists, the vast body of scientific literature and application data centers on the disodium salt; therefore, this guide will focus on the latter as the representative compound.[1][2][3] Its utility in advanced research, diagnostics, and pharmaceutical development is rooted in a fascinating and versatile set of chemical properties. The molecule's vibrant color is a direct consequence of its conjugated pi-system, but its true scientific value lies in the reactivity of this system.
This guide provides an in-depth exploration of the core chemical principles governing indigodisulfonate's behavior. We will move beyond mere descriptions to explain the causality behind its function as a redox and pH indicator, its specific reactivity with oxidants, and the implications of its stability—or lack thereof—in experimental and formulation contexts. For the researcher, scientist, or drug development professional, a thorough understanding of these properties is paramount for leveraging its full potential and ensuring data integrity.
Molecular Structure and Synthesis: The Foundation of Function
The chemical identity of indigodisulfonate is disodium 3,3'-dioxo-2,2'-bis-indolylidene-5,5'-disulfonate.[4] Its structure consists of two planar indole rings linked by a central carbon-carbon double bond. This extended system of alternating double and single bonds (conjugation) is the chromophore responsible for absorbing light in the orange-red spectrum (~610 nm), which results in the characteristic deep blue color we observe.[5][6]
The two sulfonate groups (–SO₃⁻) are critical additions to the parent indigo molecule. They impart significant water solubility, a property the original indigo pigment lacks, allowing for its use in aqueous systems.[3][6] This transformation is typically achieved through aromatic sulfonation of indigo using fuming sulfuric acid.[3][4]
Caption: Molecular structure of Indigodisulfonate (Indigo Carmine).
Physicochemical Properties: A Data-Driven Overview
The utility of any chemical reagent is defined by its physical and chemical properties. For indigodisulfonate, these parameters dictate its use conditions, from solution preparation to formulation stability.
Table 1: Core Physicochemical Properties of Indigo Carmine
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Name | Disodium 3,3'-dioxo-2,2'-bis-indolylidene-5,5'-disulfonate | [3][4] |
| Synonyms | Indigo Carmine, 5,5'-indigodisulfonic acid sodium salt, E132, FD&C Blue No. 2 | [3] |
| CAS Number | 860-22-0 | [2][3] |
| Molecular Formula | C₁₆H₈N₂Na₂O₈S₂ | [2][7] |
| Molecular Weight | 466.36 g/mol | [7] |
| Appearance | Dark blue or purplish-blue powder/granules | [6][8] |
| Melting Point | >300 °C (decomposes) | [8][9] |
| Solubility in Water | ~10 g/L at 25 °C | [6][10] |
| Solubility in Ethanol | Slightly soluble / Sparingly soluble | [10][11] |
| λmax (Water) | ~610 nm |[5][12] |
Stability Profile: Critical Insights for Application
A crucial aspect for any application scientist is understanding a compound's stability. Indigodisulfonate is notoriously unstable under several conditions, a factor that must be accounted for in experimental design and product formulation.
-
Light Sensitivity: The compound has very poor light stability.[11][13] Exposure to light, particularly UV, causes photodegradation, leading to a fading of the blue color.[6] Therefore, solutions should always be stored in light-resistant containers, and experiments should be conducted with this sensitivity in mind.[14][15]
-
Oxidation/Reduction: As a redox indicator, it is inherently sensitive to oxidizing and reducing agents.[11] This reactivity is its primary feature in many applications but also means it can be degraded by unintended contaminants or atmospheric oxygen over time, especially in alkaline solutions.[8][16]
-
pH Stability: The dye exhibits poor stability across a range of pH values. It fades appreciably at pH 3-5, considerably at pH 7, and completely at pH 8 after about a week.[11] It also undergoes decomposition in highly alkaline solutions.[17] This limits its use as a colorant in many aqueous formulations without appropriate stabilization.
Redox and pH Indicator Chemistry: The Mechanism of Color Change
Indigodisulfonate's dual function as both a pH and redox indicator is a direct result of its molecular structure and the lability of its electrons and protons in response to chemical environments.
Redox Indicator
The most prominent feature is its reversible redox reaction. The deep blue, oxidized form can be reduced to a yellow, leuco-form.[16][18] This transformation involves the addition of two electrons and two protons, which breaks the central conjugated system between the two rings, thus eliminating the chromophore responsible for the blue color.
This property is the basis for its use in redox titrations and for demonstrating redox principles.[18][19] The reaction is reversible; exposure of the reduced yellow form to an oxidizing agent, such as atmospheric oxygen, readily restores the blue color.[16][20]
Caption: Reversible redox reaction of Indigodisulfonate.
pH Indicator
In highly alkaline conditions, indigodisulfonate also functions as a pH indicator. It exhibits a distinct color change from blue at pH 11.4 to yellow at pH 13.0.[3][4][21] This change is due to the deprotonation of the amine (-NH) groups on the indole rings at high pH, which alters the electronic state of the conjugated system.
Reactivity with Oxidants: The Case of Ozone and Superoxide
For researchers in atmospheric chemistry, water treatment, and cell biology, the specific reaction of indigodisulfonate with oxidizing species is of paramount importance.
Reaction with Ozone
Indigodisulfonate is a highly effective indicator for dissolved ozone. The reaction is rapid and stoichiometric (1:1).[12] Ozone attacks and cleaves the central C=C double bond of the indigo dye. This cleavage definitively breaks the molecule's chromophore, leading to a loss of the blue color (decolorization). The primary degradation products are two molecules of isatin-5-sulfonic acid, which are nearly colorless.[12][22] This specific and quantitative decolorization forms the basis of a widely used spectrophotometric method for measuring ozone concentrations in water.[12]
Caption: Oxidative degradation of Indigo Carmine by ozone.
A Cautionary Tale: The Superoxide Reaction
A critical finding for biomedical researchers was the discovery that superoxide (O₂⁻), a key reactive oxygen species in cellular physiology, also degrades indigodisulfonate to isatin-5-sulfonic acid.[23] This reaction is indistinguishable from the reaction with ozone in terms of its final product.[22][23]
Expert Insight: This discovery was pivotal because it invalidated the use of indigodisulfonate as a specific, standalone indicator for ozone production by neutrophils and other biological systems. Researchers studying oxidative stress must now interpret results from indigo carmine assays with caution, recognizing that the observed degradation may be due to superoxide rather than ozone.[23] This underscores the necessity of using multiple, complementary detection methods to unequivocally identify specific reactive oxygen species in complex biological environments.
Experimental Protocols: From Demonstration to Quantification
The following protocols are designed as self-validating systems, providing clear, observable outcomes rooted in the chemical properties discussed.
Protocol 1: Preparation of a 1% (w/v) Indigo Carmine Stock Solution
This protocol outlines the standard preparation for a general-purpose indicator solution.
-
Materials: Indigo Carmine powder (disodium salt), distilled or deionized water, 100 mL volumetric flask, beaker, magnetic stirrer and stir bar, weighing balance.
-
Methodology:
-
Accurately weigh 1.0 g of Indigo Carmine powder.
-
Transfer the powder to a 250 mL beaker containing approximately 80 mL of distilled water.
-
Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. The solution should be a deep royal blue.[16]
-
Carefully transfer the dissolved solution to a 100 mL volumetric flask.
-
Rinse the beaker with small portions of distilled water, adding the rinsings to the volumetric flask to ensure a quantitative transfer.
-
Bring the final volume to the 100 mL mark with distilled water. Stopper and invert several times to ensure homogeneity.
-
Transfer the solution to a labeled, amber glass bottle for storage. This stock solution has a limited shelf life of 6-12 months when stored properly away from light.[16]
-
Protocol 2: The "Chemical Traffic Light" Redox Demonstration
This classic demonstration provides a striking visual representation of the reversible redox chemistry of indigodisulfonate.
-
Materials: 1% Indigo Carmine solution (from Protocol 1), Dextrose (D-glucose), Sodium Hydroxide (NaOH), 500 mL Erlenmeyer flask with a stopper, graduated cylinders.
-
Causality: In this experiment, dextrose acts as the reducing agent in a basic solution provided by NaOH. It reduces the indigo carmine from its blue (oxidized) state to its yellow (reduced) state. Shaking the flask introduces atmospheric oxygen, an oxidizing agent, which reverses the reaction, returning the indicator to its colored forms.
-
Methodology:
-
Prepare a dextrose solution (e.g., dissolve ~9 g of dextrose in water to make 500 mL).[16][20]
-
Prepare a sodium hydroxide solution (e.g., carefully dissolve ~24 g of NaOH in water to make 200 mL). Caution: This is a highly exothermic process. Use appropriate PPE.[16]
-
In the 500 mL Erlenmeyer flask, combine 100 mL of the dextrose solution and 100 mL of the sodium hydroxide solution.[16][24]
-
Add 10 mL of the 1% indigo carmine indicator solution to the flask. The solution will initially turn green.[16]
-
Firmly stopper the flask and allow the solution to sit undisturbed.
-
Observation: The color will gradually change from green to red and finally to a bright yellow as the dextrose fully reduces the indigo carmine. This may take up to 10 minutes.[16]
-
Re-oxidation: To demonstrate the reverse reaction, shake the flask. Gentle shaking introduces enough oxygen to oxidize the indicator to its red, intermediate state. Vigorous shaking introduces more oxygen, turning the solution green or back to blue.[16][24]
-
Upon standing, the dextrose will again reduce the indicator, and the color cycle can be repeated multiple times.[16]
-
Protocol 3: Workflow for Spectrophotometric Ozone Determination
This workflow outlines the key steps for using the indigo method for quantitative analysis.
Caption: Experimental workflow for ozone determination using Indigo Carmine.
-
Causality: The protocol relies on the stoichiometric decolorization of the indigo dye by ozone. By measuring the decrease in absorbance at ~600 nm against a blank, one can directly quantify the initial ozone concentration. The reaction is performed at an acidic pH (<3) to prevent the catalytic decomposition of the highly unstable ozone molecule before it can react with the dye.[12]
Applications and Considerations in Drug Development
Beyond the laboratory bench, indigodisulfonate serves two key roles in the pharmaceutical industry.
-
Pharmaceutical Excipient: It is used as a blue dye (FD&C Blue No. 2) in tablet coatings and capsule shells for product identification and aesthetic appearance.[3][13] However, its known instability to light and pH presents a significant formulation challenge.[11][13] Drug development professionals must carefully select stabilizing excipients, such as specific polymers (e.g., copovidone-based systems) or plasticizers, to prevent discoloration and ensure product stability over its shelf life.[13]
-
Medical Diagnostic Agent: In its sterile, injectable form, Indigo Carmine is used as a medical dye.[3] It is administered intravenously to highlight portions of the urinary tract during urologic surgery.[4][25] The dye is rapidly filtered by the kidneys without being metabolized, coloring the urine blue and allowing surgeons to visualize ureteral orifices and detect leaks.[25][26] While effective, it can cause adverse reactions, including a mild pressor effect (increase in blood pressure) or occasional idiosyncratic reactions.[26][27]
Safety and Handling
Indigodisulfonate is considered a moderately toxic irritant.[24] Standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, gloves, and a lab coat when handling the powder or concentrated solutions.[2][24]
-
Handling: Avoid creating dust.[2] Handle in a well-ventilated area. Do not ingest or inhale.[2]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Crucially, store protected from light to prevent degradation.[14][15]
Conclusion
Indigodisulfonate dipotassium salt, and more commonly its disodium analogue Indigo Carmine, is a compound whose value is defined by its chemical reactivity. Its conjugated structure gives it a vibrant color, while the susceptibility of this structure to reduction, changes in pH, and oxidative cleavage provides its functionality. For the modern scientist, it serves as a powerful visual tool for demonstrating redox chemistry, a quantitative reagent for oxidant analysis, and a functional excipient in pharmaceutical design. A comprehensive understanding of its properties—particularly its mechanisms of color change and its inherent instabilities—is the key to unlocking its successful application, ensuring both innovation and integrity in scientific and developmental endeavors.
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NYLearns.org. Oxidation-Reduction of Indigo Carmine. Retrieved from [Link]
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Kettle, A. J., Clark, B. M., & Winterbourn, C. C. (2004). Superoxide converts indigo carmine to isatin sulfonic acid: implications for the hypothesis that neutrophils produce ozone. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). SCHEME 1. Reaction of indigo carmine with ozone. Retrieved from [Link]
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Sălăgean, C., Vodnar, D. C., & Glevitzky, M. (2020). Indigo Carmine: Between Necessity and Concern. PMC. Retrieved from [Link]
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Vytil. Indigo Carmine 1%. Retrieved from [Link]
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O'Reilly, J. M., et al. (2018). Degradation of Indigo Carmine in Alkaline Dye-Mediated Direct Carbohydrate Fuel Cell. Journal of The Electrochemical Society. Retrieved from [Link]
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Ashland. (n.d.). Overcoming the Color Stability Issue Exhibited by Indigo Carmine in Film-coating Formulations. Retrieved from [Link]
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SciSpace. (2022). Ozonation of Indigo Carmine Catalyzed with Fe-Pillared Clay. Retrieved from [Link]
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Scientific Research Publishing. (2013). Degradation of Indigo Carmine Using Advanced Oxidation Processes: Synergy Effects and Toxicological Study. Retrieved from [Link]
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International Journal of Innovations in Engineering and Science. (n.d.). Advanced Oxidative Degradation of Indigo Caramine. Retrieved from [Link]
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ChemBK. (2024). 5,5-Indigodisulfonic acid, disodium salt. Retrieved from [Link]
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chempedia.info. (n.d.). indigo carmine. Retrieved from [Link]
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Wikipedia. (n.d.). Indigo carmine. Retrieved from [Link]
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Techyamigo. (n.d.). Indigo carmine. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Indigotindisulfonate sodium?. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2026). A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts. Retrieved from [Link]
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Drugs.com. (2025). Indigotindisulfonate Monograph for Professionals. Retrieved from [Link]
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PubChem. (n.d.). Indigo carmine. Retrieved from [Link]
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Inxight Drugs. (n.d.). INDIGOTINDISULFONATE SODIUM. Retrieved from [Link]
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Ataman Kimya. (n.d.). E 132. Retrieved from [Link]
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Macsen Labs. (n.d.). Indigo Carmine | Structure, Properties, Uses & Side effects. Retrieved from [Link]
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Ataman Kimya. (n.d.). INDIGO CARMINE. Retrieved from [Link]
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PubChem. (n.d.). Indigotindisulfonic acid. Retrieved from [Link]
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Patsnap Synapse. (2024). What is Indigotindisulfonate sodium used for?. Retrieved from [Link]
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DailyMed. (n.d.). INDIGO CARMINE INJECTION (Indigotindisulfonate Sodium Injection, USP). Retrieved from [Link]
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Reagent World. (n.d.). Indigo Carmine - 5,5'-indigodisulfonic acid sodium salt - pH Indicator Pure - 100g. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1 Redox reaction mechanism of indigo. Retrieved from [Link]
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5,5'-indigodisulfonic acid dipotassium salt CAS 13725-33-2
An In-depth Technical Guide to 5,5'-Indigodisulfonic Acid Dipotassium Salt (CAS 13725-33-2)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5,5'-indigodisulfonic acid dipotassium salt, a compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its fundamental properties, synthesis, mechanisms, and diverse applications, offering field-proven insights and detailed protocols.
Introduction and Strategic Significance
5,5'-indigodisulfonic acid dipotassium salt (CAS: 13725-33-2) is the potassium salt of a sulfonated indigo derivative. While the sodium salt form, known as Indigo Carmine or FD&C Blue No. 2, is more widely referenced in medical and food applications, the underlying indigotindisulfonic acid structure is key to its function.[1][2] The addition of sulfonate groups to the indigo core dramatically increases its water solubility, a critical attribute for its biological and analytical applications.[2][3]
Primarily recognized as a biologically inert dye, its principal utility lies in diagnostic procedures, particularly for visualizing the urinary tract in urological and gynecological surgeries.[1][4] Its rapid renal excretion and intense blue color provide a clear, real-time visual marker for assessing the integrity of the ureters.[1][5] Beyond its medical use, it also serves as a versatile pH and redox indicator in various laboratory settings.[2]
Physicochemical and Spectroscopic Profile
The compound's utility is directly linked to its distinct chemical and physical properties. It is a dark-colored powder or crystal that is soluble in water but only sparingly soluble in ethanol.[6][7][8]
Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 13725-33-2 | [6] |
| Molecular Formula | C₁₆H₈K₂N₂O₈S₂ | [6] |
| Molecular Weight | 498.57 g/mol | [6] |
| Appearance | Dark red to dark purple or dark blue powder/crystal | [6] |
| Solubility | Soluble in water; sparingly soluble in ethanol | [7][8] |
| Maximum Absorption (λmax) | ~610 nm | [9] |
| pH Indicator Range | Blue at pH 11.4 to yellow at pH 13.0-14.0 | [2][9] |
| Stability | Stable in acidic to neutral solutions; sensitive to light and strong oxidizing agents. | [9] |
Note: Properties such as λmax and pH range are often cited for the more common sodium salt, but are chemically analogous for the dipotassium salt in solution.
Synthesis and Quality Control
Synthesis Pathway: Aromatic Sulfonation
The synthesis of indigodisulfonic acid salts is a classic example of electrophilic aromatic substitution. The process involves the sulfonation of indigo, which renders the otherwise insoluble parent molecule water-soluble.[9][10]
Core Causality: The choice of fuming sulfuric acid (oleum) as the sulfonating agent is critical. The excess sulfur trioxide (SO₃) in oleum acts as a powerful electrophile, attacking the electron-rich 5 and 5' positions on the indigo molecule's aromatic rings.[9] This reaction is carefully controlled to ensure disubstitution, yielding the desired product.
Caption: Synthesis workflow for 5,5'-indigodisulfonic acid dipotassium salt.
Analytical Characterization and Purity
For medical and research applications, high purity is paramount. The final product must be rigorously tested for residual starting materials and potential side products.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity and quantifying isomeric impurities, such as the 5,7'-isomer.[8]
-
Content Analysis: Titrimetric methods can be employed to determine the total percentage of the coloring matter.[7]
-
Spectrophotometry: UV-Vis spectrophotometry confirms the spectral properties (λmax) and is used for quantitative analysis.[11]
Mechanism of Action and Pharmacokinetics
Mechanism as a Diagnostic Dye
The primary mechanism of action is physical rather than pharmacological. 5,5'-indigodisulfonic acid is biologically inert, meaning it does not typically interact with biological receptors or pathways.[1] Its function is to act as a visible dye.[4]
When administered intravenously, the compound is rapidly filtered from the blood by the kidneys and excreted into the urine without undergoing significant metabolism.[1][4][5] This process colors the urine a deep blue, providing a stark visual contrast against surrounding tissues during medical procedures.[2][5]
Pharmacokinetic Profile
The pharmacokinetics are characterized by rapid onset and clearance, which is ideal for a diagnostic agent.
-
Absorption and Distribution: Following intravenous injection, it is distributed in the bloodstream with a volume of distribution of approximately 10.7 L (data for sodium salt).[1]
-
Excretion: The dye is excreted largely unchanged by the kidneys through tubular secretion.[1] It appears in the urine within 5 to 10 minutes of injection.[1][5]
-
Cardiovascular Effects: Although once considered pharmacologically inert, its use has been associated with cardiovascular effects, including hypertension.[1][2] It is suggested that the dye may inhibit endothelium-dependent relaxation by affecting nitric oxide generation or release.[1]
Caption: Pharmacokinetic pathway of indigodisulfonic acid after IV injection.
Applications in Research and Clinical Practice
Primary Application: Visualization in Urological and Gynecological Surgery
The most critical application is as a visualization aid to assess the integrity of the ureters.[1][2] During complex pelvic surgeries, there is a risk of accidental injury to the ureters. Injecting the dye allows the surgeon to visually confirm ureteral patency by observing jets of blue urine from the ureteral orifices within the bladder via cystoscopy.[3][12]
This protocol represents a self-validating system; the visual confirmation of blue urine from both ureteral orifices serves as the direct validation of patency.
-
Patient Preparation: The patient is positioned for the surgical and cystoscopic procedure under appropriate anesthesia.
-
Dye Preparation: A standard dose, typically 5 mL of a 0.8% solution of the sodium salt (40 mg), is prepared for intravenous injection.[3][9][12]
-
Administration: The dye is administered as an intravenous bolus.
-
Cystoscopy: A cystoscope is introduced into the bladder. The surgeon observes the trigone area, specifically the two ureteral orifices.
-
Observation & Validation: Within 5-10 minutes, jets of blue-colored urine should be observed spurting from each ureteral orifice.
-
Successful Outcome: Symmetrical and prompt appearance of blue urine confirms the integrity of both ureters.
-
Adverse Finding: A significant delay, absence, or leakage of blue urine from an orifice suggests potential obstruction or injury, prompting immediate further investigation.
-
-
Documentation: The findings are documented in the operative report.
Caption: Workflow for cystoscopic assessment of ureteral patency using dye.
Broader Research and Analytical Applications
-
pH Indicator: It exhibits a distinct color change from blue to yellow in a highly alkaline pH range (11.4-14.0), making it useful for specific titrations.[2]
-
Redox Indicator: The dye is blue in its oxidized state and turns yellow upon reduction, allowing it to serve as a redox indicator in chemical analyses.[2]
-
Histological Stain: It can be used as a biological stain, although it does not absorb into cells, it enhances the visibility of mucosal surfaces.[2]
-
Ozone Detection: It is used as an indicator for dissolved ozone, which converts it to isatin-5-sulfonic acid. However, this reaction is not entirely specific and can also detect superoxide.[2]
Safety and Regulatory Profile
While generally considered safe for its intended diagnostic use, adverse effects have been reported. The most significant are cardiovascular in nature, including transient hypertension or, more rarely, hypotension and bradycardia.[1][2][9] Allergic reactions are also possible.[9] The sodium salt form (indigotindisulfonate sodium) was approved for medical use in the United States by the FDA in 2022 for visualizing ureter integrity.[1][2]
Conclusion
5,5'-indigodisulfonic acid dipotassium salt, and its more common sodium salt analog, is a vital tool in both the laboratory and the operating room. Its utility is derived from a unique combination of properties: intense color, high water solubility, and rapid renal clearance with biological inertness. For drug development professionals and researchers, understanding its synthesis, mechanism, and precise application protocols is essential for leveraging its capabilities in ensuring patient safety during surgical procedures and as a reliable indicator in analytical chemistry.
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Indigotindisulfonic Acid - PubChem. National Institutes of Health. [Link]
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Indigo carmine. Wikipedia. [Link]
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5,5-Indigodisulfonic acid, disodium salt. ChemBK. [Link]
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A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts. Beilstein Journals. [Link]
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indigo carmine. chemister.ru. [Link]
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Indigo Carmine | Structure, Properties, Uses & Side effects. Macsen Labs. [Link]
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INDIGOTINE. Food and Agriculture Organization of the United Nations. [Link]
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E 132. Ataman Kimya. [Link]
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Indigo Carmine - 5,5'-indigodisulfonic acid sodium salt - pH Indicator Pure. SYNTHETIKA. [Link]
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What is the mechanism of Indigotindisulfonate sodium? Patsnap Synapse. [Link]
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Indigotindisulfonic acid | C16H10N2O8S2 | CID 3705. PubChem. [Link]
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Spectrophotometric Determination of Atenolol Using Indigo Carmine Dye. Semantic Scholar. [Link]
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INDIGOTINE. Ataman Kimya. [Link]
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Indigo Carmine (Indigotindisulfonate): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
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What is Indigotindisulfonate sodium used for? Patsnap Synapse. [Link]
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A Comprehensive Technical Guide to Potassium Indigotindisulfonate and Sodium Indigo Carmine: Structure, Properties, and Analytical Differentiation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive analysis of the structural and functional characteristics of potassium indigotindisulfonate and its more prevalent counterpart, sodium indigo carmine. This document moves beyond a simple recitation of facts to offer a deeper understanding of the causal relationships between their molecular structures and their physicochemical properties, with a focus on their implications in research and drug development.
Unveiling the Core Structure: The Indigotindisulfonate Anion
At the heart of both potassium indigotindisulfonate and sodium indigo carmine lies the same organic anion: indigotin-5,5'-disulfonate. The fundamental structure is derived from indigo, a deep blue dye, through a process of aromatic sulfonation.[1][2] This chemical modification is crucial as it imparts water solubility to the otherwise insoluble indigo molecule.[3]
The sulfonation process involves the attachment of two sulfonic acid groups (-SO₃H) to the indigo core, typically at the 5 and 5' positions of the indole rings. The resulting indigotindisulfonic acid can then be neutralized with a base to form the corresponding salt.[4]
Caption: The core structure of the indigotin-5,5'-disulfonate anion.
The key takeaway is that the chromophore, the part of the molecule responsible for its deep blue color, remains the indigoid core. The sulfonic acid groups are primarily responsible for the molecule's solubility and its interaction with polar solvents like water.
The Counter-Ion Distinction: Potassium vs. Sodium
The fundamental difference between the two compounds lies in the counter-ion that balances the negative charge of the disulfonate anion. In potassium indigotindisulfonate, this role is filled by two potassium ions (K⁺), while in sodium indigo carmine, it is two sodium ions (Na⁺).
| Feature | Potassium Indigotindisulfonate | Sodium Indigo Carmine |
| Chemical Formula | C₁₆H₈K₂N₂O₈S₂ | C₁₆H₈N₂Na₂O₈S₂[5] |
| Molecular Weight | 542.65 g/mol | 466.36 g/mol [5] |
| Common Name | - | Indigo Carmine, Indigotine, FD&C Blue No. 2[1][2] |
| CAS Number | 13725-33-2 | 860-22-0[2] |
This seemingly minor substitution of one alkali metal for another can have subtle but significant impacts on the compound's physicochemical properties.
A Deeper Look at Physicochemical Properties
Hygroscopicity: Hygroscopicity, the tendency of a substance to attract and hold water molecules from the surrounding environment, is another property influenced by the cation. Sodium ions, being smaller and having a higher charge density than potassium ions, tend to attract water molecules more strongly.[7] This often leads to sodium salts being more hygroscopic than their potassium equivalents.[7] For applications where moisture content is a critical parameter, such as in the formulation of stable solid dosage forms, the potentially lower hygroscopicity of potassium indigotindisulfonate could be an advantage.
Stability: The stability of indigo carmine is known to be affected by light, pH, and oxidizing agents.[8][9] The color can fade, particularly in alkaline solutions and when exposed to light.[8] While the counter-ion is not expected to directly participate in the degradation of the chromophore, it can influence the local environment and crystal lattice, which may have a secondary effect on stability. However, no direct comparative studies on the stability of the potassium versus the sodium salt were found in the reviewed literature.
Applications in Science and Medicine: A Focus on Sodium Indigo Carmine
Sodium indigo carmine has a long history of use across various scientific and medical fields due to its intense color and water solubility.
-
Medical Diagnostic Agent: A primary application is as a diagnostic dye in urological and gynecological surgeries.[6][10] Administered intravenously, it is rapidly filtered by the kidneys and excreted into the urine, coloring it blue.[3][11] This allows surgeons to visualize the ureteral orifices during cystoscopy and assess the integrity of the urinary tract.[6][12]
-
Food and Pharmaceutical Colorant: It is approved as a food additive (E132 in the EU, FD&C Blue No. 2 in the US) and is used to color a variety of products.[1][2] It is also used as a colorant in pharmaceutical capsules and tablets.[13]
-
pH and Redox Indicator: Indigo carmine functions as a pH indicator, changing from blue at pH 11.4 to yellow at 13.0.[1] It also acts as a redox indicator, turning yellow upon reduction.[3]
Information regarding specific applications of potassium indigotindisulfonate is scarce in the scientific literature, suggesting it is used far less commonly than the sodium salt. The choice of the sodium salt is likely driven by historical precedent, established regulatory approval, and potentially lower manufacturing costs.
Analytical Differentiation: Identifying the Cation
Distinguishing between potassium indigotindisulfonate and sodium indigo carmine requires analytical techniques that can specifically identify the cation. The organic anion will produce identical spectroscopic signatures in techniques like UV-Vis and NMR spectroscopy. Therefore, methods focused on elemental analysis are necessary.
Caption: Experimental workflow for the analytical differentiation of potassium and sodium indigotindisulfonate.
Experimental Protocols
4.1.1. Flame Photometry
-
Principle: This technique relies on the principle that alkali metals emit light of a characteristic wavelength when introduced into a flame. The intensity of the emitted light is proportional to the concentration of the element.
-
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of potassium chloride and sodium chloride in deionized water.
-
Sample Preparation: Prepare a dilute aqueous solution of the indigotindisulfonate salt.
-
Instrumentation: Use a flame photometer equipped with appropriate filters for sodium (approx. 589 nm) and potassium (approx. 766 nm).
-
Calibration: Aspirate the standard solutions into the flame and generate a calibration curve of emission intensity versus concentration for both sodium and potassium.
-
Analysis: Aspirate the sample solution into the flame and measure the emission intensity at the respective wavelengths for sodium and potassium.
-
Determination: Compare the emission intensities of the sample to the calibration curves to determine the presence and concentration of sodium and/or potassium.
-
4.1.2. Atomic Absorption Spectroscopy (AAS)
-
Principle: AAS measures the absorption of light by free atoms in the gaseous state. Each element absorbs light at a characteristic wavelength.
-
Methodology:
-
Standard and Sample Preparation: As described for Flame Photometry.
-
Instrumentation: Use an atomic absorption spectrophotometer equipped with hollow cathode lamps for both sodium and potassium.
-
Calibration: Aspirate the standard solutions into the flame (typically an air-acetylene flame) and generate a calibration curve of absorbance versus concentration for both sodium and potassium.
-
Analysis: Aspirate the sample solution and measure the absorbance at the characteristic wavelengths for sodium and potassium.
-
Determination: Determine the concentration of sodium and/or potassium in the sample by comparing its absorbance to the calibration curve.
-
4.1.3. Ion-Selective Electrodes (ISEs)
-
Principle: ISEs are potentiometric sensors that respond to the activity of a specific ion in a solution. The potential difference between the ISE and a reference electrode is logarithmically proportional to the ion's activity.
-
Methodology:
-
Electrode Calibration: Calibrate the sodium-selective and potassium-selective electrodes using standard solutions of NaCl and KCl, respectively, following the manufacturer's instructions.
-
Sample Measurement: Immerse the calibrated electrodes and a reference electrode into the aqueous sample solution of the indigotindisulfonate salt.
-
Potential Reading: Record the potential difference for both the sodium and potassium electrodes.
-
Concentration Determination: Calculate the concentration of sodium and potassium ions in the sample based on the measured potentials and the calibration data.
-
Conclusion and Future Perspectives
While sodium indigo carmine is a well-characterized and widely utilized compound, its potassium counterpart, potassium indigotindisulfonate, remains less explored. The fundamental structural difference lies solely in the counter-ion, which can influence key physicochemical properties such as solubility and hygroscopicity. For drug development professionals, the potential for reduced hygroscopicity in the potassium salt may warrant further investigation, particularly for solid dosage form development where moisture sensitivity is a concern.
The analytical techniques outlined in this guide provide robust and reliable methods for the unambiguous identification and quantification of the sodium and potassium counter-ions. Future research could focus on a direct, side-by-side comparison of the solubility, stability, and hygroscopicity of both salts to provide a clearer rationale for selecting one over the other in specific applications. Such studies would provide valuable data for formulators and researchers seeking to optimize the performance and stability of products containing this versatile blue dye.
References
-
Indigo Carmine: Between Necessity and Concern. PMC. [Link]
-
Why are potassium organic salts ever preferable to the sodium equivalents?. Chemistry Stack Exchange. [Link]
-
Indigo Carmine | Structure, Properties, Uses & Side effects. Macsen Labs. [Link]
-
Indigo carmine. Wikipedia. [Link]
-
INDIGO CARMINE. Ataman Kimya. [Link]
-
What is Indigotindisulfonate sodium used for?. Patsnap Synapse. [Link]
-
Indigo Carmine | 860-22-0 | Leading Supplier in US. MacsChem. [Link]
-
Injectable indigo carmine | Bludigo® (indigotindisulfonate sodium Injection, USP). PROVEPHARM. [Link]
-
Indigo carmine | C16H8N2Na2O8S2 | CID 2723854. PubChem. [Link]
-
Indigotindisulfonate Sodium: What is it and where is it used?. Drugs.com. [Link]
-
Cardiac arrest from intravenous indigo carmine during laparoscopic surgery -A case report. Korean Journal of Anesthesiology. [Link]
-
Indigo Carmine. DrugFuture. [Link]
-
Indigotindisulfonic Acid. PubChem. [Link]
-
Indigotindisulfonate (By injection). A.D.A.M.. [Link]
-
Efficacy | Bludigo® (indigotindisulfonate sodium Injection, USP). PROVEPHARM. [Link]
-
Indigotindisulfonate Monograph for Professionals. Drugs.com. [Link]
-
What is the mechanism of Indigotindisulfonate sodium?. Patsnap Synapse. [Link]
-
KEGG DRUG: Indigotindisulfonate sodium. KEGG. [Link]
-
INDIGOTINE. Ataman Kimya. [Link]
-
E 132. Ataman Kimya. [Link]
-
Overcoming the Color Stability Issue Exhibited by Indigo Carmine in Film-coating Formulations. Ashland. [Link]
-
(PDF) Indigo Carmine: Between Necessity and Concern. ResearchGate. [Link]
-
Indigo Carmine: Between Necessity and Concern. ResearchGate. [Link]
-
Indigotindisulfonic acid | C16H10N2O8S2 | CID 3705. PubChem. [Link]
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Technical Guide: Solubility Profile of Indigodisulfonate Salts (Water vs. Ethanol)
Topic: Indigodisulfonate Dipotassium Salt Solubility: Water vs. Ethanol Content Type: Technical Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals[1]
Executive Summary
This technical guide analyzes the solubility characteristics of Indigodisulfonate salts, specifically focusing on the contrast between aqueous and ethanolic environments.[1] While the industry standard is often the disodium salt (Indigo Carmine, CAS 860-22-0) , the physicochemical principles detailed here apply directly to the dipotassium salt (CAS 13725-33-2) due to the homologous nature of alkali metal sulfonates.
Core Insight: Indigodisulfonate salts exhibit a distinct solubility differential—moderate solubility in water (~10–16 g/L) versus sparing solubility in ethanol (~3 g/L) .[1] This "solubility switch" is critical for purification protocols, where ethanol is used as an antisolvent to precipitate the salt from aqueous solutions, and for formulation strategies in medical imaging and histology.[1]
Chemical Fundamentals & Structure-Property Relationships
To master the solubility behavior of Indigodisulfonate dipotassium, one must understand the competition between its ionic functional groups and its rigid organic core.[1]
The Molecule[2][3][4][5]
-
Chromophore: The core structure is a cross-conjugated indigo dimer.[1] This large, planar, aromatic system is inherently hydrophobic and responsible for the deep blue color.[1]
-
Solubilizing Groups: Two sulfonate groups (
) at the 5,5' positions render the molecule water-soluble. -
Counterions: In the dipotassium salt, two
ions balance the charge.[1]-
Note: Potassium salts generally exhibit slightly higher aqueous solubility than their sodium counterparts due to the lower charge density and smaller hydration shell of the potassium ion, allowing for more efficient packing and dissolution dynamics, though the macroscopic behavior remains similar.[1]
-
Mechanism of Solvation
The solubility difference is driven by the dielectric constant (
-
In Water (
): Water molecules form a high-energy hydration shell around the dissociated ions and the anionic sulfonate groups.[1] The high polarity of water overcomes the lattice energy of the salt.[1] -
In Ethanol (
): Ethanol is less polar.[1] While it can interact with the organic core, it lacks the dielectric strength to effectively shield the ionic charges of the sulfonate groups.[1] Consequently, the ion-ion attraction dominates, leading to precipitation or low solubility.[1]
Visualization: Solvation Dynamics
Figure 1: Mechanistic flow illustrating why high dielectric solvents (water) favor dissolution while lower dielectric solvents (ethanol) favor precipitation.
Solubility Data Analysis
The following data consolidates findings for Indigodisulfonate salts. Note that while specific data for the dipotassium salt is rare, it is inferred from the widely characterized disodium salt (Indigo Carmine) with adjustments for the cation effect.[1]
| Parameter | Water ( | Ethanol ( | Practical Implication |
| Solubility (25°C) | ~10 – 16 g/L (1.0 – 1.6%) | ~3 g/L (0.3%) | Water is the solvent of choice for stock solutions. |
| Solubility Class | Soluble | Sparingly Soluble | Ethanol acts as an antisolvent.[1] |
| Appearance | Deep Blue Solution | Pale Blue / Suspension | Visual check for saturation is easy.[1] |
| pH Stability | Stable pH 3–7 | N/A | Alkaline conditions cause color loss (Yellow).[1] |
| Primary Use | Injection, Staining, Indicators | Precipitation, Washing | Do not use ethanol for high-conc.[1] delivery. |
Data Sources: Derived from standard pharmacopeial data for Indigo Carmine (Disodium) and chemical property databases [1, 2, 3].[1]
Experimental Protocols
Protocol A: Preparation of Aqueous Stock Solution (1% w/v)
Purpose: To create a stable, particle-free solution for filtration or injection (research use).[1] Context: This concentration approaches the saturation limit; heating may be required to speed up dissolution, but stability is compromised by heat.[1]
-
Weighing: Accurately weigh 1.0 g of Indigodisulfonate salt.
-
Solvent Prep: Measure 100 mL of Water for Injection (WFI) or deionized water.[1] Degas the water to minimize oxidative fading.[1]
-
Dissolution:
-
Final Volume: Transfer to a volumetric flask and dilute to volume with the remaining water.
-
Filtration: Pass through a 0.22 µm PES or PVDF filter .[1] Note: Nylon filters may bind the dye.
-
Storage: Store in amber glass at room temperature. Use within 24 hours (light sensitive).
Protocol B: Ethanol Precipitation (Purification)
Purpose: To purify the salt from highly water-soluble impurities or to recover the solid from an aqueous solution.
-
Concentration: Start with a saturated aqueous solution of Indigodisulfonate.[1]
-
Antisolvent Addition: Slowly add Absolute Ethanol (Grade >99%) to the stirring aqueous solution.[1]
-
Ratio: Target a final ratio of 3:1 (Ethanol:Water).[1]
-
-
Precipitation: The solubility drops drastically.[1] The Indigodisulfonate salt will crystallize/precipitate out as a dark blue solid.[1]
-
Collection: Filter the precipitate using a sintered glass funnel (vacuum filtration).
-
Washing: Wash the filter cake with cold 95% ethanol to remove residual water and impurities.[1] The dye will not dissolve significantly in the cold ethanol wash.[1]
Visualization: Workflow Logic
Figure 2: Operational workflow for selecting solvent based on desired outcome (Dissolution vs. Purification).
Application Context & Stability
Medical & Diagnostic Applications[1][2][6][8][9][10][11]
-
Chromoendoscopy: 0.1% to 0.4% aqueous solutions are sprayed onto the gastrointestinal mucosa.[1] The solubility in water is sufficient for these concentrations.[1] Ethanol is avoided in these formulations to prevent mucosal irritation and precipitation in the delivery catheter [4].[1]
-
Renal Function: Intravenous injection requires absolute solubility to prevent micro-embolisms.[1] Only aqueous vehicles are permitted.[1]
Stability Factors
-
Oxidation: Indigodisulfonate is a redox indicator.[1][2] In the presence of oxidizing agents (or prolonged air exposure), it converts to isatin-5-sulfonic acid (colorless/yellow). Ethanol does not protect against this; inert gas purging (Nitrogen/Argon) of the water is recommended for stock solutions [1].[1]
-
Light: The compound is photosensitive.[1] Both aqueous and ethanolic mixtures must be protected from light.[1]
References
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 2723854, Indigo carmine. Retrieved from [Link]
Sources
Technical Guide: Redox Properties of Indigodisulfonate Dipotassium Salt
Topic: Redox potential of indigodisulfonate dipotassium salt at neutral pH Content Type: In-depth Technical Guide
Executive Summary
Indigodisulfonate dipotassium salt (CAS 13725-33-2), closely related to its more common disodium analogue (Indigo Carmine), serves as a critical redox indicator in biochemical and pharmaceutical applications.[1] Its utility is defined by a sharp, reversible color transition from blue (oxidized) to yellow (reduced/leuco) , driven by a 2-electron, 2-proton transfer mechanism.[1]
At neutral pH (7.0), the compound exhibits a formal redox potential (
This guide provides a rigorous analysis of its thermodynamic behavior, practical experimental protocols for potential determination, and guidelines for its use in sensitive drug development assays.[1]
Physicochemical Profile
While the disodium salt (Indigo Carmine) is the standard reference in literature, the dipotassium salt offers distinct solubility characteristics often preferred in specific electrolyte formulations (e.g., potassium-rich intracellular mimics).[1]
| Property | Specification |
| Chemical Name | Potassium 5,5'-indigodisulfonate |
| CAS Number | 13725-33-2 |
| Formula | |
| Molecular Weight | ~498.57 g/mol |
| Solubility | Water-soluble (moderate); solubility is generally higher than the sodium salt due to the larger cation radius disrupting lattice energy.[1] |
| 610 nm (Deep Blue) | |
| ~405 nm (Yellow/Colorless) | |
| pKa Values | The sulfonate groups are permanently ionized; amine protons have pKa > 12.[1] |
Thermodynamics of Redox Behavior
The redox activity of indigodisulfonate is governed by the reversible reduction of the central alkene bond connecting the two indole rings. This process is pH-dependent, adhering to the Nernst equation.[1]
The Redox Mechanism
The transition involves the uptake of 2 electrons and 2 protons to form the leuco-compound.[1]
Figure 1: Reversible redox mechanism of indigodisulfonate. The central double bond is saturated upon reduction.[1]
Nernstian Derivation at pH 7.0
To validate the potential at neutral pH, we apply the Nernst equation. The standard potential (
For a reaction involving
Given
Conclusion: The theoretical formal potential (
Experimental Protocol: Voltammetric Determination
Objective: To empirically determine the formal redox potential (
Reagents & Equipment
-
Analyte: Indigodisulfonate dipotassium salt (Sigma-Aldrich/Merck or equivalent, >95% purity).[1]
-
Buffer: 0.1 M Phosphate Buffer Saline (PBS), pH 7.0 (degassed).
-
Working Electrode: Glassy Carbon Electrode (GCE), polished to mirror finish.[1]
-
Reference Electrode: Ag/AgCl (3M KCl).[1] Note:
vs SHE.[1] -
Counter Electrode: Platinum wire.
-
Potentiostat: Capable of scan rates 10–500 mV/s.
Workflow
Figure 2: Step-by-step workflow for Cyclic Voltammetry determination.
Data Analysis & Calculation
-
Identify Peaks: Locate the anodic peak potential (
) and cathodic peak potential ( ).[1] -
Calculate
(vs Ag/AgCl): Typical Result: At pH 7, vs Ag/AgCl V.[1] -
Convert to SHE:
[1]
Applications in Drug Development[1]
Anaerobic Culture Validation
In microbiome drug discovery, strict anaerobiosis is critical.[1] Indigodisulfonate acts as a self-validating indicator.[1]
-
Blue: Oxygen present (Aerobic/Microaerophilic).[1]
-
Yellow: Oxygen absent (Strict Anaerobic,
mV).[1] -
Protocol: Add at 0.001% w/v to media. Autoclaving reduces the dye to yellow (due to glucose/cysteine in media); it turns blue only if the anaerobic seal is compromised.
Dissolved Ozone Detection
The sulfonate groups make the molecule susceptible to oxidative cleavage by ozone (
Stability & Troubleshooting
-
Light Sensitivity: The dipotassium salt is photosensitive.[2] Solutions should be stored in amber bottles. Exposure to light can cause photo-oxidation, drifting the observed potential.[1]
-
Auto-oxidation: In the leuco (reduced) form, the compound reacts rapidly with atmospheric oxygen.[1] All electrochemical measurements must be performed under a strict nitrogen or argon blanket.
-
Salt Selection: If the dipotassium salt is unavailable, the disodium salt (Indigo Carmine) can be substituted for most redox applications without adjusting the potential values, as the cation effect on
is negligible (< 5 mV) at physiological ionic strengths.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 2723854, Indigo carmine. Retrieved from [Link][1]
-
Ataman Chemicals. (2024).[1] Indigo Carmine Technical Data Sheet. Retrieved from [Link][1]
Sources
An In-Depth Technical Guide to Dipotassium 5,5'-Indigodisulfonate: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of Dipotassium 5,5'-indigodisulfonate, a water-soluble derivative of indigo. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, and diverse applications of this compound, with a comparative perspective to its more common sodium counterpart, Indigo Carmine.
Core Molecular Profile
Dipotassium 5,5'-indigodisulfonate is an organic salt characterized by the presence of two sulfonate groups on the indigo core structure, which confers its significant solubility in aqueous media. The potassium counter-ions distinguish it from the more frequently referenced sodium salt (Indigo Carmine).
| Property | Value | Source |
| Molecular Formula | C₁₆H₈K₂N₂O₈S₂ | [1][2] |
| Molecular Weight | 498.57 g/mol | [1][2] |
| CAS Number | 13725-33-2 | [1][2] |
| Synonyms | Indigodisulfonate dipotassium salt, Potassium (E)-3,3′-dioxo-[2,2′-biindolinylidene]-5,5′-disulfonate | [1][2] |
Below is a diagram illustrating the chemical structure of Dipotassium 5,5'-indigodisulfonate.
Caption: Molecular structure of Dipotassium 5,5'-indigodisulfonate.
Synthesis and Manufacturing
The synthesis of Dipotassium 5,5'-indigodisulfonate is analogous to that of Indigo Carmine, involving the sulfonation of indigo followed by neutralization.[3][4][5] The key distinction lies in the choice of the base for neutralization.
The process begins with the aromatic sulfonation of indigo. This is typically achieved by treating indigo with concentrated sulfuric acid or oleum.[5] The highly electrophilic sulfur trioxide in these reagents attacks the electron-rich indole rings of the indigo molecule, primarily at the 5 and 5' positions, to introduce sulfonic acid groups. This reaction significantly enhances the water solubility of the parent indigo molecule.
Following sulfonation, the resulting 5,5'-indigodisulfonic acid is neutralized. To produce the dipotassium salt, a potassium base such as potassium hydroxide or potassium carbonate is used. This acid-base reaction yields Dipotassium 5,5'-indigodisulfonate and water. The final product is then typically purified through recrystallization to remove any unreacted starting materials or byproducts.
A generalized workflow for the synthesis is depicted below.
Caption: Generalized synthesis workflow for Dipotassium 5,5'-indigodisulfonate.
Physicochemical Properties and Applications
While specific experimental data for the dipotassium salt is less common in the literature than for its sodium counterpart, its properties can be largely inferred.
Solubility and Appearance: Dipotassium 5,5'-indigodisulfonate is a dark blue to purple crystalline powder.[6][7] Its high solubility in water is a key characteristic, a property shared with Indigo Carmine.[8][9] This solubility is crucial for its applications in aqueous systems.
pH Indicator Properties: A significant application of this class of compounds is as a pH indicator. Indigo Carmine, for instance, exhibits a color change from blue at pH 11.4 to yellow at pH 13.0.[10] It is expected that Dipotassium 5,5'-indigodisulfonate would have a very similar pH-dependent color profile due to the identical chromophore.
Redox Indicator Properties: The compound also functions as a redox indicator, turning yellow upon reduction.[10] This property makes it valuable in analytical chemistry for monitoring redox reactions.
Applications in Research and Drug Development
The unique properties of Dipotassium 5,5'-indigodisulfonate and its sodium analog make them versatile tools in various scientific fields.
Biological Staining and Medical Imaging: In medical and biological research, these compounds are used as dyes. Although not absorbed by cells, they can be applied to highlight the topography of mucosal surfaces. The sodium salt, Indigo Carmine, is used in medical procedures such as urologic surgery to visualize the urinary tract and in obstetric surgery to detect amniotic fluid leaks.[4] The dipotassium salt could serve a similar function as a visualization aid in preclinical research models.
Food and Pharmaceutical Colorant: Indigo Carmine is approved as a food colorant (E132) in the EU and as FD&C Blue No. 2 in the United States.[4] It is also used as a dye in the manufacturing of pharmaceutical capsules. While the dipotassium salt is not as commonly used for these purposes, its chemical similarity suggests potential for similar applications, subject to regulatory approval.
Analytical Chemistry: Beyond its role as a pH and redox indicator, Dipotassium 5,5'-indigodisulfonate can be used in the detection of certain chemical species. For example, it can act as a dissolved ozone indicator through its conversion to isatin-5-sulfonic acid.
Experimental Protocol: Use as a pH Indicator
The following protocol outlines the use of Dipotassium 5,5'-indigodisulfonate as a pH indicator.
Objective: To demonstrate the pH-dependent color change of Dipotassium 5,5'-indigodisulfonate.
Materials:
-
Dipotassium 5,5'-indigodisulfonate
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M
-
Potassium hydroxide (KOH), 0.1 M
-
pH meter
-
Beakers
-
Stir plate and stir bar
Procedure:
-
Prepare a 0.1% (w/v) stock solution: Dissolve 0.1 g of Dipotassium 5,5'-indigodisulfonate in 100 mL of deionized water. Stir until fully dissolved. The solution should be a deep blue color.
-
Prepare a series of buffers: Create a range of buffer solutions with pH values from 10 to 14.
-
Add the indicator: To a set volume of each buffer solution (e.g., 10 mL), add a small, consistent amount of the indicator stock solution (e.g., 2-3 drops).
-
Observe and record color changes: Note the color of the solution at each pH value. A distinct transition from blue to yellow is expected around pH 11.4 to 13.0.
-
Verification: Use a calibrated pH meter to confirm the pH of each solution.
Expected Results: The solution will be blue at pH values below approximately 11.4 and will transition to yellow at pH values above 13.0.
Conclusion
Dipotassium 5,5'-indigodisulfonate is a valuable chemical compound with a well-defined molecular structure and properties that make it suitable for a range of applications in research and development. Its high water solubility, coupled with its function as a pH and redox indicator, positions it as a useful tool in analytical chemistry, biological staining, and as a potential component in pharmaceutical formulations. While its sodium salt, Indigo Carmine, is more widely documented, the fundamental characteristics of the dipotassium salt are analogous, offering a viable alternative for various scientific endeavors.
References
- Vertex AI Search. (n.d.).
- Selleck Chemicals. (2024, May 22). Indigo carmine | CAS 860-22-0.
- Chem-Impex. (n.d.). Indigo Carmine.
- Lab Alley. (n.d.). Indigo Carmine Solution.
- A Chemtek. (n.d.). Indigo carmine | 860-22-0.
- MacsChem. (n.d.). Indigo Carmine | 860-22-0 | Leading Supplier in US.
- NOAA - CAMEO Chemicals. (n.d.). INDIGO CARMINE.
- TargetMol. (n.d.). Indigo carmine.
- PubChem. (n.d.). Indigo carmine | C16H8N2Na2O8S2 | CID 2723854.
- Sigma-Aldrich. (n.d.). Potassium (E)
- ChemicalBook. (2025, January 27).
- Bianda, V., Constenla, J.-A., Haubrichs, R., & Zaffalon, P.-L. (n.d.).
- Wikipedia. (n.d.). Indigo carmine.
- Food and Agriculture Organization of the United N
- Macsen Labs. (n.d.). Indigo Carmine | Structure, Properties, Uses & Side effects.
- Google Patents. (n.d.).
- PubChem - NIH. (n.d.). Indigotindisulfonic Acid.
- Beilstein Journals. (2026, January 21). A new synthesis of Tyrian purple (6,6'-dibromoindigo)
Sources
- 1. Potassium (E)-3,3′-dioxo-[2,2′-biindolinylidene]-5,5′-disulfonate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. INDIGODISULFONATE DIPOTASSIUM SALT | 13725-33-2 [chemicalbook.com]
- 3. azbuki.bg [azbuki.bg]
- 4. Indigo carmine - Wikipedia [en.wikipedia.org]
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- 9. macschem.us [macschem.us]
- 10. macsenlab.com [macsenlab.com]
An In-depth Technical Guide to the Absorption Spectrum of Indigodisulfonate Dipotassium Salt
This guide provides a comprehensive technical overview of the absorption spectrum of indigodisulfonate dipotassium salt, a compound widely known as Indigo Carmine or FD&C Blue No. 2. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the accurate spectrophotometric analysis of this vital dye.
Introduction: The Significance of Indigodisulfonate Dipotassium Salt
Indigodisulfonate dipotassium salt (C₁₆H₈K₂N₂O₈S₂) is a synthetic dye derived from indigo through aromatic sulfonation, a process that imparts water solubility to the molecule.[1] Its applications are diverse, ranging from a food colorant (E132) and a pH indicator to a histological stain and a diagnostic agent in medical procedures.[1][2][3] The functionality of indigodisulfonate dipotassium salt in these varied roles is intrinsically linked to its electronic structure and, consequently, its interaction with electromagnetic radiation, which is characterized by its absorption spectrum.
A thorough understanding of its spectral properties is paramount for applications such as quantitative analysis, formulation development, and stability testing. This guide will elucidate the key features of its absorption spectrum, the factors influencing it, and a robust protocol for its determination.
The Molecular Basis of Absorption: Electronic Transitions
The vibrant blue color of indigodisulfonate dipotassium salt in aqueous solution is a direct consequence of its ability to absorb light in the visible region of the electromagnetic spectrum. This absorption is not a singular event but rather a series of distinct electronic transitions between molecular orbitals. The primary absorption maximum (λmax) in the visible region, typically observed between 610-615 nm, is attributed to a π-π* transition within the conjugated system of the molecule.[2][4] This extensive system of alternating single and double bonds, encompassing the two indole rings and the central carbon-carbon double bond, allows for the delocalization of π-electrons. The energy required to promote these electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) corresponds to the energy of photons in the orange-red portion of the visible spectrum, resulting in the transmitted light appearing as a complementary deep blue.
In addition to the prominent visible peak, indigodisulfonate dipotassium salt exhibits several absorption bands in the ultraviolet (UV) region. These are typically found around 205 nm, 250 nm, and 287-291 nm.[5] These higher-energy absorptions are associated with electronic transitions within the aromatic rings and the carbonyl functional groups of the molecule.[5]
Critical Factors Influencing the Absorption Spectrum
The absorption spectrum of indigodisulfonate dipotassium salt is not static and can be significantly influenced by its chemical environment. For researchers and drug development professionals, understanding and controlling these factors is crucial for obtaining accurate and reproducible results.
The Profound Impact of pH
The pH of the solution is arguably the most critical factor affecting the absorption spectrum. In acidic to neutral media, the dye exists predominantly in its blue-colored dianionic form, exhibiting the characteristic λmax around 610 nm.[5][6] However, as the pH increases into the alkaline range (typically above pH 9.4), a noticeable deprotonation event occurs, leading to a significant structural rearrangement.[5][6] This results in a hypsochromic shift (a shift to a shorter wavelength) of the main absorption band, with the emergence of a new peak around 451 nm.[5][6] This spectral shift is visually observed as a color change from blue to yellow-green.[5]
This pH-dependent behavior underscores the importance of stringent pH control during spectrophotometric analysis. Failure to buffer the solution can lead to erroneous and irreproducible measurements.
Solvent Effects
The polarity of the solvent can also influence the absorption spectrum. While indigodisulfonate dipotassium salt is most commonly analyzed in aqueous solutions due to its high solubility, the use of other solvents can lead to shifts in the absorption maxima. These solvatochromic shifts arise from differential solvation of the ground and excited states of the molecule. Protic solvents, capable of hydrogen bonding, can interact with the sulfonate and carbonyl groups, further influencing the electronic distribution and transition energies.[7][8]
Quantitative Analysis: The Beer-Lambert Law
The relationship between absorbance and concentration is described by the Beer-Lambert Law, A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration of the analyte. The molar absorptivity is a constant that is characteristic of the substance at a specific wavelength. For indigodisulfonate dipotassium salt in water, the molar absorption coefficient has been reported to be approximately 9 x 10³ mol⁻¹ dm³ cm⁻¹ at its λmax of around 611 nm.[9] This high molar absorptivity allows for the sensitive and accurate quantification of the dye even at low concentrations.
Experimental Protocol for Determining the Absorption Spectrum
The following protocol outlines a robust and self-validating methodology for the determination of the absorption spectrum of indigodisulfonate dipotassium salt using a UV-Vis spectrophotometer.
Materials and Instrumentation
-
Indigodisulfonate dipotassium salt (analytical grade)
-
Deionized water or appropriate buffer solution
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh a known mass of indigodisulfonate dipotassium salt and dissolve it in a known volume of deionized water or a suitable buffer in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions of varying concentrations. This is crucial for establishing a calibration curve for quantitative analysis.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the wavelength range for the scan, typically from 200 nm to 800 nm, to capture both the UV and visible regions.
-
-
Blank Measurement: Fill a clean cuvette with the same solvent (deionized water or buffer) used to prepare the working solutions. This will serve as the blank. Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument. This step is critical to subtract the absorbance of the solvent and the cuvette itself.[10]
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the first working solution and then fill it approximately three-quarters full.
-
Wipe the optical surfaces of the cuvette with a lint-free tissue to remove any fingerprints or residues.
-
Place the cuvette in the sample holder of the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
For quantitative analysis, record the absorbance at the primary λmax for each of the working solutions.
-
Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear and pass through the origin, in accordance with the Beer-Lambert Law.
-
The concentration of an unknown sample can be determined by measuring its absorbance and interpolating its concentration from the calibration curve.
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the preparation, measurement, and analysis for determining the absorption spectrum of indigodisulfonate dipotassium salt.
Data Presentation: Summary of Absorption Peaks
The following table summarizes the characteristic absorption peaks of indigodisulfonate dipotassium salt in an aqueous solution.
| Wavelength (λmax) | Region | Associated Electronic Transition/Group |
| ~610-615 nm | Visible | π-π* transition in the conjugated system |
| ~287-291 nm | UV | Aromatic rings |
| ~250 nm | UV | Carbonyl groups |
| ~205 nm | UV | Aromatic rings |
Table 1: Key absorption peaks of indigodisulfonate dipotassium salt in aqueous solution.[5]
Conclusion
The absorption spectrum of indigodisulfonate dipotassium salt is a rich source of information for researchers and professionals in various scientific fields. Its distinct peaks in the UV and visible regions, governed by specific electronic transitions, provide a basis for both qualitative identification and precise quantitative analysis. The profound influence of pH on the spectral properties necessitates careful control of experimental conditions to ensure data integrity. The protocol outlined in this guide provides a systematic and reliable approach for characterizing this important dye, enabling its effective application in research and development.
References
-
Indigo Carmine in a Food Dye: Spectroscopic Characterization and Determining Its Micro-Concentration through the Clock Reaction. (2022). PMC. Retrieved February 20, 2026, from [Link]
-
UV–vis measurements of indigo carmine samples at adjusted pH levels... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Indigo chromophores and pigments: structure and dynamics. (n.d.). NTU > IRep. Retrieved February 20, 2026, from [Link]
-
Exploratory study on sequestration of some essential metals by indigo carmine food dye. (n.d.). SciELO. Retrieved February 20, 2026, from [Link]
-
Indigo carmine. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
FD&C blue 2. (n.d.). Haz-Map. Retrieved February 20, 2026, from [Link]
-
Solvent Mediated Excited State Proton Transfer in Indigo Carmine. (2020). The Journal of Physical Chemistry Letters - ACS Publications. Retrieved February 20, 2026, from [Link]
-
INDIGOTINE. (n.d.). Ataman Kimya. Retrieved February 20, 2026, from [Link]
-
INDIGO CARMINE. (n.d.). Ataman Kimya. Retrieved February 20, 2026, from [Link]
-
Video: UV-Vis Spectroscopy of Dyes - Procedure. (2020). JoVE. Retrieved February 20, 2026, from [Link]
-
Solvent Mediated Excited State Proton Transfer in Indigo Carmine. (2020). PubMed. Retrieved February 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent Mediated Excited State Proton Transfer in Indigo Carmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indigo Carmine in a Food Dye: Spectroscopic Characterization and Determining Its Micro-Concentration through the Clock Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
Synonyms for indigodisulfonate dipotassium salt in literature
Title: The Indigodisulfonate Dipotassium Salt Handbook: Nomenclature, Synthesis, and Application Protocols
Executive Summary This technical guide addresses the precise identification, physicochemical properties, and experimental utility of Indigodisulfonate Dipotassium Salt (CAS: 13725-33-2).[1] While frequently conflated with its sodium analogue (Indigo Carmine), the dipotassium variant offers distinct solubility profiles and cation-specific interactions critical for specialized redox titrations, electrolytic media, and biological staining.[1] This document provides researchers with a rigorous synonym ontology to navigate literature ambiguity, alongside a self-validating protocol for laboratory synthesis and quality control.
Part 1: Chemical Identity & Nomenclature Resolution
In literature, "Indigo Carmine" is a promiscuous term.[1] It predominantly refers to the disodium salt (CAS 860-22-0).[1] When specific experimental conditions require the dipotassium salt, relying on common names leads to sourcing errors.
The following table resolves the synonym hierarchy, separating the specific target from its analogues.
Table 1: Synonym & Identifier Ontology
| Category | Primary Identifier / Name | CAS Number | Chemical Formula | Notes |
| Target Molecule | Indigodisulfonate Dipotassium Salt | 13725-33-2 | C₁₆H₈K₂N₂O₈S₂ | The specific subject of this guide. |
| Potassium Indigo Carmine | Common lab slang; ambiguous.[1] | |||
| Dipotassium 5,5'-indigodisulfonate | IUPAC-aligned specificity.[1] | |||
| Acid Blue 74 (Potassium Salt) | "Acid Blue 74" usually implies Na+; specify K+.[1] | |||
| Common Analogue | Indigodisulfonate Disodium Salt | 860-22-0 | C₁₆H₈N₂Na₂O₈S₂ | The standard "Indigo Carmine."[1] |
| Parent Acid | 5,5'-Indigodisulfonic Acid | 61725-08-4 | C₁₆H₁₀N₂O₈S₂ | The protonated precursor.[1] |
Literature Search Strategy
To isolate the dipotassium salt in databases (Scifinder, PubChem, PubMed), use the following Boolean logic to filter out the overwhelming volume of sodium-salt data:
("Indigodisulfonate" OR "Indigo Carmine") AND ("Potassium" OR "Dipotassium" OR "K salt") NOT ("Sodium" OR "Disodium")[1]
Part 2: Physicochemical Properties & Cation Selection[1]
Why choose the Potassium salt over the Sodium salt?
-
Solubility Dynamics: Potassium salts of sulfonated dyes often exhibit lower aqueous solubility than their sodium counterparts due to the lower hydration energy of the K+ ion, allowing for easier precipitation/purification during synthesis.[1]
-
Electrolytic Interference: In electrochemical studies (e.g., cyclic voltammetry of organic dyes), Na+ ions can interfere with specific membrane channels or electrode double-layers.[1] K+ is often the preferred background cation for physiological relevance.[1]
-
Hofmeister Series Effects: K+ is a chaotrope (structure-breaker) compared to Na+, affecting the aggregation state of the dye in protein-binding assays.[1]
Part 3: Experimental Protocol (Synthesis & Validation)
Commercially sourcing pure dipotassium indigodisulfonate can be difficult due to the dominance of the sodium salt.[1] The following protocol describes the conversion of Indigo to Indigodisulfonate Dipotassium Salt.
Objective: Synthesize C₁₆H₈K₂N₂O₈S₂ from Indigo and validate via redox titrimetry.
Phase A: Sulfonation and Neutralization
Note: This protocol replaces the standard NaOH neutralization with KOH.
-
Sulfonation:
-
Quenching:
-
Pour the sulfonation mixture slowly into 100 mL of ice-cold distilled water. The blue 5,5'-indigodisulfonic acid will remain in solution.[1]
-
-
Salt Formation (The Divergence Point):
-
Slowly add a saturated solution of Potassium Carbonate (K₂CO₃) until the pH reaches 7.0–7.5.[1]
-
Observation: The solution will turn a vibrant royal blue.[1]
-
Add solid Potassium Acetate to the solution to induce the "salting out" effect.[1] The potassium salt of the dye is less soluble than the acid form.[1]
-
-
Purification:
Phase B: Self-Validating QC (Redox Titration)
To ensure the product is the active redox indicator and not degraded isatin derivatives:
-
Prepare a 0.1% (w/v) solution of the synthesized product in water.[1]
-
Add 1 mL to 10 mL of 1M Glucose solution containing 1 mL of 1M NaOH.
-
Validation Signal: The solution must transition from Blue (Oxidized)
Red/Violet (Semiquinone radical) Yellow (Reduced Leuco form) upon heating or standing.[1] -
Vigorous shaking should restore the Blue color (Re-oxidation by atmospheric O₂).[1]
Part 4: Mechanism & Visualization[1][5]
The following diagram illustrates the synthesis pathway and the reversible redox mechanism that defines the molecule's utility.
Figure 1: Synthesis workflow from raw Indigo to the Dipotassium Salt, including the reversible redox cycle (Blue to Yellow) used for validation.[1]
References
-
National Institutes of Health (PubChem). (2025).[1] Potassium indigotrisulfonate (Related Structure Analysis). Retrieved from [Link][1][4]
-
Organic Syntheses. (1972).[1] Oxidation with the Nitrosodisulfonate Radical (Methodology for Sulfonated Salts). Org. Synth. 1972, 52,[1] 83. Retrieved from [Link]
-
Macsen Labs. (2024).[1] Indigo Carmine: Structure, Properties, and Uses (Comparative Analysis of Salts). Retrieved from [Link]
-
European Patent Office. (2018).[1] EP3383956B1: Improved Process for the Preparation of Indigo Carmine (Sulfonation Protocols).[1] Retrieved from [Link]
Sources
The Blue Marker: A Technical History of Indigodisulfonate in Renal Diagnostics
Executive Summary
Indigodisulfonate sodium (Indigo Carmine) represents one of the earliest successes in the field of functional renal diagnostics. Introduced in the early 20th century by Voelcker and Joseph, it served as a cornerstone for assessing separate kidney function long before the advent of modern glomerular filtration rate (GFR) biomarkers. This guide analyzes the pharmacokinetic mechanisms that made it a "gold standard" for decades, the physiological basis of its safety profile (and paradoxical toxicity), and its evolution from a quantitative functional probe to a qualitative surgical aid.
Part 1: The Mechanistic Basis
Chemical Physiology
Indigodisulfonate sodium (C₁₆H₈N₂Na₂O₈S₂) is the disodium salt of indigotindisulfonic acid. Unlike methylene blue, which requires enzymatic reduction to become colorless (leuko-form) and subsequent oxidation to regain color, indigo carmine is biologically inert in terms of metabolic degradation. It retains its deep blue coloration throughout its passage through the body, a property critical for its utility as a visual tracer.[1]
Renal Handling: The OAT Pathway
The utility of indigo carmine as a renal function marker relies on its specific handling by the nephron. It is an organic anion that is cleared rapidly from the plasma.
-
Filtration: A small fraction is filtered at the glomerulus.
-
Secretion (Major Pathway): The bulk of excretion occurs via active tubular secretion in the proximal convoluted tubule. This process is mediated by the Organic Anion Transporter (OAT) system, specifically OAT1 (SLC22A6) and OAT3 (SLC22A8) on the basolateral membrane, followed by efflux into the lumen via Multidrug Resistance-associated Proteins (MRPs).
Because its excretion depends heavily on tubular blood flow and transporter function rather than just glomerular filtration, the "appearance time" of the dye was historically a proxy for renal perfusion and tubular integrity.
Figure 1: The renal handling pathway of Indigodisulfonate. Note the reliance on active transport (OAT/MRP) in the proximal tubule, making excretion dependent on tubular health and blood flow.
Part 2: The Golden Age – The Indigo Carmine Excretion Test
Historical Protocol (Voelcker & Joseph, 1903)
Before the standardization of serum creatinine, the "Indigo Carmine Test" was the primary method for chromocystoscopy—the cystoscopic observation of dye efflux from the ureteral orifices.[2] This allowed urologists to assess the function of each kidney independently, a feat impossible with systemic blood tests.
Standard Protocol:
-
Hydration: Patient given 500mL water prior to procedure.
-
Injection: 5 mL of 0.8% solution (40 mg) injected intravenously (IV).
-
Observation: Cystoscope positioned to view ureteral orifices.[1][2][3]
-
Timing: Stopwatch started at injection. Time to first blue jet recorded for each side.
Interpretation of Appearance Times
The clinical value lay in the "Appearance Time" (AT). A healthy kidney with robust tubular flow clears the dye rapidly.
| Clinical Grade | Appearance Time (IV) | Interpretation of Renal Function |
| Normal | 3 – 5 minutes | Intact perfusion and tubular transport. Deep blue concentration. |
| Sluggish | 6 – 10 minutes | Mild impairment or reduced renal blood flow. Lighter blue intensity. |
| Delayed | 10 – 20 minutes | Significant tubular dysfunction or obstruction (hydronephrosis). |
| Non-Functioning | > 20 minutes | Severe compromise ("Silent Kidney"). No visible dye. |
Table 1: Historical grading of renal function based on Indigo Carmine appearance time.
Part 3: Comparative Pharmacology
Why did Indigo Carmine succeed where others failed? And why was it eventually replaced by PSP (Phenolsulfonphthalein) for quantitative testing?
| Feature | Indigo Carmine | Methylene Blue | Phenolsulfonphthalein (PSP) |
| Chemical State | Stable Blue (Indigotin) | Unstable (Reduces to colorless leuko-form) | pH Indicator (Red in alkali) |
| Metabolism | Excreted unchanged | Metabolized by tissues | Partial hepatic metabolism (20%) |
| Primary Utility | Qualitative: Visualizing ureteral jets (Side-specific) | Antidote: Methemoglobinemia | Quantitative: Total Renal Blood Flow |
| Drawback | Hard to quantify concentration in urine samples | Color variability makes timing unreliable | Requires catheterization for precise collection |
Table 2: Comparative analysis of historical renal diagnostic dyes.
The Shift to PSP: While Indigo Carmine was superior for visualizing the ureter (chromocystoscopy), PSP became the standard for measuring total function because it could be quantified colorimetrically in collected urine over 2 hours. Eventually, both were superseded by inulin and creatinine clearance, which offered non-invasive precision.
Part 4: The Safety Paradox
Indigodisulfonate is generally considered biologically inert, yet it possesses a distinct side-effect profile rooted in its molecular structure.
The Serotonin Mimicry
The chemical structure of indigo carmine bears a striking resemblance to a dimer of Serotonin (5-Hydroxytryptamine, 5-HT) . This structural homology allows it to interact with alpha-adrenergic and serotonergic receptors.
-
Common Effect: Mild hypertension and reflex bradycardia.
-
Mechanism: Peripheral vasoconstriction via alpha-adrenergic stimulation.
The Hypotension Paradox
Rarely, patients experience severe, life-threatening hypotension. This is not a direct pharmacological effect but an idiosyncratic anaphylactoid reaction . Unlike true anaphylaxis (IgE-mediated), this reaction involves direct mast cell degranulation or complement activation, leading to massive histamine release.
Figure 2: The dual mechanism of Indigo Carmine's cardiovascular effects. The pharmacological pathway (left) causes hypertension, while the rare anaphylactoid pathway (right) causes hypotension.
Part 5: Modern Applications & The Shortage Era
In modern medicine, the use of Indigo Carmine for functional testing is obsolete. However, it remains vital in:
-
Gynecologic Surgery: Verifying ureteral patency after hysterectomy.
-
Urology: Identifying ureteral orifices during difficult cystoscopies.[4]
The 2014 Shortage
A global shortage of the raw material (indigotindisulfonate) in 2014 forced a re-evaluation of alternatives.
-
Sodium Fluorescein: Became the primary substitute. It requires a yellow filter for visualization but is highly sensitive.
-
Methylene Blue: Re-visited, but risk of serotonin syndrome (MAOI activity) and methemoglobinemia limits its safety profile compared to Indigo Carmine.
Current Status: As of 2022, FDA approvals for new manufacturing sources (e.g., Bludigo) have restored access, reaffirming its status as the preferred agent for ureteral visualization due to its safety profile and lack of metabolic interference.
References
-
Voelcker, F., & Joseph, E. (1903). Funktionelle Nierendiagnostik ohne Ureterenkatheter. Münchener Medizinische Wochenschrift.
-
Craik, J., et al. (2023). Indigo Carmine: Between Necessity and Concern. MDPI.[5] [Link]
-
Nigam, S. K., et al. (2015).[6] The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. Physiological Reviews. [Link]
-
Jeffords, D. L., et al. (1977). Severe Hypertensive Reaction to Indigo Carmine. Urology. [Link]
-
Gousse, A. E., et al. (2000). Indigo Carmine-Induced Hypotension in Patients Undergoing Radical Prostatectomy. The Journal of Urology. [Link]
-
FDA Drug Approval Database. (2022). Bludigo (Indigotindisulfonate Sodium) Injection Approval. [Link]
Sources
- 1. Indigo Carmine (Indigotindisulfonate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Evaluation of Ureteral Patency in the Post-indigo Carmine Era [ctv.veeva.com]
- 4. icsorg.azurewebsites.net [icsorg.azurewebsites.net]
- 5. researchgate.net [researchgate.net]
- 6. Keweenaw Minihistories - Keweenaw National Historical Park (U.S. National Park Service) [nps.gov]
Methodological & Application
Application Note: Indigodisulfonate Dipotassium (Indigo Carmine) as a Dual-Mode Redox Indicator
[1]
Abstract & Scientific Rationale
Indigodisulfonate dipotassium (Indigo Carmine) is a sulfonated indigo dye traditionally utilized as a pH indicator and biological stain.[1] However, its utility in advanced redox chemistry is bifurcated into two distinct mechanistic pathways: reversible reduction (used for anaerobic monitoring) and irreversible oxidative cleavage (used for quantitative ozone determination).[1]
This guide provides a rigorous technical framework for utilizing Indigo Carmine in both capacities.[2] Unlike simple colorimetric dyes, Indigo Carmine’s transition potential (
Chemical & Physical Properties
| Parameter | Specification | Notes |
| IUPAC Name | 3,3'-dioxo-2,2'-bis-indolyden-5,5'-disulfonic acid disodium salt | Commonly "Indigo Carmine" |
| CAS Number | 860-22-0 | |
| Molecular Weight | 466.36 g/mol | |
| Solubility | Water: ~10 g/L (25°C) | Slightly soluble in alcohol; insoluble in organic solvents.[1] |
| Absorbance Max ( | 610 nm (Blue) | In Oxidized State (pH < 11.[1]4) |
| Redox Potential ( | +0.29 V (pH 0); -0.125 V (pH 7) | Highly pH dependent.[1] |
| Color Transition (Redox) | Blue (Oxidized) | Intermediate Red (semiquinone) observable in specific kinetics.[1][3] |
| Color Transition (Ozone) | Blue (Intact) | Irreversible reaction.[1] |
Mechanism of Action
Understanding the specific pathway is critical for experimental design. Indigo Carmine operates via two mutually exclusive mechanisms depending on the oxidant/reductant involved.
Pathway A: Reversible Redox (Anaerobic Monitoring)
In the presence of reducing agents (e.g., glucose/NaOH, microbial reductases) and absence of oxygen, the central double bond is reduced, adding protons to the carbonyl groups to form Leuco-Indigo Carmine (Yellow).[1][2] Introduction of
Pathway B: Irreversible Oxidative Cleavage (Ozone Detection)
Ozone (
Figure 1: Mechanistic pathways of Indigo Carmine.[1] Pathway A (Blue
Protocol A: Reversible Anaerobic Indicator
Application: Verification of anaerobic conditions in microbial culture jars, glove boxes, or bioreactors.[1]
Reagents
-
Indigo Carmine Stock (1% w/v): Dissolve 1.0 g Indigo Carmine in 100 mL distilled water. Filter if necessary. Store in amber bottle (Shelf life: 6 months).
-
Glucose Solution (10% w/v): Dissolve 10 g D-Glucose in 100 mL distilled water.
-
Sodium Hydroxide (1.0 M): Dissolve 4.0 g NaOH in 100 mL distilled water.
Preparation of Indicator Solution
Note: This solution must be prepared fresh or kept in a strictly anaerobic environment.
-
Combine Reagents: In a sterile container, mix the following ratios:
-
Add Dye: Add 1-2 drops of Indigo Carmine Stock (1%) until a distinct blue color is achieved.
-
Initial Reduction: The solution will initially be Green (alkaline indigo), then transition to Red, and finally Yellow upon standing as glucose reduces the dye (approx. 10-15 mins).[1]
Experimental Workflow
Protocol B: Quantitative Determination of Dissolved Ozone
Application: Quantification of residual ozone in water for injection (WFI) or wastewater treatment. Method Reference: Modified Standard Method 4500-O3 B.
Reagents
-
Indigo Stock Solution: Dissolve 0.77 g Indigodisulfonate dipotassium in 500 mL distilled water. Add 1 mL concentrated Phosphoric Acid (
). Dilute to 1000 mL. -
Indigo Reagent II (Working Solution):
Spectrophotometric Procedure
-
Blank Preparation: Add 10.0 mL of Indigo Reagent II to a 100 mL volumetric flask. Fill to mark with ozone-free distilled water.
-
Sample Preparation: Add 10.0 mL of Indigo Reagent II to a 100 mL volumetric flask. Immediately fill to mark with the sample water .
-
Critical Step: Do not splash. Ozone is volatile. Submerge pipette tip if possible.[1]
-
-
Measurement:
-
Set Spectrophotometer to 600 nm .
-
Zero instrument with distilled water.
-
Measure Absorbance of Blank (
) and Sample ( ). -
Note: The Sample absorbance will be LOWER than the Blank because ozone bleaches the dye.
-
Calculation
1Where:
Troubleshooting & Validation
| Observation | Root Cause | Corrective Action |
| Protocol A: Indicator won't turn Yellow | Glucose/NaOH ratio incorrect or pH too low. | Ensure pH > 11.4 for rapid reduction kinetics. Re-make NaOH stock. |
| Protocol A: Indicator turns clear (not yellow) | Dye concentration too low. | Increase dye stock volume. Yellow is the color of the Leuco-form, not "colorless".[2] |
| Protocol B: Sample Absorbance > Blank | Contamination or turbidity. | Filter sample (if no ozone loss risk) or check for interfering reductants.[1] |
| Protocol B: Rapid color fading in Blank | Reagent instability. | Phosphoric acid is required to stabilize the dye. Ensure pH < 4. |
Safety & Handling (MSDS Summary)
-
Hazards: Indigo Carmine is generally low toxicity (E132 food additive), but in powder form, it is a respiratory irritant.[1]
-
PPE: Wear standard lab coat, nitrile gloves, and safety glasses.[1]
-
Disposal: Solutions containing Indigo Carmine can usually be disposed of down the drain with excess water, subject to local regulations. Solutions containing heavy ozone or high NaOH should be neutralized first.
References
-
Standard Methods for the Examination of Water and Wastewater. (2017). Method 4500-O3 B. Indigo Colorimetric Method.[1][8] American Public Health Association. Link
-
Bader, H., & Hoigné, J. (1981).[1][8] Determination of ozone in water by the indigo method.[9][8][10][11] Water Research, 15(4), 449-456.[1] Link
-
PubChem. (n.d.).[1] Indigotindisulfonate Sodium (Compound Summary).[1] National Library of Medicine. Link[1]
-
BenchChem. (2025).[1][2][5][7][9] Application Notes: Indigo as a Redox Indicator in Titration Experiments.Link[1]
-
Sigma-Aldrich. (n.d.).[1] Indigo Carmine Product Specification & Safety Data Sheet.[8]Link[1]
Sources
- 1. Indigo carmine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sciencenotes.org [sciencenotes.org]
- 4. Beyond the ‘blue bottle’ | Exhibition chemistry | RSC Education [edu.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. oxidationtech.com [oxidationtech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijettjournal.org [ijettjournal.org]
- 11. US20240175817A1 - Indigo-based indicator detection of ozone - Google Patents [patents.google.com]
Preparation of 0.2% indigodisulfonate dipotassium solution for staining
An In-Depth Guide to the Preparation and Quality Control of 0.2% Indigodisulfonate Solution for Staining Applications
Authored by a Senior Application Scientist
This document provides a comprehensive protocol for the preparation, quality control, and storage of a 0.2% indigodisulfonate solution, a versatile dye widely utilized in biological and clinical research. Commonly known as Indigo Carmine, this water-soluble organic salt is invaluable not only as a histological counterstain but also as a redox and pH indicator.[1][2][3][4][5] Its utility spans from highlighting collagen in tissue sections to serving as a vital dye in surgical procedures.[2][6][7][8] This guide is designed for researchers, scientists, and drug development professionals who require a reliable, reproducible, and validated staining solution for their experimental workflows.
Foundational Principles: Understanding Indigodisulfonate
Indigodisulfonate is an organic salt derived from the sulfonation of indigo, a process that renders the molecule water-soluble.[2] While the user has specified the dipotassium salt, it is important to note that the disodium salt is more commonly referenced and used in literature; their properties as staining agents are analogous. The dye's function is rooted in its chemical structure, which allows it to act as both an acidic dye and a redox indicator.
-
As a Histological Stain: Indigo Carmine is an anionic (acidic) dye. In histological applications, particularly in methods like Picro-indigo carmine, it selectively binds to collagen, staining it a distinct blue to green color, providing sharp contrast against the yellow staining of muscle and cytoplasm by picric acid.[6] Unlike some stains, it does not penetrate cells but rather highlights the topography of mucosal surfaces, a property leveraged in endoscopic and surgical diagnostics.[2]
-
As a Redox/pH Indicator: The molecule undergoes a reversible color change in response to both pH and redox potential.[4] It is blue in its oxidized state and at a pH below 11.4, transitioning to yellow in a reduced state or at a pH above 13.0.[2][4][9][10] This property is critical in applications monitoring redox reactions or in specific chemical analyses.[4][11]
Physicochemical and Spectrophotometric Data
A thorough understanding of the reagent's properties is paramount for its effective application and for troubleshooting. The key characteristics of Indigodisulfonate (data primarily for the common disodium salt) are summarized below.
| Property | Value / Description | Source(s) |
| Common Synonyms | Indigo Carmine, 5,5′-indigodisulfonic acid sodium/potassium salt, C.I. 73015, FD&C Blue No. 2, E132 | [2][12][13] |
| Chemical Formula | C₁₆H₈N₂Na₂O₈S₂ (Disodium Salt) | [1][13] |
| Molecular Weight | 466.36 g/mol (Disodium Salt) | [1][13] |
| Appearance | Dark blue to purple crystalline powder | [1] |
| Solubility | Soluble in water (~10 g/L at 25°C); slightly soluble in ethanol | [1][13] |
| Maximum Absorbance (λmax) | ~610 nm (in oxidized, blue state) | [4][13] |
| pH Indicator Range | Blue at pH < 11.4; Yellow at pH > 13.0 | [2][4][9][10] |
| Redox Indicator Behavior | Blue (Oxidized State) ⇌ Yellow (Reduced "Leuco" State) | [2][4][11][13] |
Protocol: Preparation of 0.2% (w/v) Aqueous Indigodisulfonate Solution
This protocol details the preparation of 100 mL of a 0.2% weight/volume solution. The causality behind each step is explained to ensure both accuracy and safety.
-
Indigodisulfonate dipotassium (or disodium) salt powder, analytical grade
-
High-purity distilled or deionized water
-
Analytical balance (readable to 0.001 g)
-
100 mL Class A volumetric flask
-
Magnetic stirrer and a Teflon-coated stir bar
-
Weighing paper or boat
-
Spatula
-
Laboratory wash bottle with distilled water
-
Filtration assembly (e.g., vacuum filtration with a 0.45 µm filter or a gravity funnel with appropriate filter paper like Whatman No. 1)
-
Clean, amber glass bottle for storage
-
Labeling materials
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, nitrile gloves, and a lab coat.[14][15][16] Indigo Carmine is a potent dye that will stain skin, clothing, and surfaces.[9]
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.[4][17]
-
SDS Review: Before beginning, thoroughly review the Safety Data Sheet (SDS) for indigodisulfonate.[4][14] The powder is considered a body tissue irritant.[14]
-
Calculation: A 0.2% (w/v) solution requires 0.2 grams of solute per 100 mL of solvent. For this protocol, you will need precisely 0.200 g of indigodisulfonate salt.
-
Weighing: Place a weighing boat on the analytical balance and tare it. Carefully weigh out 0.200 g of the indigodisulfonate powder. The accuracy of this step is critical for concentration-dependent staining consistency.
-
Initial Dissolution: Add approximately 70-80 mL of distilled water to the 100 mL volumetric flask. This provides sufficient volume to dissolve the powder without risking overshooting the final volume mark.
-
Solute Transfer: Carefully transfer the weighed powder into the volumetric flask. Use a wash bottle with distilled water to rinse any residual powder from the weighing boat into the flask, ensuring a complete quantitative transfer.
-
Mixing: Drop the magnetic stir bar into the flask and place it on a magnetic stirrer set to a moderate speed. Allow the solution to stir until all the powder has completely dissolved. The resulting solution should be a clear, deep royal blue.[14]
-
Bringing to Final Volume: Once the solute is fully dissolved, remove the flask from the stirrer. Carefully add distilled water dropwise until the bottom of the meniscus aligns perfectly with the 100 mL calibration mark on the neck of the flask.
-
Homogenization: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is completely homogenous.
-
Filtration (Critical for Quality): This step is mandatory to remove any microscopic particulate matter or aggregates that could precipitate onto tissue sections and create artifacts. Filter the solution through a 0.45 µm filter or Whatman No. 1 filter paper into the final amber storage bottle. Filtering is a key quality control measure for all staining reagents.
-
Labeling and Storage: Immediately label the amber bottle with the stain name ("0.2% Indigodisulfonate Solution"), concentration, date of preparation, expiration date, and the preparer's initials.[18] Store as directed in Section 5.
A Self-Validating System: Quality Control and Performance Validation
A freshly prepared stain is not guaranteed to be effective. Each new batch must be validated to ensure consistent and reliable performance, forming a self-validating system for your laboratory's staining procedures.[18]
-
Visual Inspection: The final, filtered solution should be a clear, particulate-free, royal blue liquid. Any cloudiness, color deviation, or precipitate indicates a problem with the reagents or preparation process.[14][18]
-
pH Measurement (Optional): For highly sensitive applications, the pH of the solution can be measured and recorded. The pH of a 0.7% solution is noted to be 7.
The most crucial QC step is to test the stain's performance on control tissue.[18]
-
Select Controls: Use both a positive and a negative control tissue slide.
-
Positive Control: A tissue section known to contain the target structure (e.g., a section of artery or skin rich in collagen).
-
Negative Control: A tissue section known to lack the target structure.
-
-
Staining Procedure: Stain the control slides with the newly prepared batch of indigodisulfonate solution alongside a slide stained with a previous, validated batch (if available).
-
Microscopic Evaluation: Compare the results. The new batch is considered successful if:
-
The positive control shows the expected staining pattern and intensity (e.g., crisp blue-green collagen fibers).
-
There is no non-specific background staining.
-
The results are consistent with those from the previously validated batch.
-
-
Documentation: All QC results, including images and observations, must be recorded in a dedicated stain preparation logbook.[18][19] This documentation is essential for laboratory accreditation and troubleshooting.[19]
Workflow Visualizations
The following diagrams illustrate the core workflows for preparing and validating the indigodisulfonate solution.
Caption: Workflow for preparing 0.2% Indigodisulfonate solution.
Caption: Self-validating Quality Control (QC) process.
Stability and Storage: Ensuring Long-Term Efficacy
Proper storage is crucial to maintain the staining efficacy of the solution.
-
Storage Container: The solution must be stored in a tightly sealed amber glass bottle.[12][17][18] The amber color protects the light-sensitive dye from photodegradation.[12][15][20]
-
Storage Conditions: Store the bottle in a cool, dry, and dark place.[12][17] While some commercial kits recommend refrigeration (2-8°C)[21], storage at room temperature is generally acceptable for lab-prepared solutions if protected from light and heat.
-
Shelf Life: The stability of aqueous indigodisulfonate solutions can vary. While some sources suggest a shelf life of 6-12 months[14], others advise that for critical applications like antioxidant assays, aqueous solutions should not be stored for more than a day.[13] As a best practice for histological staining, it is recommended to prepare fresh solutions monthly and re-validate if any performance degradation is suspected. The solid powder, when stored correctly, is stable for several years.[13]
-
Signs of Degradation: Discard the solution if you observe any color change from the initial royal blue, formation of precipitates, or crystal growth.[14][18]
References
- Benchchem. (n.d.). Application Notes and Protocols: Indigo-based Dyes for Staining in Microscopy.
- Flinn Scientific. (2017). Indigo Carmine.
- Knowledge Base. (n.d.). Quality assurance of Stains and Internal Quality Control.
- Techno PharmChem. (n.d.). INDIGO CARMINE.
- Biology Discussion. (2016, August 24). Preparation of Different Stains | Microscopy.
- Unknown Source. (n.d.). Indigo Carmine: Properties, Applications, and Industrial Uses.
- Wikipedia. (n.d.). Indigo carmine.
- Extranet Systems. (n.d.). Content Sheet 8-1: Overview of Quality Control for Qualitative and Semi-quantitative Procedures.
- Loba Chemie. (2024, December 19). INDIGO CARMINE AR.
- Cayman Chemical. (2022, November 9). PRODUCT INFORMATION - Indigo Carmine.
- Lab Storage Systems, Inc. (n.d.). Quality Control Monitors for High Volume H&E Staining.
- Flinn Scientific. (2014, February 6). Indigo Carmine Solution SDS (Safety Data Sheet).
- HiMedia Laboratories. (n.d.). Indigo carmine, Hi-Cert™/ACS.
- PMC. (n.d.). Indigo Carmine: Between Necessity and Concern.
- ResearchGate. (2025, October 13). Indigo Carmine in a Food Dye: Spectroscopic Characterization and Determining Its Micro-Concentration through the Clock Reaction.
- Bio Optica. (2018, July 11). P.A.S. – PICRO INDIGO CARMINE.
- Taylor & Francis. (n.d.). Indigo carmine – Knowledge and References.
- Benchchem. (n.d.). A Comparative Guide: Indigo Carmine vs. Methylene Blue as Redox Indicators in Biological Assays.
- Sigma-Aldrich. (n.d.). Indigo carmine certified by the Biological Stain Commission, Dye content 85.
- Benchchem. (n.d.). Application Notes and Protocols for Indigo Carmine as a Redox Indicator.
- TSI Journals. (2010, September 14). a-kinetic-study-of-the-redox-reaction-of-indigo-carmine-by-nitrite-ion-in-aqueous-hydrochloric-acid-medium.pdf.
- Ataman Kimya. (n.d.). INDIGO CARMINE.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - Potassium indigotrisulfonate.
- ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - POTASSIUM INDIGOTRISULFONATE.
- Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - Indigo Carmine.
- Ataman Kimya. (n.d.). INDIGOTINE.
- Ataman Kimya. (n.d.). INDIGO CARMINE.
- Google Patents. (n.d.). US20180346727A1 - Process for the preparation of indigo carmine.
- Ataman Kimya. (n.d.). E 132.
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- 8. 靛蓝胭脂红 certified by the BSC, Dye content 85 % | Sigma-Aldrich [sigmaaldrich.com]
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Application Notes and Protocols for the Spectrophotometric Determination of Ozone Using Indigodisulfonate Dipotassium Salt
Introduction: The Imperative for Accurate Ozone Measurement
Ozone (O₃) is a powerful oxidizing agent with a broad spectrum of applications, from disinfection in water treatment to sterilization in the pharmaceutical and food industries.[1][2] Its high reactivity, however, necessitates precise monitoring to ensure efficacy and process control. The indigodisulfonate method has emerged as a robust and selective technique for the determination of ozone concentrations in aqueous solutions. This guide provides a comprehensive overview of the chemical principles, detailed experimental protocols, and practical insights for researchers, scientists, and drug development professionals employing this method. The method is valued for its simplicity, speed, and applicability across various water matrices, including those where direct UV absorbance measurements would be unreliable due to organic contaminants.[3]
Chemical Principle: A Stoichiometric Decolorization
The foundation of the indigo method lies in the rapid and quantitative reaction between ozone and the indigo dye molecule. In an acidic medium (typically pH < 3), ozone selectively attacks the central carbon-carbon double bond of the indigodisulfonate molecule.[3] This cleavage breaks the chromophore responsible for the dye's vibrant blue color, resulting in the formation of nearly colorless products, primarily isatin-5-sulfonic acid.[3]
The decolorization is stoichiometric, with one mole of ozone reacting with one mole of the indigo dye.[4][5] The decrease in absorbance of the solution at its maximum wavelength (λmax) of approximately 600-610 nm is directly proportional to the initial concentration of ozone in the sample.[3][4] This linear relationship forms the basis for quantitative analysis.
Caption: Reaction of Ozone with Indigodisulfonate.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of ozone using the indigodisulfonate method.
| Parameter | Value | Notes | Source |
| Wavelength of Maximum Absorbance (λmax) | ~600-610 nm | Some colorimeters may use 610 nm. | [3][4] |
| Molar Extinction Coefficient (ε) | ~20,000 M⁻¹ cm⁻¹ | Represents the change in absorbance per mole of ozone. Purity of the dye can affect this value. | [3][4][6][7] |
| Applicable Concentration Range | 0.01 to 1.50 mg/L | Can be extended with appropriate sample dilution. | [3][8] |
| Detection Limit | ~2-10 µg/L | Instrumental methods can achieve lower detection limits. | [9][10] |
| Precision (Relative Error) | < 5% | Can be reduced to 1% in controlled laboratory settings. | [9][10] |
| Reaction Stoichiometry | 1:1 (Ozone:Indigo) | Ozone reacts quantitatively with the C=C double bond. | [4][5] |
| Optimal Reaction pH | < 3 | The reagent formulation typically adjusts the sample pH to around 2.5 to prevent catalytic ozone decomposition. | [3][6][10] |
Methodology and Protocols
PART 1: Manual Spectrophotometric Analysis
This protocol details the standard procedure for determining ozone concentration in a discrete water sample using a spectrophotometer or colorimeter.
1. Reagent Preparation:
-
Indigo Stock Solution: Accurately weigh a specified amount of potassium indigodisulfonate and dissolve it in deionized water containing phosphoric acid and sodium dihydrogen phosphate. Store this solution in a dark, refrigerated environment; it is stable for several months.[3][4]
-
Indigo Working Reagent: Prepare this solution fresh daily or as needed by diluting the Indigo Stock Solution with deionized water. The exact dilution will depend on the expected ozone concentration range. The working solution should be acidic.[3]
-
Chlorine Masking Agent (Optional): If the presence of chlorine is suspected, a malonic acid solution should be prepared. This can be added to the Indigo Working Reagent.[6][9][11]
2. Instrumentation Setup:
-
Instrument: Spectrophotometer or filter colorimeter.
-
Wavelength: Set to 600 nm (or 610 nm for some colorimeters).[3][8]
-
Cuvette Path Length: Typically 1 cm. For very low ozone concentrations, a longer path length cuvette can be used to increase sensitivity.
3. Sample Handling: A Critical Step
Due to the rapid decay of ozone, sample collection and handling are paramount for accurate results.[9]
-
Rinse the collection flask or beaker several times with the sample water.
-
Collect the sample with minimal turbulence to prevent off-gassing and loss of ozone. Avoid running the sample down the side of the collection vessel.[9]
-
The analysis must be performed immediately after collection.[10][11]
4. Experimental Protocol:
Caption: Conceptual Continuous Flow Analysis System for Ozone.
-
A continuous stream of the ozonated sample is drawn and propelled by the peristaltic pump.
-
Simultaneously, a continuous stream of the Indigo Working Reagent is pumped at a known flow rate.
-
The two streams converge and are thoroughly mixed in the mixing coil, allowing for the rapid decolorization reaction to occur.
-
The resulting solution flows through the spectrophotometer's flow cell, where the absorbance at 600 nm is continuously measured.
-
The real-time absorbance data is sent to the data acquisition system. The ozone concentration is inversely proportional to the measured absorbance. Calibration with standards of known ozone concentration is required to establish the relationship between absorbance and concentration.
Addressing Interferences
A key aspect of ensuring trustworthy results is the management of potential interferences.
-
Chlorine: This is a common interference as it also bleaches the indigo dye, albeit at a slower rate. The addition of malonic acid to the reagent effectively masks chlorine. [6][9][11]* Manganese (Oxidized Forms): Ozone can oxidize Mn(II) to forms that also decolorize the indigo reagent. [9]To correct for this, a parallel sample can be treated with glycine, which selectively destroys ozone without affecting the oxidized manganese. The apparent ozone concentration from this glycine-treated sample is then subtracted from the total ozone reading of an untreated sample. [6]* Hydrogen Peroxide and Organic Peroxides: These compounds decolorize the indigo reagent very slowly. Their interference is generally negligible if the analysis is completed within a few hours of reagent addition. [5][9][12]* Bromine and Iodine: These halogens interfere positively and cannot be easily masked. [11]
Conclusion: A Selective and Reliable Method
The indigodisulfonate method provides a selective, rapid, and reliable means for the quantification of ozone in aqueous solutions. [9]Its adoption as a standard method underscores its utility and robustness. [6]By understanding the underlying chemical principles, adhering to meticulous sample handling and experimental protocols, and being cognizant of potential interferences, researchers can confidently employ this technique to obtain accurate and reproducible ozone measurements critical for a wide range of scientific and industrial applications.
References
-
Standard Methods: 4500-O3 B: Ozone by Indigo Colorimetric Method. Standard Methods for the Examination of Water and Wastewater. [Link]
-
Spectrophotometric determination of ozone in air with indigo disulphonate. Royal Society of Chemistry. [Link]
-
Chrostowski, P. C. (1983). Detection and Inhibition of an Organic Interference in the Indigo Method for Ozone. Ozone: Science & Engineering. [Link]
-
Hoigné, J., & Bader, H. (1980). Determination of ozone in water. Vom Wasser. [Link]
-
Modified Indigo Method to Quantify Ozone Diffusion from Nanobubbles. Ozone: Science & Engineering. [Link]
-
Measurements of ambient ozone using indigo blue-coated filters. PubMed. [Link]
-
Web Box 15.2 Measurement of Ozone and Hydroxyl Radical Concentrations and Exposures. IWA Publishing. [Link]
-
A Modified Indigo Method for the Determination of Ozone in Nonaqueous Solvents. SciSpace. [Link]
-
Indigo Method Method 8311. Hach. [Link]
-
Color Detection Algorithm for Measuring Ozone Concentrations using Indigo Method. International Journal of Engineering Trends and Technology. [Link]
-
Ozone - Introduction Chemical reactions. Hach. [Link]
-
Computerized continuous monitoring and analysis of ozone in solution. Marmara University. [Link]
-
A chemiluminescence-based continuous flow aqueous ozone analyzer using photoactivated chromotropic acid. PubMed. [Link]
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Application Notes & Protocols: Indigodisulfonate Dipotassium as a Sustainable Organic Electrode Material for Potassium-Ion Batteries
Foreword: The Imperative for Post-Lithium Energy Storage
The global transition towards renewable energy and electric mobility is critically dependent on high-performance energy storage systems. While lithium-ion batteries (LIBs) have been the cornerstone of this revolution, concerns over the scarcity, uneven distribution, and rising cost of lithium are driving intensive research into next-generation alternatives.[1][2] Potassium-ion batteries (KIBs) have emerged as a highly promising candidate technology.[1][3] Potassium is significantly more abundant in the Earth's crust than lithium, making it a more cost-effective and sustainable option.[4] Furthermore, the standard redox potential of K+/K (-2.93 V vs. SHE) is close to that of Li+/Li (-3.04 V vs. SHE), suggesting the potential for KIBs to deliver competitive energy densities.[1][4]
However, the larger ionic radius of K+ (1.38 Å) compared to Li+ (0.76 Å) presents significant challenges, including sluggish diffusion kinetics in solid-state electrodes and large volume changes during potassiation/depotassiation cycles, which can lead to poor cycle life.[1][5][6] Organic electrode materials offer a compelling solution to these issues.[7][8] Their inherent structural flexibility can better accommodate the large K+ ions, and their molecular structures can be precisely tuned to optimize electrochemical properties.
This guide focuses on Indigodisulfonate Dipotassium , a derivative of the ancient and abundant indigo dye, as a high-potential organic electrode material for KIBs. We will provide a comprehensive overview, from material preparation to detailed electrochemical analysis, grounded in the principles of robust scientific methodology.
Section 1: The Scientific Rationale for Indigodisulfonate in KIBs
Indigodisulfonate, commonly known as Indigo Carmine in its sodium salt form, is an organic molecule featuring two redox-active carbonyl (C=O) groups within a conjugated π-system.[9] This structure is the key to its electrochemical activity.
Core Mechanism: A Two-Electron Redox Process
The energy storage mechanism relies on the reversible redox reaction of the two carbonyl groups. During the discharge (potassiation) process, each carbonyl group can accept one electron and one K+ ion, forming an enolate. This process is reversed during the charge (depotassiation) cycle. This two-electron transfer is critical as it dictates the theoretical specific capacity of the material.[9][10]
Why Indigodisulfonate Dipotassium?
-
Sustainability: It is derived from indigo, a widely available and renewable resource.[10]
-
Structural Stability: The rigid, planar molecular structure with extensive π-conjugation contributes to its stability during cycling.
-
Insolubility: The presence of sulfonate groups and the dipotassium salt form can be engineered to reduce solubility in common battery electrolytes—a major failure mechanism for many small organic molecules.[6]
-
Safety & Cost: It is a low-cost, non-toxic alternative to transition metal oxide cathodes.
Section 2: Experimental Protocols
Protocol 2.1: Electrode Preparation
This protocol details the formulation of a stable and conductive electrode film, which is paramount for achieving good electrochemical performance. The low intrinsic electronic conductivity of organic materials necessitates the use of a significant amount of conductive additive.[6]
Materials & Equipment:
-
Active Material: Indigodisulfonate Dipotassium
-
Conductive Additive: Super P carbon black
-
Binder: Polyvinylidene fluoride (PVDF)
-
Solvent: N-methyl-2-pyrrolidone (NMP)
-
Current Collector: Aluminum foil (for cathodes) or Copper foil (for anodes)
-
Planetary ball mill or mortar and pestle
-
Magnetic stirrer and hot plate
-
Doctor blade applicator
-
Vacuum oven
Step-by-Step Methodology:
-
Dry Mixing (Ratio is Key): In a typical formulation, the active material, Super P carbon, and PVDF are mixed in a weight ratio of 60:30:10 .
-
Expert Insight: A higher carbon content (30%) is crucial to create an effective percolation network for electron transport throughout the insulating organic material. Start with this ratio and optimize if needed.
-
-
Grinding: Thoroughly grind the dry powders using a mortar and pestle or a planetary ball mill for 30 minutes to ensure a homogeneous mixture. This step is critical for uniform electrode performance.
-
Slurry Formation: Add the mixed powder to NMP solvent to achieve a solid content of approximately 20-30 wt%. Stir the mixture vigorously on a magnetic stirrer for at least 12 hours in a sealed vial to form a uniform, viscous slurry. The slurry should be thick but spreadable, without lumps.
-
Casting: Secure the current collector foil on a flat glass plate. Use a doctor blade to cast the slurry onto the foil with a typical wet thickness of 150-200 µm.
-
Drying:
-
Initially, dry the cast electrode at 80°C in an air oven for 2 hours to slowly evaporate the bulk NMP.
-
Transfer the electrode to a vacuum oven and dry at 120°C for at least 12 hours to remove all residual solvent and moisture. This is a self-validating step; insufficient drying will lead to poor performance and side reactions.
-
-
Calendering and Punching: After drying, the electrode sheet is typically calendered (pressed) to improve particle contact and increase density. Finally, punch circular electrodes (e.g., 12 mm diameter) for coin cell assembly. The target active material loading should be around 1.0-1.5 mg/cm².
Protocol 2.2: CR2032 Coin Cell Assembly
Assembling a K-ion half-cell requires a strictly controlled inert atmosphere due to the high reactivity of potassium metal.
Materials & Equipment:
-
Indigodisulfonate Dipotassium working electrode (punched)
-
Potassium metal foil (counter and reference electrode)
-
Separator: Glass fiber filter (e.g., Whatman GF/D)
-
Electrolyte: 1 M Potassium bis(fluorosulfonyl)imide (KFSI) in a 1:1 v/v mixture of Ethylene Carbonate (EC) and Diethyl Carbonate (DEC).[4]
-
CR2032 coin cell components (case, gasket, spacer disk, spring)
-
Argon-filled glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm)
-
Coin cell crimper
Step-by-Step Assembly:
-
Preparation: Transfer all components into the antechamber of the glovebox and purge thoroughly before moving them into the main chamber.
-
Potassium Handling: Carefully cut a piece of potassium metal foil slightly larger than the working electrode. Scrape the surface to expose a fresh, shiny metallic luster.
-
Stacking (as per Fig. 2):
-
Place the bottom casing of the CR2032 cell into the crimper die.
-
Center the prepared indigodisulfonate working electrode inside the casing.
-
Wet the electrode with a few drops of the electrolyte. The electrolyte choice is critical for forming a stable solid-electrolyte interphase (SEI).[1][11]
-
Place the glass fiber separator on top, ensuring it is fully wetted with the electrolyte.
-
Position the potassium metal counter electrode over the separator.
-
Add a spacer disk and a spring.
-
Place the gasket and the top casing.
-
-
Crimping: Transfer the assembly to the coin cell crimper and apply pressure to seal the cell. The cell should be airtight.
-
Resting: Allow the assembled cell to rest for at least 6-8 hours before testing to ensure complete wetting of the electrode and stabilization of the internal interfaces.
Section 3: Electrochemical Characterization Protocols
Electrochemical testing reveals the performance metrics of the material. All tests should be conducted using a multi-channel battery cycler.
Protocol 3.1: Cyclic Voltammetry (CV)
Purpose: To identify the redox potentials of potassiation and depotassiation and to assess the electrochemical reversibility.
Methodology:
-
Connect the assembled coin cell to the battery cycler.
-
Set a voltage window appropriate for the electrolyte stability, typically 0.5 V to 3.0 V vs. K+/K .
-
Apply a slow scan rate, such as 0.1 mV/s , for the initial cycles to resolve the redox peaks clearly.
-
Run for 3-5 cycles to check for stability.
-
Expected Outcome: You should observe two pairs of redox peaks corresponding to the two-electron reaction. The separation between the anodic and cathodic peaks indicates the degree of polarization.
Protocol 3.2: Galvanostatic Cycling with Potential Limitation (GCPL)
Purpose: To measure the core performance metrics: specific capacity, Coulombic efficiency, and cycling stability.
Methodology:
-
Set the same voltage window as the CV test (0.5 V to 3.0 V).
-
Apply a constant current density. A C-rate of C/10 (a full charge or discharge in 10 hours) is standard for initial testing. The current is calculated based on the active material mass and its theoretical capacity.
-
Theoretical Capacity Calculation: For Indigodisulfonate Dipotassium (C₁₆H₈K₂N₂O₈S₂, Molar Mass ≈ 542.66 g/mol ), the theoretical capacity for a 2-electron process is: (2 * 96485 C/mol) / (3.6 * 542.66 g/mol ) ≈ 99 mAh/g
-
-
Cycle the cell for at least 100 cycles.
-
Data to Collect: Record the charge and discharge capacity for each cycle to plot capacity retention and Coulombic efficiency vs. cycle number.
Protocol 3.3: Rate Capability Test
Purpose: To evaluate how well the electrode performs at high charge/discharge rates.
Methodology:
-
Cycle the cell for 5-10 cycles at various C-rates, typically in the order: C/10, C/5, C/2, 1C, 2C, 5C, and then back to C/10.
-
Expected Outcome: The capacity will likely decrease as the C-rate increases due to kinetic limitations.[6] The recovery of capacity when returning to C/10 demonstrates the material's robustness.
Section 4: Data Interpretation & Troubleshooting
| Performance Metric | Typical Expected Value | Potential Issues & Causes |
| First Cycle Coulombic Efficiency | 50-70% | Low Efficiency: Indicates irreversible capacity loss, primarily due to the formation of the Solid Electrolyte Interphase (SEI) on the electrode surface.[3] This is common for most anode/cathode materials in the first cycle. |
| Stable Reversible Capacity | 80-95 mAh/g | Low Capacity: Could be due to poor electronic wiring (insufficient carbon), inactive material, or high electrode resistance. |
| Cycling Stability | >90% capacity retention after 100 cycles | Rapid Capacity Fading: Often caused by the dissolution of the organic active material into the electrolyte.[6] Other causes include unstable SEI or mechanical degradation of the electrode. |
| Voltage Hysteresis | < 200 mV | High Hysteresis (Polarization): Indicates sluggish K+ diffusion kinetics or high internal resistance. This is a known challenge for KIBs due to the large K+ ion size.[1][6] |
References
- Organic Materials as Electrodes in Potassium-Ion B
- Lithium and Potassium Cations Affect the Performance of Maleamate-Based Organic Anode Materials for Potassium- and Lithium-Ion B
- Emerging organic potassium-ion batteries: electrodes and electrolytes.
- Advanced and sustainable functional materials for potassium-ion batteries. Name of the source not available.
- Electrochemical characterization of biomass-derived anodes for potassium-ion batteries. Name of the source not available.
- Developing better ester- and ether-based electrolytes for potassium-ion batteries. (2021). Name of the source not available.
- Electrochemical Assessment of Indigo Carmine Dye in Lithium Metal Polymer Technology. (2021). Name of the source not available.
- Potassium-ion batteries: from laboratorial research to practical applic
- Approaching high-performance potassium-ion batteries via advanced design str
- Effect of Concentrated Diglyme-Based Electrolytes on the Electrochemical Performance of Potassium-Ion Batteries | Request PDF.
- Research collaboration brings new concepts for potassium-ion b
- Indigo carmine: An organic crystal as a positive-electrode material for rechargeable sodium batteries. (2025).
- Optimising Electrolyte Chemistry for Potassium-Ion Battery Performance Using Raman Spectroscopy. Edinburgh Instruments.
- Indigo Dye as a Positive-electrode Material for Rechargeable Lithium Batteries. (2025). Name of the source not available.
- Synthesis, Characterization and Application of Thioindigosulfonic Acids as Electrolytes in an Aqueous Organic Redox Flow Battery. (2025).
- Modified polydopamine derivatives as high-performance organic anodes for potassium-ion batteries. Sustainable Energy & Fuels (RSC Publishing).
- Synthesis, Characterization and Application of Thioindigosulfonic Acids as Electrolytes in an Aqueous Organic Redox Flow Battery. (2025). Name of the source not available.
- New development could help deliver improved potassium-ion b
- Computationally Guided Synthesis of Battery M
Sources
- 1. Approaching high-performance potassium-ion batteries via advanced design strategies and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bartel.cems.umn.edu [bartel.cems.umn.edu]
- 3. Electrochemical characterization of biomass-derived anodes for potassium-ion batteries - WebThesis [webthesis.biblio.polito.it]
- 4. edinst.com [edinst.com]
- 5. mdpi.com [mdpi.com]
- 6. oaepublish.com [oaepublish.com]
- 7. scispace.com [scispace.com]
- 8. Emerging organic potassium-ion batteries: electrodes and electrolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical Assessment of Indigo Carmine Dye in Lithium Metal Polymer Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing better ester- and ether-based electrolytes for potassium-ion batteries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06537D [pubs.rsc.org]
Application Note: Indigodisulfonate Dipotassium (Indigo Carmine) Staining Protocols for Cystoscopy and Ureteral Patency Verification
Abstract & Scope
This application note details the pharmacological mechanism, safety profile, and standardized protocols for the use of Indigodisulfonate Dipotassium (Indigo Carmine) in cystoscopic procedures. Unlike vital stains (e.g., Methylene Blue) that bind to cellular DNA or mucins, Indigo Carmine is a non-absorbable, biologically inert contrast dye . Its primary clinical utility lies in its rapid renal excretion, allowing for the visualization of ureteral efflux (ureteral jets) to verify ureteral patency during gynecologic and urologic surgeries.
Target Audience: Urologists, Gynecologic Surgeons, Perioperative Nurses, and Drug Development Researchers.
Pharmacology & Mechanism of Action
To optimize the use of Indigo Carmine, one must understand its pharmacokinetics. It functions purely through physical contrast , not metabolic interaction.
Mechanism of Excretion
Upon intravenous (IV) injection, Indigodisulfonate Dipotassium binds loosely to plasma proteins but is rapidly cleared by the kidneys via glomerular filtration. It travels through the nephron without significant tubular reabsorption or metabolic alteration.
-
Bioavailability: 100% (IV administration).
-
Metabolism: Negligible (unlike Methylene Blue, which is metabolized to Leukomethylene Blue).[1]
-
Excretion: Primary renal elimination.[2][3][4] The dye concentrates in the urine, turning it deep blue.[2][3][5]
Pharmacokinetic Profile
| Parameter | Value | Clinical Implication |
| Onset of Action | 4–9 minutes | Time to visualize ureteral jets (IV route).[6] |
| Biological Half-Life | 4–5 minutes | Rapid clearance; re-dosing may be required for prolonged procedures. |
| Excretion Route | Urine (~16% unchanged) | Deep blue color confirms renal filtration and ureteral patency.[6] |
| Molecular Weight | 466.35 g/mol | Small enough for rapid glomerular filtration. |
Visualization of Pharmacokinetics
The following diagram illustrates the pathway from injection to visualization, highlighting the critical "Observation Window."
Figure 1: Pharmacokinetic pathway of Indigodisulfonate Dipotassium from IV injection to cystoscopic visualization.
Safety Profile & Hemodynamics (Critical)
Trustworthiness: While generally safe, Indigo Carmine is not devoid of physiological effects.[7][8] It possesses mild alpha-adrenergic properties.
The Alpha-Adrenergic Response
Injection often causes a transient increase in peripheral vascular resistance.
-
Primary Effect: Transient hypertension (elevation of systolic/diastolic BP).
-
Secondary Effect: Reflex bradycardia (slowing of heart rate).
Adverse Event Stratification
| Severity | Event | Frequency | Management |
| Mild | Transient Hypertension | Common | Monitor; usually resolves spontaneously. |
| Mild | Skin Discoloration | Occasional | Self-limiting (24-48 hours). |
| Severe | Hypotension/Cardiac Arrest | Rare (<1:10,000) | STOP Injection. Administer fluids/vasopressors. Treat as anaphylactoid reaction.[9] |
| Severe | Bronchoconstriction | Rare | Airway support; epinephrine if anaphylaxis confirmed. |
WARNING: Severe hypotension is an idiosyncratic reaction. Always verify the patient has no history of allergy to dyes. Ensure resuscitation equipment is available before administration.
Protocol 1: Ureteral Patency Verification (Standard)
This is the gold-standard protocol for verifying that ureters are intact and patent following hysterectomy or other pelvic surgeries.
Preparation
-
Patient Status: General or Regional Anesthesia.[9]
-
Fluid Status: Ensure patient is adequately hydrated (IV fluids running) to promote urine production.
-
Equipment:
Dosage
-
Adults: 5 mL (40 mg) via slow IV push.
-
Pediatrics/Underweight: Adjust dose (0.5–1 mg/kg) to prevent intense skin coloration.
Step-by-Step Procedure
-
Baseline Cystoscopy: Insert cystoscope and inspect the bladder. Identify the location of the ureteral orifices (interureteric ridge).
-
Administration: Anesthesiologist administers 5 mL Indigo Carmine IV over 1 minute.
-
Note: Rapid bolus increases risk of hypertension.
-
-
The "Rule of 10" (Observation):
-
Verification:
-
Positive Result: Strong, deep blue jet seen from both orifices.
-
Sluggish Result: Weak trickle (may indicate partial obstruction or low urine output).
-
Negative Result: No blue dye seen after 10-15 minutes.
-
Troubleshooting Logic (Decision Tree)
If blue jets are not visualized within 10 minutes, follow this logic:
Figure 2: Troubleshooting algorithm for delayed visualization of ureteral jets.
Protocol 2: Chromocystoscopy (Topographical Contrast)
Unlike Methylene Blue, Indigo Carmine does not stain cells. It pools in mucosal crevices. This is useful for defining the topography of bladder lesions (e.g., papillary tumors) but not for differential diagnosis of dysplasia (CIS).
Methodology
-
Distension: Fill bladder to ~150-200 mL.
-
Injection: Administer 40 mg Indigo Carmine IV.
-
Visualization:
-
Wait for dye excretion (approx. 5-8 mins).
-
The dye will mix with urine.
-
Technique: Allow the blue urine to pool at the bladder base.
-
Observation: Papillary tumors will appear as "negative defects" or lighter structures against the dark blue pooled urine, or the dye will settle in the fronds of the tumor, enhancing 3D structure.
-
-
Washout: Irrigate with saline to clear the field once visualization is complete.
Comparison with Alternative Agents
To demonstrate expertise, it is vital to distinguish Indigo Carmine from alternatives.
| Feature | Indigo Carmine | Methylene Blue | Sodium Fluorescein |
| Mechanism | Physical Contrast (Inert) | Vital Stain (Metabolic) | Fluorescence |
| Cellular Binding | No | Yes (DNA/Mucin) | No |
| Contraindications | History of allergy | G6PD Deficiency, SSRI use (Serotonin Syndrome risk) | Hypersensitivity |
| Primary Use | Ureteral Jets | Tubal Patency, Cancer Staining | Ureteral Jets (Yellow) |
| Safety Note | Mild Pressor Effect | Risk of Methemoglobinemia | Requires specific light filter for best view |
References
-
American Regent. (2022). Indigo Carmine Injection, USP - Prescribing Information. DailyMed. [Link][6]
-
Craik, J., et al. (2023). Indigo Carmine: Between Necessity and Concern. MDPI. [Link]
-
Jeon, H.J., et al. (2012).[10] Indigo carmine-induced hypotension in patients undergoing general anaesthesia. Singapore Medical Journal. [Link]
-
Goldberg, J. (2016).[14] Sodium fluorescein emerges as alternative to indigo carmine in cystoscopy. PM360. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2723854, Indigotindisulfonate Sodium. PubChem.[13][15] [Link]
Sources
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. americanregent.com [americanregent.com]
- 3. drugs.com [drugs.com]
- 4. Indigo Carmine (Indigotindisulfonate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. globalrph.com [globalrph.com]
- 6. mims.com [mims.com]
- 7. Indigo Carmine: Between Necessity and Concern [mdpi.com]
- 8. smj.org.sg [smj.org.sg]
- 9. medicines.org.uk [medicines.org.uk]
- 10. Indigo carmine-induced hypotension in patients undergoing general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cystoscopy in a World Without Indigo Carmine [cansagevideos.com]
- 12. Articles [globalrx.com]
- 13. macsenlab.com [macsenlab.com]
- 14. pm360online.com [pm360online.com]
- 15. Indigo Carmine - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Indigodisulfonate Dipotassium Salt for Superoxide Radical Detection
Executive Summary
Indigodisulfonate dipotassium salt (Indigo Carmine, Potassium Salt) acts as a sensitive, colorimetric redox probe for the detection of superoxide radicals (
Scientific Foundation & Mechanism
The Active Species
Although the user specified the dipotassium salt (
Mechanism of Action
The detection principle relies on the oxidative bleaching of the blue indigodisulfonate chromophore.
-
Initial State: Indigodisulfonate absorbs strongly at 610 nm (Deep Blue).
-
Radical Attack: Superoxide radicals (
) attack the central electron-rich alkene bond ( ). -
Cleavage: The bond is cleaved, resulting in the loss of conjugation between the two indole rings.
-
Final Product: The reaction yields isatin-5-sulfonic acid , which is essentially transparent at 610 nm (pale yellow/colorless).
Key Kinetic Feature: The rate of absorbance decay (
Pathway Visualization
Caption: Mechanistic pathway of Indigodisulfonate bleaching by superoxide. The central C=C bond cleavage results in loss of color. SOD acts as a negative control, inhibiting the reaction.
Experimental Protocol
Materials & Reagents[1]
-
Probe: Indigodisulfonate Dipotassium Salt (CAS: Check specific vendor, often custom; Disodium CAS 860-22-0 is functionally equivalent).
-
Buffer: 50 mM Potassium Phosphate Buffer (PBS), pH 7.4. Avoid amine-based buffers (Tris) if studying ozone/hydroxyl pathways to minimize secondary radical formation.
-
Specificity Control: Superoxide Dismutase (SOD) from bovine erythrocytes (Activity > 3000 units/mg).
-
Positive Control Generator: Xanthine (X) + Xanthine Oxidase (XO).
Preparation of Stock Solutions
-
Indigo Stock (1 mM): Dissolve indigodisulfonate dipotassium salt in deionized water. Protect from light.
-
Note: The extinction coefficient (
) is approximately 20,000 . It is critical to determine the exact for your specific lot by creating a standard curve, as salt hydration levels vary.
-
-
SOD Stock (2000 U/mL): Dissolve in PBS. Store at -20°C.
Assay Procedure (Kinetic Mode)
This protocol measures the rate of superoxide generation .
Step 1: Baseline Setup In a quartz cuvette (1 cm path length), add:
-
900
Phosphate Buffer (pH 7.4) -
50
Indigo Stock (Final conc: 50 ) -
Optional: 10
Catalase (1000 U/mL) to scavenge and prevent Fenton-type generation of hydroxyl radicals.
Step 2: Sample Addition Add the sample suspected of generating superoxide (e.g., cell lysate, enzymatic mixture, or chemical system).
-
Total Volume: Adjust to 1000
with buffer.
Step 3: Measurement (Test)
-
Immediately monitor Absorbance at 610 nm for 5-10 minutes.
-
Record the slope of the linear portion of the decay curve (
).
Step 4: The Self-Validating Control (SOD) Repeat the exact experiment, but add 50 U of SOD to the cuvette before adding the sample.
-
Result: The bleaching rate should be significantly inhibited (near zero).
-
Interpretation: If bleaching persists in the presence of SOD, the oxidation is likely driven by non-superoxide species (e.g., direct electron transfer, ozone, or hypochlorous acid).
Data Analysis & Calculation
Calculating Superoxide Flux
The rate of superoxide production (
-
: Flux in
. - : Slope of absorbance loss (Test - SOD Control).
-
: Extinction coefficient (typically
). - : Path length (1 cm).
Data Presentation Table
| Parameter | Value / Range | Notes |
| 610 nm | Deep Blue color | |
| ~20,000 | Critical: Verify with standard curve | |
| Linear Range | 1 - 50 | Above 50 |
| pH Stability | pH 4.0 - 9.0 | Unstable in strong alkali (turns yellow) |
| Interferences | Ozone, | Must use SOD control to confirm specificity |
Troubleshooting & Critical Considerations
Specificity vs. Selectivity
Indigo Carmine is not exclusively specific to superoxide. It is a general redox indicator that reacts with strong oxidants.
-
Problem: Absorbance decreases in the SOD control.
-
Cause: Presence of other oxidants (e.g.,
, ) or direct enzymatic oxidation (e.g., by peroxidases). -
Solution: Use specific scavengers (e.g., Methionine for
, Catalase for -derived radicals) to profile the oxidant species.
Oxygen Dependency
The reaction requires dissolved oxygen to propagate the superoxide radical chain if the source is enzymatic. Ensure buffers are air-saturated.
Potassium vs. Sodium Salt
While the dipotassium salt is specified, ensure it is fully solubilized. Potassium salts of sulfonated dyes can sometimes have lower solubility in cold water than sodium salts. Warm the stock solution slightly (37°C) if precipitation is observed.
References
-
Kettle, A. J., Clark, B. M., & Winterbourn, C. C. (2004). Superoxide converts indigo carmine to isatin sulfonic acid: implications for the hypothesis that neutrophils produce ozone.[1] Journal of Biological Chemistry, 279(18), 18521-18525.
-
BenchChem. (2025).[2] Spectroscopic Properties of Indigo Carmine in Aqueous Solution: An In-depth Technical Guide.
-
Soto-Loera, A., et al. (2016). Degradation of Indigo Carmine Using Advanced Oxidation Processes: Synergy Effects and Toxicological Study. Journal of Environmental Protection, 7, 1693-1706.[3]
-
Takeuchi, C., et al. (2006). Indigo carmine as a probe for ozone and superoxide generation.[4] Methods in Enzymology, 300, 100-115.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Degradation of Indigo Carmine Using Advanced Oxidation Processes: Synergy Effects and Toxicological Study [scirp.org]
- 4. Superoxide converts indigo carmine to isatin sulfonic acid: implications for the hypothesis that neutrophils produce ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Volumetric Titration Methods Using Indigodisulfonate Dipotassium
This Application Note is designed for researchers and analytical scientists requiring high-precision protocols for volumetric analysis using Indigodisulfonate Dipotassium (Indigo Carmine).
Introduction & Principle
Indigodisulfonate dipotassium (Indigo Carmine, C₁₆H₈N₂Na₂O₈S₂) is a highly versatile redox indicator and pH indicator widely utilized in pharmaceutical assays, water quality testing, and natural product analysis. Unlike simple acid-base indicators, Indigo Carmine functions primarily through a reversible oxidation-reduction mechanism, making it indispensable for analyzing complex organic mixtures like tannins where selective oxidation is required.
Redox Mechanism
The utility of Indigo Carmine stems from its ability to undergo a distinct color change at a specific redox potential (
-
Oxidized Form: Deep Blue (Indigotin)
-
Reduced Form: Yellow/Colorless (Leuco-indigo)
-
Intermediate: Green (often observed near the endpoint due to mixing of forms)
In oxidative titrations (e.g., with Potassium Permanganate), Indigo Carmine serves a dual purpose: it acts as an indicator and a reaction regulator. It has a lower oxidation potential than the titrant (KMnO₄) but a higher potential than many easily oxidized analytes (like tannins). This ensures the analyte is consumed first, followed by the indicator.
Physicochemical Data
| Property | Value | Notes |
| CAS Number | 860-22-0 | Disodium 5,5'-indigodisulfonate |
| Molecular Weight | 466.35 g/mol | |
| +0.29 V | At pH 0 (vs. SHE) | |
| Color Change (Redox) | Blue | Oxidized |
| Color Change (pH) | Blue ( | Acts as acid-base indicator in high alkalinity |
| Solubility | ~10 g/L (25°C) | Soluble in water; sparingly soluble in alcohol |
Experimental Protocols
Protocol A: Determination of Total Tannins (Löwenthal-Procter Method)
Application: Quantification of tannins in herbal extracts, cider, tea, and pharmaceutical raw materials (e.g., Tannic Acid USP). Principle: Tannins are oxidized by KMnO₄.[1] Indigo Carmine is added to the solution to indicate the endpoint.[3][4][5] The KMnO₄ oxidizes the tannins first (colorless reaction). Once tannins are exhausted, KMnO₄ oxidizes the Indigo Carmine, causing a transition from blue to golden yellow.
2.1 Reagents Preparation
-
Sulfuric Acid Solution (Dilute): Slowly add 25 mL of concentrated H₂SO₄ to 1 L of distilled water. Caution: Exothermic reaction.
-
Standard KMnO₄ Titrant (0.02 M / N/10): Dissolve 3.2 g KMnO₄ in 1 L distilled water. Standardize against Sodium Oxalate or Disodium Oxalate.
-
Indigo Carmine Indicator Solution:
-
Dissolve 1.0 g of Indigodisulfonate Dipotassium in 900 mL of distilled water.
-
Add 50 mL of concentrated H₂SO₄.[4]
-
Dilute to 1 L with distilled water.
-
Note: Filter if necessary. This solution is stable for approx. 6 months if protected from light.
-
2.2 Titration Workflow
This method requires a "Blank" titration to account for the KMnO₄ consumed by the indicator itself.
Step 1: The Blank Titration (Calibration of Indicator)
-
Pipette 25.0 mL of the Indigo Carmine Indicator Solution into a 1 L white porcelain dish or Erlenmeyer flask.
-
Dilute with 750 mL of distilled water.
-
Titrate with 0.02 M KMnO₄ from a burette.
-
Endpoint: The color shifts from Royal Blue
Green Golden Yellow . -
Record volume as
. (Typical value: ~1–2 mL depending on indicator concentration).
Step 2: The Sample Titration
-
Pipette an aliquot of the sample (containing approx.[6] 0.1–0.5 g tannin) into a 1 L flask.
-
Add 25.0 mL of Indigo Carmine Indicator Solution.
-
Add 750 mL of distilled water.
-
Titrate with 0.02 M KMnO₄ .
-
Observe the color carefully. The solution will remain blue/dark as tannins are oxidized.
-
Endpoint: As tannins are depleted, the blue fades to green, then sharply to Golden Yellow .
-
Record volume as
.
2.3 Calculation
To calculate the concentration, use the equivalence factor (historically established for Gallotannic acid):
Protocol B: Volumetric Limit Test for Nitrates
Application: Purity testing of water and reagents (detecting trace oxidizing impurities). Principle: In the presence of hot, strong sulfuric acid, nitrates oxidize Indigo Carmine (bleaching the blue color). This is often used as a semi-quantitative "pass/fail" limit test.
2.1 Reagents
-
Indigo Carmine Solution (Standard): Dissolve 0.2 g in 500 mL dilute sulfuric acid.
-
Sulfuric Acid (Nitrate-free): Concentrated H₂SO₄.
-
Sodium Chloride Solution: 0.05% w/v (Catalyst).
2.2 Procedure
-
Prepare the sample solution in a test tube.
-
Add 0.1 mL of Sodium Chloride solution.
-
Add 0.1 mL of Indigo Carmine solution. The solution should be blue.[5]
-
Rapidly add 20 mL of concentrated H₂SO₄. Shake gently.
-
Observation:
-
Pass: The blue color persists for at least 5 minutes (or specified time).
-
Fail: The solution turns colorless/yellow immediately or fades rapidly, indicating the presence of Nitrates (
).
-
Visualizing the Workflow
The following diagram illustrates the critical decision pathways and chemical logic for the Lowenthal Titration.
Caption: Logic flow of the Lowenthal-Permanganate titration. The indicator acts as a secondary substrate, reacting only after the primary analyte (tannin) is exhausted.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Endpoint Fading | Oxidation by atmospheric oxygen or light sensitivity. | Titrate rapidly; ensure fresh indicator solution. |
| Green Endpoint | Incomplete oxidation or mixed oxidation states. | Continue titrating dropwise until the distinct golden yellow is reached. |
| No Color Change | Sample is too concentrated (Tannins consumed all KMnO₄). | Dilute the sample further or use a smaller aliquot. |
| Precipitation | Interaction between tannins and proteins/salts. | Ensure sufficient dilution (750 mL water) to keep reactants soluble. |
References
-
BenchChem. (2025).[1][7] Application Notes and Protocols for Indigo Carmine as a Redox Indicator. Retrieved from
-
Long Ashton Research Station. (n.d.). Methods for Analysis of Cider Tannin: The Löwenthal Permanganate Titration. Retrieved from
-
United States Pharmacopeia (USP). (2025).[8] Tannic Acid: Identification and Assay. Retrieved from
-
ResearchGate. (2025). Determination of Nitrates in Aqueous Solution via Indigo Carmine Decolorization. Retrieved from
-
Flinn Scientific. (n.d.). Indigo Carmine: Redox Indicator Properties and Safety. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indigo carmine, indicator (pH 11.5-14.0), 860-22-0 [chemkits.eu]
- 4. cider.org.uk [cider.org.uk]
- 5. flinnsci.com [flinnsci.com]
- 6. sydney.edu.au [sydney.edu.au]
- 7. benchchem.com [benchchem.com]
- 8. Tannic Acid - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
Indigodisulfonate dipotassium salt concentration for cell viability assays
An Application Note and Protocol for the Use of Indigodisulfonate Dipotassium Salt in Cell Viability Assays
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Indigodisulfonate Dipotassium Salt, commonly known as Indigo Carmine, for the assessment of cell viability. While traditionally recognized as a redox indicator and medical dye, its properties—notably low cytotoxicity and cell impermeability—present a compelling case for its use as a vital stain in dye exclusion-based viability assays. This guide elucidates the underlying scientific principles, outlines detailed protocols for concentration optimization and viability quantification, and discusses the critical considerations for integrating this method into experimental workflows.
Introduction: Re-evaluating Indigo Carmine for Cell and Drug Development Studies
Indigodisulfonate Dipotassium Salt (Indigo Carmine, E132) is a water-soluble organic salt derived from the sulfonation of indigo.[1][2] Its utility as a pH and redox indicator is well-established, with a distinct color change from blue in its oxidized state to yellow in its reduced state.[3][4] In clinical settings, it is employed as a diagnostic and surgical visualization agent, valued for being relatively biologically inert and rapidly excreted by the kidneys.[1][5]
For cell-based assays, particularly in drug discovery and toxicology, the ideal viability dye should be non-toxic and should not interfere with cellular metabolism, ensuring that the measurement reflects the true state of the cells rather than an artifact of the dye itself. Many common redox indicators, such as methylene blue, exhibit significant cytotoxicity and can damage DNA, especially upon light exposure.[3][6] In contrast, studies have consistently shown that Indigo Carmine is significantly less cytotoxic.[3][7] Furthermore, it is generally considered to be cell-impermeable, a critical characteristic for a vital stain.[1][3] These properties position Indigo Carmine as a promising alternative to traditional vital dyes for specific applications where maintaining cellular integrity is paramount.
This guide details the principles and protocols for leveraging Indigo Carmine in a dye exclusion assay, analogous to the widely used Trypan Blue method, for determining cell viability.
Principle of Action: Membrane Integrity vs. Metabolic Activity
Cell viability is typically assessed via two primary cellular characteristics: metabolic activity and plasma membrane integrity.
-
Metabolic Assays (e.g., MTT, WST-8, Resazurin): These assays quantify the enzymatic activity of viable cells, such as mitochondrial dehydrogenases, which reduce a substrate to a colored or fluorescent product.[8] These methods are powerful indicators of cellular health but require cell-permeable reagents.
-
Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays rely on the principle that live, healthy cells possess an intact plasma membrane that acts as a selective barrier. Vital dyes are excluded from the cytoplasm. In contrast, dead or dying cells lose membrane integrity, allowing the dyes to penetrate and stain the cell's interior.[9][10]
Indigo Carmine's utility in viability assessment is predicated on its cell-impermeable nature.[3] Therefore, it functions as a vital stain for membrane integrity assays.
-
Viable Cells: With intact membranes, they exclude the blue Indigo Carmine dye and remain unstained.
-
Non-Viable Cells: With compromised membranes, they are unable to exclude the dye, resulting in the uptake of the blue stain into the cytoplasm.
This binary distinction allows for the direct visualization and quantification of live versus dead cells in a population.
Key Physicochemical & Biological Properties of Indigo Carmine
A clear understanding of Indigo Carmine's properties is essential for its effective application. The data below are summarized for easy reference.
| Property | Value / Description | Reference(s) |
| Chemical Formula | C₁₆H₈N₂Na₂O₈S₂ | [1][2] |
| Molecular Weight | 466.36 g/mol | [2] |
| Common Names | Indigo Carmine, Indigotine, E132, FD&C Blue No. 2 | [1][11] |
| Appearance | Dark blue or purplish-blue powder | [12] |
| Solubility (Water) | Approx. 10-16 g/L at 25°C | [2][12] |
| λmax (Oxidized Form) | ~610 nm | [3][4] |
| Cell Permeability | Generally considered cell-impermeable | [1][3] |
| Redox Potential | ~ -0.125 V (at pH 7.0) | [3] |
| Toxicity Profile | Lower cytotoxicity compared to Methylene Blue. Significant toxicity observed in bovine cells at concentrations ≥ 1 mg/mL.[3] | [3][7] |
Protocol I: Determination of Optimal Working Concentration
Causality Statement: The fundamental principle of a dye exclusion assay is that the dye must effectively stain dead cells while having no impact on the viability or morphology of live cells. An excessively high concentration may exert cytotoxic effects, leading to an overestimation of cell death, while a concentration that is too low will result in faint staining and an underestimation. Therefore, it is imperative to perform a concentration titration for each specific cell type and experimental condition to identify the optimal working concentration.
Objective
To determine the lowest concentration of Indigo Carmine that provides clear, unambiguous staining of non-viable cells without affecting the viability of live cells over the desired experimental timeframe.
Materials
-
Indigodisulfonate Dipotassium Salt (Indigo Carmine) powder
-
Sterile Phosphate-Buffered Saline (PBS) or appropriate cell culture medium
-
Cell line of interest
-
Complete cell culture medium
-
Hemocytometer or automated cell counter
-
Microcentrifuge tubes
-
Bright-field microscope
-
Reagents for inducing cell death (e.g., 70% ethanol, or heat treatment at 60°C for 30 minutes)
Step-by-Step Methodology
-
Prepare Indigo Carmine Stock Solution (1 mg/mL):
-
Dissolve 10 mg of Indigo Carmine powder in 10 mL of sterile PBS.
-
Ensure complete dissolution.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Store in aliquots at 4°C, protected from light. The solution should be a deep royal blue.[13]
-
-
Prepare Cell Populations:
-
Live Cell Population: Harvest a healthy, mid-log phase culture of the cells of interest. Centrifuge and resuspend the cell pellet in fresh, sterile culture medium or PBS to a concentration of approximately 1 x 10⁶ cells/mL.
-
Dead Cell Population (Positive Control): Harvest cells as above. Induce cell death by either resuspending the pellet in 70% ethanol for 10 minutes or by heat-shocking the cell suspension at 60°C for 30 minutes. Centrifuge and wash the cells once with PBS to remove the killing agent, then resuspend in medium or PBS to ~1 x 10⁶ cells/mL. Confirm >95% cell death using a standard method like Trypan Blue.
-
-
Perform Concentration Titration:
-
Prepare a series of dilutions of the Indigo Carmine stock solution in separate microcentrifuge tubes to create final concentrations for testing (e.g., 0.005%, 0.01%, 0.02%, 0.04%, 0.08%, 0.1% w/v).
-
For each concentration, mix 50 µL of the live cell suspension with 50 µL of the corresponding Indigo Carmine dilution.
-
In parallel, mix 50 µL of the dead cell suspension with 50 µL of each Indigo Carmine dilution.
-
-
Incubation and Observation:
-
Incubate the cell-dye mixtures for 3-5 minutes at room temperature.
-
Load a 10 µL aliquot of each mixture onto a hemocytometer.
-
Using a bright-field microscope, observe the cells.
-
For the live cell population: Look for any signs of blue staining. The optimal concentration should result in virtually no stained cells.
-
For the dead cell population: Look for distinct, dark blue staining of the cells.
-
-
-
Data Analysis and Selection:
-
The optimal working concentration is the lowest concentration that robustly stains >95% of the dead cell population while staining <5% of the live cell population. For many applications, a concentration similar to that used in chromoendoscopy (e.g., 0.008%) may be a good starting point.[14]
-
Visualization: Workflow for Concentration Optimization
Caption: Workflow for optimizing Indigo Carmine concentration.
Protocol II: Quantifying Cell Viability by Dye Exclusion
Objective
To accurately determine the percentage of viable cells in an experimental sample using the pre-determined optimal concentration of Indigo Carmine.
Materials
-
Experimental cell suspension
-
Optimal working solution of Indigo Carmine (as determined in Protocol I)
-
Hemocytometer or automated cell counter
-
Micropipettes and tips
-
Microcentrifuge tubes
Step-by-Step Methodology
-
Sample Preparation:
-
Harvest cells from your experiment (e.g., after drug treatment).
-
Create a single-cell suspension at an appropriate concentration for counting (typically 0.5-2 x 10⁶ cells/mL).
-
-
Staining:
-
In a clean microcentrifuge tube, mix a known volume of your cell suspension with an equal volume of the optimal Indigo Carmine working solution (1:1 ratio). For example, mix 20 µL of cells with 20 µL of dye.
-
Gently mix by pipetting.
-
-
Incubation:
-
Incubate the mixture at room temperature for 3-5 minutes. Avoid incubation times longer than 10 minutes, as the dye may begin to show toxicity even at optimal concentrations over extended periods.
-
-
Cell Counting:
-
Clean the hemocytometer and coverslip.
-
Load 10 µL of the stained cell suspension into the hemocytometer chamber.
-
Under a bright-field microscope, count the number of live (unstained) and dead (blue) cells in the four large corner squares of the grid.
-
Ensure you count at least 100-200 total cells to ensure statistical significance.
-
-
Calculations:
-
Cell Viability (%) = (Total number of live, unstained cells / Total number of cells (live + dead)) x 100
-
Total Cell Concentration (cells/mL) = (Total cells counted / Number of squares counted) x Dilution factor x 10⁴
-
Note: The dilution factor is 2 (from the 1:1 mix with dye).
-
-
Critical Considerations and Scientific Validation
-
Interference: The inherent blue color of Indigo Carmine can interfere with other spectrophotometric or colorimetric assays.[3] It is crucial to wash cells thoroughly after viability counting if they are to be used in subsequent assays (e.g., ELISA, flow cytometry with other dyes).
-
Cell-Type Dependency: Cytotoxicity and staining efficiency can vary significantly between cell lines (e.g., suspension vs. adherent, primary cells vs. immortalized lines). The optimization protocol (Protocol I) is not optional; it is a mandatory validation step.
-
pH Sensitivity: Indigo Carmine's color is stable in neutral and acidic pH but can change in highly alkaline conditions (pH > 11.4).[1] Ensure all buffers and media are within the physiological pH range.
-
Not a Marker of Apoptosis: This assay does not distinguish between different stages of cell death (e.g., apoptosis vs. necrosis). It is a binary measure of membrane integrity. For detailed studies of cell death pathways, complementary assays like Annexin V/PI staining are recommended.[9]
Visualization: Decision Framework for Assay Selection
Sources
- 1. Indigo carmine - Wikipedia [en.wikipedia.org]
- 2. Indigo Carmine: Between Necessity and Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. mdpi.com [mdpi.com]
- 6. Methylene blue but not indigo carmine causes DNA damage to colonocytes in vitro and in vivo at concentrations used in clinical chromoendoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 10. Trypan Blue vs AO/PI Staining: Cell Viability Comparison | Revvity [revvity.co.jp]
- 11. macsenlab.com [macsenlab.com]
- 12. grokipedia.com [grokipedia.com]
- 13. flinnsci.com [flinnsci.com]
- 14. Indigocarmine added to the water exchange method enhances adenoma detection - a RCT - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Indigodisulfonate Dipotassium Salt from Indigo Precursors
Introduction and Strategic Overview
Indigodisulfonate, commonly known as Indigo Carmine, is a synthetically derived dye with significant applications across various scientific and industrial domains. While its precursor, indigo, is renowned for its deep blue hue, its practical utility is hampered by its near-insolubility in aqueous media. The strategic sulfonation of the indigo molecule addresses this limitation, yielding a highly water-soluble dye that retains a vibrant color profile. This transformation is not merely for convenience; it unlocks a suite of applications, from its use as a food colorant (E132) and pharmaceutical dye to its role as a sensitive pH and redox indicator in analytical chemistry.[1]
This document provides a detailed, mechanistically-grounded protocol for the synthesis of the dipotassium salt of indigodisulfonate. It is intended for researchers, chemists, and drug development professionals, offering not just a series of steps, but the underlying chemical principles that govern the synthesis. By understanding the causality behind each procedural choice, the scientist can better control the reaction, troubleshoot potential issues, and adapt the methodology to specific laboratory contexts.
Foundational Scientific Principles: From Insoluble Precursor to Soluble Product
The conversion of indigo to its water-soluble disulfonate salt is a classic example of electrophilic aromatic substitution.[1] The process hinges on fundamentally altering the physicochemical properties of the indigo molecule without destroying its chromophoric core.
The Precursor: Indigo (C₁₆H₁₀N₂O₂)
Indigo is a robust organic pigment characterized by a planar structure with extensive intermolecular hydrogen bonding between the amine and ketone groups of adjacent molecules.[2] This strong intermolecular attraction is the primary reason for its high melting point (390–392 °C) and very low solubility in water and most organic solvents, classifying it as a vat dye.[2] Before it can be functionalized, the indigo itself must be synthesized. While historically extracted from plants, modern industrial production relies on synthetic routes.[3] A common laboratory-scale method is the Baeyer-Drewsen synthesis, which involves the condensation of 2-nitrobenzaldehyde with acetone in a basic solution.[4]
The Core Reaction: Electrophilic Aromatic Sulfonation
To render indigo soluble, sulfonic acid groups (-SO₃H) are introduced onto its aromatic rings. This is achieved by reacting indigo with a potent sulfonating agent, typically concentrated sulfuric acid or fuming sulfuric acid (oleum).[1][5]
The mechanism proceeds as follows:
-
Generation of the Electrophile: In concentrated sulfuric acid, an equilibrium exists which generates the highly electrophilic sulfur trioxide (SO₃).
-
Electrophilic Attack: The electron-rich indole rings of the indigo molecule are susceptible to attack by the SO₃ electrophile. The reaction preferentially occurs at the 5 and 5' positions, which are activated by the heterocyclic nitrogen atoms.
-
Formation of Indigo-5,5'-disulfonic Acid: This attack results in the formation of indigo-5,5'-disulfonic acid, the direct acid form of indigo carmine.[1] The presence of the highly polar sulfonic acid groups disrupts the intermolecular hydrogen bonding and imparts significant water solubility.
The Final Step: Neutralization to the Dipotassium Salt
The resulting sulfonic acid is highly acidic and must be neutralized to form a stable, isolatable salt. By carefully adding a base—in this case, a potassium source such as potassium hydroxide (KOH)—the acidic protons of the sulfonic acid groups are replaced with potassium ions (K⁺). This yields the final target molecule: indigodisulfonate dipotassium salt (C₁₆H₈K₂N₂O₈S₂). This salt form is a stable, dark-blue powder that readily dissolves in water to produce a vibrant blue solution.
Visualization of Chemical and Experimental Pathways
Reaction Pathway Diagram
The following diagram illustrates the chemical transformation from the insoluble indigo precursor to the final water-soluble dipotassium salt.
Caption: Chemical pathway for the synthesis of indigodisulfonate dipotassium salt.
Experimental Workflow Diagram
This workflow provides a high-level overview of the key stages in the laboratory protocol.
Caption: Step-by-step experimental workflow for indigo carmine synthesis.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[6][7][8] Researchers should always perform a thorough risk assessment before beginning any chemical synthesis.
Materials and Reagents
| Reagent / Material | Grade | Notes |
| Indigo Powder (C₁₆H₁₀N₂O₂) | Reagent Grade | Ensure it is finely powdered for optimal reaction. |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | Highly corrosive. Handle with extreme care. |
| Potassium Hydroxide (KOH) | Analytical Grade | Corrosive and hygroscopic. |
| Deionized Water (H₂O) | High Purity | For solutions and washing. |
| Acetone | ACS Grade | Used for washing/purification. Flammable. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer
-
Condenser
-
Dropping funnel
-
Large beaker (1 L) for quenching
-
Büchner funnel and vacuum flask
-
Filter paper
-
pH indicator strips or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Vacuum oven or desiccator
MANDATORY Safety Precautions
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and heavy-duty, acid-resistant gloves (e.g., butyl rubber).
-
Fume Hood: This entire procedure MUST be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.
-
Handling Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and will cause severe burns on contact.[9] It also reacts exothermically with water. Always add acid to water, never the other way around.
-
Handling Potassium Hydroxide: Solid KOH and its concentrated solutions are corrosive and can cause severe skin and eye damage.[9]
-
Quenching: The quenching step (adding the acid mixture to water) is highly exothermic. Perform this step slowly and with continuous stirring in an ice bath to control the temperature.
Step-by-Step Synthesis Procedure
Step 1: Sulfonation of Indigo
-
Place a magnetic stir bar into a 250 mL three-neck round-bottom flask.
-
In the fume hood, carefully measure and add 38 mL of concentrated sulfuric acid to the flask.
-
Begin stirring and gently heat the acid to 95-105 °C using a heating mantle.[7][8] Causality: Heating is necessary to generate a sufficient concentration of the SO₃ electrophile and to increase the reaction rate.
-
Once the temperature is stable, slowly and portion-wise add 10.0 g of finely powdered indigo to the hot, stirring acid over 15-20 minutes.
-
After the addition is complete, maintain the reaction mixture at 95-105 °C with continuous stirring for 2 hours.[7][8] The mixture should become a dark, viscous liquid.
Step 2: Quenching and Precipitation of Unreacted Indigo
-
Prepare a 1 L beaker containing 500 mL of an ice-water slurry. Place it in a larger container for secondary containment.
-
After 2 hours, turn off the heat and allow the reaction flask to cool to room temperature.
-
Very slowly and carefully, pour the viscous reaction mixture into the stirring ice-water slurry. A significant amount of heat will be generated. This step dilutes the acid and causes any unreacted, insoluble indigo to precipitate out of the solution. The resulting solution will be a deep blue color.
Step 3: Removal of Unreacted Starting Material
-
Allow the diluted mixture to stand for 30 minutes to ensure complete precipitation.
-
Set up a vacuum filtration apparatus with a Büchner funnel.
-
Filter the mixture to remove the solid, unreacted indigo.
-
Wash the filter cake with a small amount of deionized water to recover any remaining product solution.
-
Collect the deep blue filtrate. This solution contains the desired indigo-5,5'-disulfonic acid.
Step 4: Neutralization to Form the Dipotassium Salt
-
Transfer the filtrate to a large beaker with stirring.
-
Prepare a solution of ~20% potassium hydroxide (KOH) in deionized water.
-
Slowly add the KOH solution to the stirring filtrate. The solution will generate heat. Monitor the pH of the solution using a pH meter or indicator strips.
-
Continue adding the KOH solution dropwise until the pH of the mixture reaches 7.0-7.5. Causality: This neutralization step deprotonates the sulfonic acid groups and the excess sulfuric acid, forming the stable potassium salt.
Step 5: Isolation and Purification of the Product
-
To the neutralized solution, add a sufficient amount of a saturated potassium chloride (KCl) solution or solid KCl to "salt out" the product, which decreases its solubility.
-
Alternatively, add acetone to the solution until a dark blue precipitate forms.[8][10]
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a cold, dilute KCl solution or with cold acetone to remove impurities.
-
Continue to pull a vacuum through the filter cake to remove as much solvent as possible.
Step 6: Drying
-
Transfer the dark blue solid product to a pre-weighed watch glass.
-
Dry the product in a vacuum oven at 60-70 °C overnight or in a desiccator under vacuum until a constant weight is achieved.
-
The final product is a dark blue or purplish-blue powder.
Characterization and Validation
To validate the synthesis, the final product should be characterized using standard analytical techniques:
-
UV-Vis Spectroscopy: An aqueous solution of indigo carmine exhibits a characteristic maximum absorbance (λmax) at approximately 610 nm.[11]
-
FTIR Spectroscopy: The presence of sulfonate groups can be confirmed by strong characteristic peaks for S=O stretching.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product against a known standard.[12]
References
-
Bianda, V., Constenla, J. A., Haubrichs, R., & Zaffalon, P. L. (n.d.). COLORFUL EXPERIMENTS FOR STUDENTS: SYNTHESIS OF INDIGO AND DERIVATIVES. Available at: [Link]
-
Wikipedia. (2024). Indigo dye. Available at: [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Indigo carmine. Available at: [Link]
-
ChemSupply Australia. (n.d.). MATERIAL SAFETY DATA SHEET Indigo Carmine. Available at: [Link]
-
Bentham Science Publishers. (2022). The Synthetic Approaches for Preparation of Indigo and Applications in Denim Industry. Available at: [Link]
-
MDPI. (2022). Indigo Carmine in a Food Dye: Spectroscopic Characterization and Determining Its Micro-Concentration through the Clock Reaction. Available at: [Link]
-
Ataman Kimya. (n.d.). INDIGO CARMINE. Available at: [Link]
-
ChemSupply Australia. (n.d.). Safety Data Sheet - INDIGO CARMINE LR. Available at: [Link]
-
Loba Chemie. (2024). INDIGO CARMINE AR Safety Data Sheet. Available at: [Link]
-
Beilstein-Institut. (2024). Photochromic derivatives of indigo: historical overview of development, challenges and applications. Available at: [Link]
-
Sciencemadness Discussion Board. (2015). indigo carmine synthesis. Available at: [Link]
-
Bentham Science. (2022). The Synthetic Approaches for Preparation of Indigo and Applications in Denim Industry. Available at: [Link]
-
MDPI. (2022). Indigo Carmine: Between Necessity and Concern. Available at: [Link]
- Google Patents. (2020). US10738192B2 - Process for the preparation of indigo carmine.
-
Wikidoc. (n.d.). Indigo carmine. Available at: [Link]
-
MDPI. (2024). Indigo: physicochemical properties, production pathways and biological production. Available at: [Link]
-
Taylor & Francis Online. (2013). Indigo carmine: Understanding a problematic blue dye. Available at: [Link]
- Google Patents. (n.d.). CN110023414B - Method for preparing indigo carmine.
- Google Patents. (n.d.). WO2017093866A2 - An improved process for the preparation of indigo carmine.
-
ResearchGate. (2024). (PDF) Analysis of Indigo Carmine by Polymer-Modified Biosensor Using Electro-Polymerization Technique. Available at: [Link]
-
Ataman Kimya. (n.d.). INDIGO CARMINE. Available at: [Link]
-
Trends in Sciences. (2024). Revolutionizing Indigo-Dyed Fabric Identification: A Novel Sulfonation Approach for Authenticity and Quality Assurance. Available at: [Link]
-
Beilstein-Institut. (2026). A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of indigotindisulfonate sodium (indigo carmine).
-
European Patent Office. (2023). AN IMPROVED PROCESS FOR THE PREPARATION OF INDIGO CARMINE - EP 3383956 B1. Available at: [Link]
-
Justia Patents. (2020). Process for the preparation of indigo carmine. Available at: [Link]
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Indigodisulfonate Dipotassium Salt as a Dissolved Oxygen Indicator: An In-depth Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding and practical protocols for utilizing indigodisulfonate dipotassium salt, commonly known as indigo carmine, as a reliable indicator for dissolved oxygen (DO) determination. This document offers a deep dive into the underlying chemical principles, step-by-step experimental procedures, and a comparative analysis with other established methods, ensuring scientific integrity and practical applicability in a laboratory setting.
Introduction: The Significance of Dissolved Oxygen and the Role of Indigo Carmine
The concentration of dissolved oxygen is a critical parameter in a vast array of scientific disciplines, from environmental monitoring of aquatic ecosystems to ensuring the stability of pharmaceutical formulations. In drug development, precise control and measurement of DO are paramount, as oxygen can be a key reactant in degradation pathways, impacting the efficacy and shelf-life of therapeutic products.
While various methods exist for DO determination, the use of indigodisulfonate dipotassium salt offers a simple, rapid, and cost-effective colorimetric approach.[1][2][3] This method is particularly advantageous for its immediacy, minimizing the potential for sample contamination with atmospheric oxygen, a common challenge with more complex procedures.[4][5]
The Chemistry of Detection: A Redox-Driven Color Change
The functionality of indigodisulfonate dipotassium salt as a DO indicator is rooted in its reversible redox chemistry. The oxidized form of the dye is a vibrant blue, while its reduced, or "leuco," form is yellow-green.[4][6] The presence of dissolved oxygen readily oxidizes the leuco form, resulting in a blue coloration whose intensity is directly proportional to the DO concentration.[4][5]
The reduction of the blue indigo carmine to its leuco form can be achieved using a reducing agent, such as glucose, in an alkaline medium. This is the basis of the well-known "chemical traffic light" demonstration, where the solution cycles through yellow, red, and green as it is shaken to introduce oxygen and then allowed to rest as the glucose reduces the dye.[7][8][9] For quantitative analysis, a stable, pre-reduced leuco-indigo carmine reagent is introduced to the sample.
dot graph "Redox_Reaction_of_Indigo_Carmine" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} केंदot Caption: Reversible redox reaction of indigo carmine.
Quantitative Analysis: A Spectrophotometric Approach
The concentration of dissolved oxygen can be accurately quantified by measuring the absorbance of the blue oxidized indigo carmine using a spectrophotometer. The wavelength of maximum absorbance is typically around 610 nm, though for some applications, 485 nm is also used.[4][10]
Preparation of a Standardized Leuco-Indigo Carmine Reagent
For reproducible and accurate results, the preparation of a stable leuco-indigo carmine reagent is crucial. The following protocol is adapted from established methods for creating the reduced form of the indicator for analytical use.
Materials:
-
Indigodisulfonate dipotassium salt (Indigo Carmine)
-
D-Glucose (Dextrose)
-
Sodium Hydroxide (NaOH)
-
Distilled or deionized water, deoxygenated
-
Volumetric flasks
-
Beakers
-
Stirring plate and stir bar
-
Nitrogen gas source (for deoxygenation)
Procedure:
-
Prepare a 1% Indigo Carmine Stock Solution: Dissolve 1.0 g of indigodisulfonate dipotassium salt in 100 mL of deoxygenated distilled water. Stir until fully dissolved. This solution should be a deep blue.[11][12]
-
Prepare a Dextrose Solution: Dissolve 24 g of D-glucose in deoxygenated distilled water to make a final volume of 1 L.[11][12]
-
Prepare a Sodium Hydroxide Solution: Carefully dissolve 40 g of NaOH pellets in deoxygenated distilled water to make a final volume of 1 L. This process is exothermic and should be performed with caution in an ice bath.[11][12]
-
Prepare the Leuco-Indigo Carmine Reagent: In a flask with a stopper, combine 100 mL of the dextrose solution and 100 mL of the sodium hydroxide solution. Add 10 mL of the 1% indigo carmine stock solution.[11][12] Stopper the flask and allow the solution to stand undisturbed. The solution will initially turn green, then red, and finally a stable yellow or amber color, indicating the complete reduction of the indigo carmine. This process can take up to 10 minutes.[11][12]
-
Storage and Stability: The prepared leuco-indigo carmine reagent is sensitive to atmospheric oxygen and should be used promptly. For short-term storage, the solution should be kept in a tightly sealed container with minimal headspace, or under a nitrogen atmosphere. The stability of the reagent can be limited, and fresh preparation is recommended for optimal results.[7]
Calibration Curve for Dissolved Oxygen
A calibration curve is essential for relating the absorbance measurements to the dissolved oxygen concentration. This requires the preparation of standards with known DO levels.
Preparation of a 0% Dissolved Oxygen Standard:
A zero oxygen standard can be prepared by dissolving an oxygen scavenger, such as sodium sulfite, in deionized water.
-
Dissolve approximately 1 g of sodium sulfite (Na2SO3) in 100 mL of distilled water.[13]
-
To catalyze the oxygen scavenging reaction, a trace amount of cobalt chloride (CoCl2) can be added.[13]
-
This solution should be freshly prepared and handled with care to avoid introducing atmospheric oxygen.
Preparation of a 100% Dissolved Oxygen Standard:
A 100% air-saturated water standard can be prepared by vigorously bubbling air through distilled or deionized water for at least 30 minutes.[8] The theoretical dissolved oxygen concentration at 100% saturation is dependent on temperature and barometric pressure and can be calculated using established formulas or tables. For higher accuracy, the 100% standard can be standardized using the Winkler titration method.[1][6][14][15]
Generating the Calibration Curve:
-
Prepare a series of standards with varying dissolved oxygen concentrations by mixing appropriate volumes of the 0% and 100% standards in gas-tight containers.
-
To a known volume of each standard, add a precise volume of the leuco-indigo carmine reagent.
-
Allow a consistent time for the color to develop (typically 2 minutes).[4][5]
-
Measure the absorbance of each standard at the predetermined wavelength (e.g., 610 nm) using a spectrophotometer.
-
Plot the absorbance values against the corresponding dissolved oxygen concentrations to generate a calibration curve.
Experimental Protocol for Sample Analysis
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} केंदot Caption: Experimental workflow for DO measurement.
-
Sample Collection: Collect the sample in a clean, gas-tight container, avoiding any agitation or exposure to the atmosphere that could alter the dissolved oxygen concentration.[9][16]
-
Reagent Addition: Introduce a precise volume of the prepared leuco-indigo carmine reagent to a known volume of the sample. This is often done using a syringe to inject the reagent below the surface of the sample to minimize air contact.
-
Color Development: Gently mix the sample and allow the color to develop for a consistent period, typically 2 minutes.[4][5]
-
Spectrophotometric Measurement: Transfer the colored sample to a cuvette and measure the absorbance at the wavelength used for the calibration curve (e.g., 610 nm).
-
Calculation: Determine the dissolved oxygen concentration of the sample by interpolating the measured absorbance on the calibration curve.
Method Validation and Interferences
While the indigodisulfonate dipotassium salt method is robust, it is essential to be aware of potential interferences that can affect the accuracy of the results.
| Interfering Substance | Tolerance Limit | Effect |
| Ferric Iron (Fe³⁺) | ≥ 10 ppm | Positive interference[9][16] |
| Chlorine (as hypochlorite) | ≥ 10 ppm | Positive interference[9][16] |
| Nitrite (NO₂⁻) | > 50 ppm | Strong positive interference at 100 ppm[9][16] |
| Cupric Copper (Cu²⁺) | ≥ 100 ppm | Positive interference[9][16] |
| Chromate | ≥ 1 ppm | Positive interference[9][16] |
| Hydrogen Peroxide | ≥ 20 ppm | Greenish color development[9][16] |
| Sample Turbidity/Color | Variable | Can cause false positive results[9][16] |
Note: The indigo carmine method is generally not susceptible to interferences from temperature, salinity, or dissolved gases like sulfide.[4][5]
Comparative Analysis of Dissolved Oxygen Measurement Methods
To provide a comprehensive perspective, the following table compares the indigodisulfonate dipotassium salt method with other common techniques for dissolved oxygen determination.
| Parameter | Indigo Carmine (Spectrophotometric) | Winkler Titration | Electrochemical Sensors (Polarographic/Galvanic) | Optical Sensors (Luminescence) |
| Principle | Colorimetric (Redox Reaction) | Iodometric Titration | Amperometric Measurement | Luminescence Quenching |
| Accuracy | Good | Excellent (when performed correctly) | Good | Excellent |
| Precision | Good | Excellent | Good | Excellent |
| Range | Typically 0-15 mg/L | Wide range, adaptable | Wide range | Wide range, excellent at low levels |
| Speed | Fast (minutes) | Slow (requires multiple steps) | Fast (real-time) | Fast (real-time) |
| Ease of Use | Relatively simple | Complex, requires skilled operator | Simple | Simple |
| Cost | Low | Low (reagents), Moderate (glassware) | Moderate to High (instrumentation) | High (instrumentation) |
| Interferences | Oxidizing agents, turbidity | Nitrites, iron, organic matter | H₂S, certain gases | Certain chemicals can affect the dye layer |
| Field Use | Yes (with portable spectrophotometer) | Difficult | Yes | Yes |
Safety Precautions
-
Indigodisulfonate Dipotassium Salt: Moderately toxic by ingestion and a body tissue irritant.[11][12]
-
Sodium Hydroxide: Corrosive liquid, can cause severe skin and eye burns.[11][12]
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat when handling these chemicals.
Conclusion
The use of indigodisulfonate dipotassium salt offers a valuable and practical method for the determination of dissolved oxygen in various research and development settings. Its simplicity, speed, and cost-effectiveness make it an attractive alternative to more complex techniques. By following the detailed protocols and being mindful of the potential interferences outlined in this guide, researchers can achieve accurate and reliable measurements of this critical parameter, contributing to the integrity and success of their scientific endeavors.
References
-
Atlas Scientific. (2022, September 28). What Is The Winkler Method For Dissolved Oxygen? Retrieved from [Link]
-
Hamilton Company. (n.d.). Best Practices: Zero Point Oxygen Calibration. Retrieved from [Link]
-
Fleming, D. (n.d.). Beyond the 'blue bottle'. Royal Society of Chemistry. Retrieved from [Link]
-
SERC Carleton. (2007, January 26). The Winkler Method - Measuring Dissolved Oxygen. Retrieved from [Link]
-
Fondriest Environmental. (n.d.). Measuring Dissolved Oxygen. Retrieved from [Link]
-
Carolina Biological Supply Company. (n.d.). Traffic Light Reaction. Retrieved from [Link]
-
YouTube. (2026, February 19). Demo of the Week: Chemical Traffic Light. Retrieved from [Link]
-
UNT Digital Library. (2026, February 06). DISSOLVED OXYGEN--INDIGO-CARMINE METHOD. Retrieved from [Link]
-
Wikipedia. (n.d.). Blue bottle experiment. Retrieved from [Link]
-
YouTube. (2021, April 28). The Traffic Light Experiment: Red, Yellow, and Green Forms of Indigo Carmine. Retrieved from [Link]
-
Scribd. (2019, March). Indigo Carmine Solution Preparation. Retrieved from [Link]
-
OSTI.GOV. (2020, May 05). DISSOLVED OXYGEN--INDIGO-CARMINE METHOD (Technical Report). Retrieved from [Link]
-
NYLearns.org. (n.d.). Oxidation-Reduction of Indigo Carmine. Retrieved from [Link]
-
ResearchGate. (2026, February 16). Spectrophotometric determination of dissolved oxygen in water. Retrieved from [Link]
-
Inst Tools. (2016, September 14). Dissolved oxygen probe calibration procedure. Retrieved from [Link]
-
HORIBA. (n.d.). Dissolved Oxygen Electrode Care and Maintenance Procedures. Retrieved from [Link]
-
Cole-Parmer. (n.d.). User Guide. Retrieved from [Link]
Sources
- 1. The Winkler Method - Measuring Dissolved Oxygen [serc.carleton.edu]
- 2. esteschurch.org [esteschurch.org]
- 3. DISSOLVED OXYGEN--INDIGO-CARMINE METHOD - UNT Digital Library [digital.library.unt.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 6. horiba.com [horiba.com]
- 7. mdpi.com [mdpi.com]
- 8. Dissolved Oxygen Sensor Calibration Best Practices - OTT Blog [blog.otthydromet.com]
- 9. galgo.co.uk [galgo.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nithio.com [nithio.com]
- 12. flinnsci.com [flinnsci.com]
- 13. hamiltoncompany.com [hamiltoncompany.com]
- 14. atlas-scientific.com [atlas-scientific.com]
- 15. flinnsci.com [flinnsci.com]
- 16. horiba.com [horiba.com]
Troubleshooting & Optimization
Technical Guide: Improving Solubility of Indigodisulfonate Dipotassium in Cold Water
Executive Summary
This technical guide addresses the specific challenge of solubilizing Indigodisulfonate Dipotassium (the potassium salt of Indigo Carmine) in cold aqueous environments. While the Disodium salt (Indigo Carmine, CAS 860-22-0) is the industry standard, the Dipotassium variant (CAS 13725-33-2) presents unique solubility hurdles due to higher lattice energy and susceptibility to the common ion effect. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to ensure stable, precipitate-free solutions.
Part 1: Critical Solubility Parameters
To solve the "cold water" problem, we must first understand the thermodynamic barriers specific to the potassium salt form.
1. The Potassium vs. Sodium Differential
Most literature refers to "Indigo Carmine" as the Disodium salt. You are working with the Dipotassium salt. This distinction is critical:
-
Lattice Energy: Potassium ions (
) are larger than sodium ions ( ). In many sulfonate/sulfate systems, potassium salts possess higher lattice energies and lower hydration enthalpies compared to sodium salts, making them less soluble in cold water (similar to how is less soluble than ). -
The "Cold Water" Barrier: At low temperatures (4°C – 10°C), the kinetic energy of water molecules is insufficient to overcome the crystal lattice energy of the dipotassium salt efficiently.
2. The Common Ion Effect (The Silent Killer)
If you are attempting to dissolve this dye directly into a potassium-rich buffer (e.g., Potassium Phosphate Buffer, PBS with added KCl), you will trigger the Common Ion Effect .
-
Mechanism: The presence of excess
ions in the buffer shifts the equilibrium equilibrium toward the solid precipitate. -
Rule of Thumb: Always dissolve the dye in pure water first, then introduce the buffer salts or dilute into the buffer.
Part 2: Troubleshooting Guide (Q&A)
Q1: "I added the powder to cold PBS (4°C), and it formed a clump that won't dissolve. What happened?"
Diagnosis: You encountered "Salting Out" combined with low kinetic energy. Technical Explanation: PBS contains high ionic strength. The competition for water molecules between the buffer salts and the dye, combined with the cold temperature, prevented hydration. The "clump" is a hydrated shell with a dry core (gelling effect). Solution:
-
Isolate: Do not add directly to cold buffer.
-
Pre-dissolve: Dissolve the powder in a small volume of warm (30-40°C) deionized water (DI).
-
Dilute: Slowly add this concentrate to your cold buffer while stirring.
Q2: "My solution looks clear at room temperature, but precipitates when I store it in the fridge."
Diagnosis: You exceeded the saturation limit for that specific temperature (
-
Concentration Check: Ensure your final concentration is below the cold-water solubility limit (conservatively < 1 mg/mL for the potassium salt in cold buffers).
-
Filtration: Filter the solution through a 0.22 µm PVDF or PES filter after cooling to 4°C to remove micro-nucleation sites that trigger bulk precipitation.
Q3: "Can I use sonication to speed this up?"
Diagnosis: Yes, but with a warning. Technical Explanation: Sonication provides the acoustic cavitation energy needed to break particle agglomerates (increasing surface area). However, Indigodisulfonate is a redox indicator.[2] Excessive sonication can generate heat and free radicals, potentially degrading the dye (oxidative fading). Solution: Pulse-sonicate (5 seconds on, 10 seconds off) on ice for no more than 1 minute.
Part 3: Validated Experimental Protocols
Protocol A: The "Warm-Start" Method (Recommended)
Best for: General stock preparation where buffer compatibility is required.
Materials:
-
Indigodisulfonate Dipotassium powder
-
Degassed Deionized Water (ddH₂O)
-
0.22 µm Syringe Filter (PES or PVDF)
Step-by-Step:
-
Weighing: Calculate the required mass for a 100X concentrated stock (e.g., if final target is 0.1 mg/mL, make a 10 mg/mL stock).
-
Wetting: Add the powder to a glass vial. Add a minimal amount of warm water (40°C) —just enough to create a paste. Triturate (grind/mix) with a glass rod to break hydrophobic aggregates.
-
Dissolution: Add the remaining warm water to reach final volume. Vortex vigorously for 30 seconds.
-
Equilibration: Allow the stock to cool to room temperature naturally.
-
Dilution: Add the stock dropwise to your cold experimental buffer while stirring rapidly.
-
Note: If a precipitate forms immediately, your buffer ionic strength is too high. Dilute the buffer or reduce the dye concentration.
-
Protocol B: The Co-Solvent Assist (Advanced)
Best for: High-concentration requirements where water alone fails.
Materials:
-
DMSO (Dimethyl Sulfoxide) - Check biological compatibility first
-
OR Propylene Glycol (safer for some in vivo applications)
Step-by-Step:
-
Solvent Prep: Dissolve the Indigodisulfonate Dipotassium powder in pure DMSO or Propylene Glycol at 50X the target concentration.
-
Why: The dye is often more soluble in these polar organic solvents, and they miscible with water.
-
-
Mixing: Vortex until fully dissolved (no particulates visible).
-
Injection: Inject this organic stock into the cold aqueous vortex.
-
Limit: Keep final organic solvent concentration < 1-2% to avoid biological artifacts.
-
Part 4: Visualization of Solubilization Logic
The following diagrams illustrate the decision-making process and the mechanistic barriers.
Figure 1: Solubilization Decision Tree
Caption: A logical workflow to determine the optimal solubilization strategy based on experimental constraints.
Figure 2: The Common Ion Effect Mechanism
Caption: Visualizing why adding Dipotassium salt to Potassium buffers causes precipitation.
References
-
ChemicalBook. (2025). Indigodisulfonate Dipotassium Salt (CAS 13725-33-2) Properties and Suppliers. Retrieved from
-
PubChem. (2025).[3] Indigotindisulfonate Sodium (Indigo Carmine) Compound Summary. (Used for comparative anion properties). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025). Indigo Carmine (Disodium Salt) Product Specification and Solubility Data. Merck KGaA. Retrieved from [4]
-
Linke, W. F. (1965). Solubilities: Inorganic and Metal-Organic Compounds. American Chemical Society.[1] (Reference for general solubility trends of Potassium vs. Sodium sulfates).
-
ResearchGate. (2025). Solubility study of sodium, potassium and calcium sulfates. (Confirming lower solubility of K-sulfates vs Na-sulfates). Retrieved from
Sources
Indigodisulfonate dipotassium salt precipitation in high ionic strength buffers
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing and Troubleshooting Precipitation in High Ionic Strength Buffers
Introduction
Indigodisulfonate dipotassium salt, commonly known as indigo carmine, is a widely used anionic dye in various scientific and industrial applications. Its vibrant blue color and redox-sensitive properties make it a valuable tool in fields ranging from histology to analytical chemistry. However, researchers often encounter a significant challenge when working with indigo carmine in high ionic strength buffers, such as Phosphate-Buffered Saline (PBS): the precipitation of the dye from the solution. This can compromise experimental results by altering the effective concentration of the dye and interfering with analytical measurements.
This technical support center provides a comprehensive guide to understanding, preventing, and troubleshooting the precipitation of indigodisulfonate dipotassium salt in high ionic strength buffers. Here, you will find in-depth explanations of the underlying chemical principles, practical guidance for solution preparation, and step-by-step troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is indigodisulfonate dipotassium salt and why is it used in research?
Indigodisulfonate dipotassium salt (Indigo Carmine) is a water-soluble, synthetic blue dye.[1] It is an organic salt derived from indigo through aromatic sulfonation, which makes the compound soluble in water.[2][3] In research, it serves as a pH indicator, a redox indicator, and a histological stain.[3][4] Its ability to change color in response to pH shifts and oxidation-reduction reactions makes it a versatile tool for various analytical and diagnostic procedures.[3][5]
Q2: Why does indigodisulfonate dipotassium salt precipitate in high ionic strength buffers?
The precipitation of indigodisulfonate dipotassium salt in high ionic strength buffers is primarily due to a phenomenon known as "salting out."[3] In a low ionic strength solution, water molecules effectively hydrate the indigodisulfonate and potassium ions, keeping them dissolved. However, in a high ionic strength buffer, the high concentration of salt ions (e.g., Na⁺, Cl⁻, K⁺, and phosphate ions in PBS) competes for water molecules. This reduces the amount of "free" water available to solvate the indigodisulfonate ions, leading to their aggregation and precipitation out of the solution.[6]
Another contributing factor can be the "common ion effect." If the buffer contains a high concentration of potassium ions, it can shift the solubility equilibrium of the sparingly soluble indigodisulfonate dipotassium salt, further promoting precipitation.
Q3: What is the approximate solubility of indigodisulfonate dipotassium salt in common buffers?
The solubility of indigodisulfonate dipotassium salt can vary depending on the specific buffer, its concentration, and the temperature. Here are some reported solubility values:
| Solvent | Solubility | Reference |
| Water (25°C) | ~10 g/L | |
| PBS (pH 7.2) | ~10 mg/mL |
It is important to note that the solubility in high ionic strength buffers (e.g., 2X or 5X PBS) will be significantly lower than in 1X PBS or water.
Q4: How does pH affect the stability and solubility of indigodisulfonate dipotassium salt?
Indigodisulfonate dipotassium salt is sensitive to pH. It is most stable in acidic to neutral solutions.[7] In highly alkaline conditions (pH > 11.4), it undergoes a color change from blue to yellow and can degrade.[8][9] While pH is a critical factor for its function as an indicator, extreme pH values can also influence its solubility and stability, potentially leading to precipitation or degradation of the dye.
Troubleshooting Guide: Precipitation of Indigodisulfonate Dipotassium Salt
This section provides a systematic approach to troubleshooting precipitation issues encountered during your experiments.
Problem: Precipitate forms immediately upon adding indigodisulfonate dipotassium salt to a high ionic strength buffer.
dot
Caption: Immediate precipitation troubleshooting workflow.
Root Cause Analysis:
-
High Local Concentration: Adding the solid dye directly to a high salt buffer can create localized areas of supersaturation, leading to rapid precipitation before it has a chance to dissolve evenly.
-
Buffer Concentration: The ionic strength of your buffer may exceed the solubility limit of the dye.
Solutions:
-
Prepare a Concentrated Stock Solution: Always prepare a concentrated stock solution of indigodisulfonate dipotassium salt in high-purity, deionized water. A common concentration for a stock solution is 1% (10 mg/mL).[10]
-
Gradual Addition with Agitation: Add the stock solution dropwise to your high ionic strength buffer while vigorously vortexing or stirring. This ensures rapid and uniform dispersion of the dye, preventing localized high concentrations.
-
Buffer Dilution: If precipitation persists, consider whether the full ionic strength of your buffer is essential for your experiment. If possible, diluting the buffer may be the simplest solution.
Problem: Precipitate forms over time after the solution is prepared.
dot
Caption: Delayed precipitation troubleshooting workflow.
Root Cause Analysis:
-
Temperature Fluctuations: The solubility of indigodisulfonate dipotassium salt is temperature-dependent. A decrease in temperature can lower its solubility, causing it to precipitate out of a solution that was stable at a higher temperature.
-
Slow Aggregation: In high salt environments, dye molecules may slowly aggregate over time, eventually reaching a critical size and precipitating.
Solutions:
-
Maintain Constant Temperature: Store your final solution at a constant and controlled temperature. Avoid storing solutions in refrigerators if they were prepared at room temperature, unless you have confirmed the dye's solubility at the lower temperature.
-
Pre-Experiment Filtration: If a small amount of precipitate has formed over time, you may be able to salvage the solution by filtering it through a 0.22 µm syringe filter immediately before use. However, be aware that this will slightly lower the actual concentration of the dye.
-
Fresh is Best: The most reliable approach is to prepare fresh solutions of indigodisulfonate dipotassium salt in your high ionic strength buffer immediately before each experiment.
Experimental Protocols
Protocol 1: Preparation of a 1% (10 mg/mL) Indigodisulfonate Dipotassium Salt Stock Solution
Materials:
-
Indigodisulfonate dipotassium salt powder
-
High-purity, deionized water
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh 100 mg of indigodisulfonate dipotassium salt powder.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of deionized water to the flask.
-
Place the magnetic stir bar in the flask and stir the solution until the powder is completely dissolved. Gentle warming (to no more than 40°C) can be used to aid dissolution, but allow the solution to return to room temperature before final volume adjustment.
-
Once fully dissolved and at room temperature, carefully add deionized water to bring the final volume to the 10 mL mark.
-
Stopper the flask and invert several times to ensure the solution is homogeneous.
-
Store the stock solution in a well-sealed container, protected from light, at a constant room temperature.
Protocol 2: Preparation of a Working Solution in High Ionic Strength Buffer
Materials:
-
1% Indigodisulfonate dipotassium salt stock solution (from Protocol 1)
-
High ionic strength buffer (e.g., 5X PBS)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Determine the final desired concentration of indigodisulfonate dipotassium salt in your working solution.
-
Calculate the volume of the stock solution required to achieve this final concentration in your desired final volume of buffer.
-
Place the required volume of the high ionic strength buffer in a suitable container.
-
While continuously and vigorously vortexing or stirring the buffer, add the calculated volume of the stock solution drop by drop.
-
Continue to mix for an additional 1-2 minutes to ensure complete and uniform dispersion.
-
Visually inspect the solution for any signs of precipitation. If the solution appears clear and uniformly colored, it is ready for use.
References
-
VICHEM. (2025, October 15). Dye Precipitation Phenomenon – Causes and Solutions. Retrieved from [Link]
-
Macsen Labs. (n.d.). Indigo Carmine | Structure, Properties, Uses & Side effects. Retrieved from [Link]
- E. Vauthey, et al. (2010). Salt Effect on the Formation of Dye Aggregates at Liquid/Liquid Interfaces Studied by Time-Resolved Surface Second Harmonic Generation. The Journal of Physical Chemistry C, 114(32), 13775-13781.
-
Lab Technicians Science Forum. (2013, January 30). How do I make up INDIGO CARMINE stain? Retrieved from [Link]
-
Wikipedia. (2024, October 27). Indigo carmine. Retrieved from [Link]
- RSC Publishing. (2017, March 14). Enhanced adsorptive removal of anionic and cationic dyes from single or mixed dye solutions using MOF PCN-222. RSC Advances.
-
Macsen Labs. (n.d.). Indigo Carmine USP | 860-22-0 | Manufacturer & Supplier. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
Ataman Kimya. (n.d.). INDIGO CARMINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of indigo carmine dye. Retrieved from [Link]
- MDPI. (2025, July 2). Removal of Anionic and Cationic Dyes from Wastewater by Tetravalent Tin-Based Novel Coagulants. Toxics.
- PubMed. (2007, November 19). Removal of an anionic dye by adsorption/precipitation processes using alkaline white mud.
-
Lab Alley. (n.d.). Indigo Carmine Solution. Retrieved from [Link]
- MDPI. (2024, July 7). Indigo Carmine Binding to Cu(II) in Aqueous Solution and Solid State: Full Structural Characterization Using NMR, FTIR and UV/Vis Spectroscopies and DFT Calculations.
-
PubMed Central. (2022, January 22). Coexistence of 1 : 1 and 2 : 1 inclusion complexes of indigo carmine. Retrieved from [Link]
-
Preprints.org. (2023, August 18). Indigo Carmine: Between Necessity and Concern. Retrieved from [Link]
-
SciELO. (n.d.). Exploratory study on sequestration of some essential metals by indigo carmine food dye. Retrieved from [Link]
- Google Patents. (n.d.). WO2017093866A2 - An improved process for the preparation of indigo carmine.
-
ResearchGate. (n.d.). Indigo carmine concentration as a function of time in solutions.... Retrieved from [Link]
-
ResearchGate. (2019, September 16). Selective, efficient and complete precipitation of anionic dyes in aqueous solutions using Ag@PbCO 3 nanocomposite. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Decolorization and degradation of Indigo Carmine dye from aqueous solution catalyzed by horseradish peroxidase. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectrum of indigo carmine A, Calibration curve of indigo carmine B.... Retrieved from [Link]
- African Journal of Advanced Pure and Applied Sciences. (2022, October 12).
- Arabian Journal of Chemistry. (2021, July 20).
-
SciSpace. (n.d.). Discoloration of Indigo Carmine Using Aqueous Extracts from Vegetables and Vegetable Residues as Enzyme Sources. Retrieved from [Link]
-
G-Biosciences. (2017, September 6). Ammonium Sulfate Protein Precipitation: The key to Salting-Out. Retrieved from [Link]
-
PubMed Central. (2021, November 3). Salt-Mediated Organic Solvent Precipitation for Enhanced Recovery of Peptides Generated by Pepsin Digestion. Retrieved from [Link]
Sources
- 1. Removal of an anionic dye by adsorption/precipitation processes using alkaline white mud - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indigo carmine - Wikipedia [en.wikipedia.org]
- 3. macsenlab.com [macsenlab.com]
- 4. chemtalk.com.au [chemtalk.com.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. preprints.org [preprints.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. flinnsci.com [flinnsci.com]
Technical Support Center: Optimizing Indigodisulfonate Dipotassium as a pH Indicator
Welcome to the technical support center for indigodisulfonate dipotassium, commonly known as indigo carmine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile dye as a pH indicator. Here, we provide in-depth, field-proven insights to ensure the accuracy and reliability of your experimental results. This resource is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Foundational Knowledge & Protocols
This section covers the basic properties and standard operating procedures for working with indigodisulfonate dipotassium.
Q1: What is the operational pH range and color transition of indigodisulfonate dipotassium?
Indigodisulfonate dipotassium functions as a pH indicator in highly alkaline conditions.[1] The primary color transition occurs between pH 11.4 and 13.0.[2][3][4] The mechanism behind this change is the deprotonation of the amine groups on the core structure in the presence of a high concentration of hydroxide ions, which alters the molecule's electronic conjugation and, therefore, its light absorption properties.[1]
Data Summary: pH-Dependent Color Changes
| pH Range | Observed Color | Chemical State |
| < 11.4 | Blue | Protonated |
| 11.4 - 13.0 | Blue to Green to Yellow | Transition |
| > 13.0 | Yellow | Deprotonated |
Note: The green color often observed in the transition range is a mix of the blue (protonated) and yellow (deprotonated) forms.[5]
Q2: How do I prepare a standard indicator stock solution?
A standard 0.2% to 1% aqueous solution is typically used for pH indicator purposes.[1][6] A 1% solution offers a more vibrant color for visual titrations.
Protocol: Preparation of 1% (w/v) Indigodisulfonate Dipotassium Solution
Materials:
-
Indigodisulfonate dipotassium powder (C₁₆H₈N₂Na₂O₈S₂)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Weighing: Accurately weigh out 1.0 g of indigodisulfonate dipotassium powder using an analytical balance.[6][7]
-
Transfer: Carefully transfer the powder into a 100 mL volumetric flask.
-
Dissolution: Add approximately 50-70 mL of distilled water to the flask. Place the magnetic stir bar in the flask and stir on a magnetic plate until the powder is completely dissolved. The solution should be a deep royal blue.[7]
-
Dilution to Volume: Once fully dissolved, carefully add distilled water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Mixing & Storage: Stopper the flask and invert it several times to ensure homogeneity. Store the solution in a cool, dry, dark place.[8] Properly stored, the solution is stable for an extended period, though preparing fresh solutions for critical assays is recommended.[9]
Section 2: Troubleshooting Common Inaccuracies
This section addresses frequent problems encountered during experimentation and provides logical, step-by-step solutions.
Q3: My color transition is indistinct or "muddy." What are the likely causes?
An unclear endpoint is a common issue that can compromise the accuracy of a titration. The primary causes are typically related to indicator concentration, solution quality, or degradation.
Troubleshooting Steps:
-
Indicator Concentration:
-
Rationale: An excessively high concentration of the indicator can obscure the endpoint, making the color change appear gradual rather than sharp.
-
Action: Try diluting your indicator solution or adding a smaller volume to your analyte. Record the amount used for consistency.
-
-
Solution Turbidity:
-
Rationale: Suspended particles in the sample solution can scatter light and mask the true color of the indicator.
-
Action: If your sample is turbid, attempt to filter or centrifuge it before adding the indicator.
-
-
Indicator Degradation:
-
Rationale: Indigodisulfonate dipotassium is susceptible to degradation, especially when exposed to light and highly alkaline conditions (pH > 12.8).[10][11] This degradation can lead to a complete and irreversible fading of the color.[10][11]
-
Action: Prepare a fresh indicator solution. Always store stock solutions in a dark, cool environment. If you suspect degradation, test the indicator with standard pH 11 and pH 14 buffers to confirm its responsiveness.
-
Q4: The blue color of my indicator faded or turned yellow unexpectedly during my experiment. What does this mean?
This is a critical observation that often points to the redox (reduction-oxidation) properties of indigodisulfonate dipotassium, rather than a simple pH change.
Core Principle: Indigodisulfonate dipotassium is not only a pH indicator but also a redox indicator.[3][12]
This color change is independent of the high-pH transition. If your solution contains a reducing agent, it can reduce the blue dye to its yellow form, even at a pH below 11.4.[14]
Common Scenarios & Solutions:
-
Presence of Reducing Sugars (e.g., Glucose/Dextrose): In alkaline solutions, sugars like dextrose are potent reducing agents and will rapidly reduce blue indigo carmine to yellow.[7][15][16] This is the basis of the classic "chemical traffic light" demonstration.[7][16]
-
Insight: If your formulation contains reducing sugars or other reducing agents, indigodisulfonate dipotassium is unsuitable as a pH indicator and a different indicator should be chosen.
-
-
Determination of Dissolved Oxygen: The reduced, yellow form of the indicator is highly sensitive to oxygen. Shaking a flask containing the reduced indicator will introduce atmospheric oxygen and re-oxidize it, causing the solution to turn blue or green again.[13][17] This property is utilized for the colorimetric determination of dissolved oxygen.[13]
-
Titration with Oxidizing/Reducing Agents: In redox titrations, such as with potassium permanganate (KMnO₄), the indicator signals the endpoint when excess titrant oxidizes or reduces it.[13][18] For instance, in tannin analysis, once the tannins (reducing agents) are consumed by KMnO₄, the excess permanganate oxidizes the blue indicator, causing a color change to golden yellow.[13]
Section 3: Validation and Advanced Troubleshooting
This section provides protocols for validating indicator performance and a flowchart for diagnosing complex issues.
Q5: How can I validate the performance of my indigodisulfonate indicator solution?
Validating each new batch of indicator solution against certified standards is crucial for ensuring experimental accuracy, especially in regulated environments like drug development.
Protocol: Indicator Performance Validation
Objective: To confirm the pH transition range of the prepared indicator solution.
Materials:
-
Prepared indigodisulfonate dipotassium indicator solution.
-
Certified pH buffer solutions (e.g., pH 10, 11, 12, 13, 14).
-
A series of clean test tubes or a microplate.
-
Spectrophotometer (optional, for quantitative analysis).
Procedure:
-
Prepare Samples: Label five test tubes: "pH 10," "pH 11," "pH 12," "pH 13," and "pH 14."
-
Add Buffers: Add 3 mL of the corresponding certified buffer solution to each test tube.
-
Add Indicator: Add a consistent, small amount (e.g., 2 drops or 50 µL) of your indicator solution to each tube.
-
Observe & Compare: Gently mix and observe the colors.
-
Expected Results: The pH 10 and 11 tubes should be distinctly blue. The pH 14 tube should be distinctly yellow. The pH 12 and 13 tubes should show intermediate colors (e.g., green, greenish-yellow), confirming the transition range.
-
-
(Optional) Spectrophotometric Analysis: For a more rigorous validation, measure the absorbance spectrum (400-700 nm) of each solution. The blue solution (pH < 11.4) will have a maximum absorbance (λmax) around 610 nm, while the yellow solution will show a new peak at a shorter wavelength.[1][11][19]
Troubleshooting Flowchart for Unexpected Color Changes
This diagram provides a logical pathway to diagnose issues encountered when using indigodisulfonate dipotassium.
Caption: Troubleshooting workflow for indigodisulfonate dipotassium.
References
-
Indigo carmine (C.I. 73015), 100 g. Carl ROTH. [Link]
-
Indigo Carmine: Between Necessity and Concern. (2023). MDPI. [Link]
-
Oxidation-Reduction of Indigo Carmine. NYLearns.org. [Link]
-
Color Change Chemical Reaction. (2020). Carolina Knowledge Center. [Link]
-
How is indigo carmine used in Lowenthal-Permanganate titration as a redox indicator?. Stack Exchange. [Link]
-
How is indigo carmine used in Lowenthal-Permanganate titration as a redox indicator?. Stack Exchange. [Link]
-
Traffic Light Reaction. Carolina Biological Supply. [Link]
-
Beyond the 'blue bottle'. (2014). RSC Education. [Link]
-
Indigo carmine. Wikipedia. [Link]
-
Indigo Carmine by Parshwanath Group. UL Prospector. [Link]
-
Safety Data Sheet (SDS) Indigo Carmine Solution. (2021). LPS.org. [Link]
-
19.2 The Traffic Light Demonstration. Chem.ucla.edu. [Link]
-
The Chemical Traffic Light. (2016). Navy Science Squad. [Link]
-
Overcoming the Color Stability Issue Exhibited by Indigo Carmine in Film-coating Formulations. Ashland. [Link]
-
A kinetic study of the redox reaction of indigo carmine by nitrite ion in aqueous hydrochloric acid medium. (2010). TSI Journals. [Link]
-
Indigo Carmine | Structure, Properties, Uses & Side effects. Macsen Labs. [Link]
Sources
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- 3. Indigo carmine - Wikipedia [en.wikipedia.org]
- 4. ulprospector.com [ulprospector.com]
- 5. Beyond the ‘blue bottle’ | Exhibition chemistry | RSC Education [edu.rsc.org]
- 6. flinnsci.com [flinnsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Indigo Carmine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. archpdfs.lps.org [archpdfs.lps.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. macsenlab.com [macsenlab.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. echemi.com [echemi.com]
- 15. NYLearns.org - Oxidation-Reduction of Indigo Carmine [nylearns.org]
- 16. knowledge.carolina.com [knowledge.carolina.com]
- 17. navysciencesquad.org [navysciencesquad.org]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Removal of Indigodisulfonate Salt Stains from Laboratory Equipment
Welcome to the technical support guide for handling and removing stains from Indigodisulfonate Dipotassium Salt, a common dye also known as Indigo Carmine. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and FAQs to maintain the integrity and cleanliness of laboratory equipment after using this potent blue dye.
Section 1: Understanding the Indigodisulfonate Stain
Indigodisulfonate is an anionic dye whose deep blue color arises from a large, conjugated system of double bonds within its molecular structure, known as the chromophore.[1][2] The molecule's two sulfonate groups make it highly soluble in water, which is a key property to leverage during cleaning.[3][4][5] Stains occur when the dye molecules adhere to surfaces, often through weak ionic interactions or physical adsorption. The cleaning strategies outlined below are designed to either disrupt these interactions or chemically destroy the chromophore itself.
Section 2: Frequently Asked Questions (FAQs) - First Response Protocols
This section addresses the most common questions and provides immediate steps to take, which are often sufficient for fresh stains.
Question 1: What is the very first step I should take after using Indigodisulfonate Dipotassium Salt? Answer: Immediate and thorough rinsing is critical. As soon as the equipment is free, rinse it multiple times with deionized (DI) water. Since the dye is water-soluble, this action will remove the vast majority of the compound before it has time to set.[6][7] Allowing the dye to dry on surfaces makes it significantly harder to remove.[6]
Question 2: Can I use a standard laboratory detergent for cleaning? Answer: Yes. For any remaining coloration after rinsing, the next step is to wash the equipment with a mild, pH-neutral, non-alkaline laboratory-grade detergent (e.g., Alconox, Liquinox).[8][9][10] These detergents contain surfactants that will help lift the dye molecules from the surface. Avoid household detergents, which may contain residues that can interfere with future experiments.[10][11]
Question 3: Is it safe to scrub the stains? Answer: For glassware, it is safe and effective to use a non-abrasive brush to gently scrub the stained area after applying a detergent solution. For plasticware, use only soft brushes or sponges to avoid creating scratches on the polymer surface, which can become future sites for stains and contamination.[9][12]
Question 4: The stain is still visible after washing with detergent. What now? Answer: If a simple water rinse and detergent wash are insufficient, the stain has likely set. You will need to proceed to the advanced troubleshooting protocols detailed in the next section. This involves using specific chemical solutions to either dissolve or decolorize the residual dye.
Section 3: Advanced Troubleshooting Guide
This guide provides detailed protocols for persistent stains, categorized by equipment material. Always perform these procedures in a well-ventilated area, preferably a fume hood, and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses. [13][14]
Decision-Making Workflow for Stain Removal
The following diagram outlines the logical progression from initial cleaning to advanced troubleshooting.
Caption: Logical workflow for addressing indigodisulfonate stains.
Protocols for Glassware
Borosilicate glass is highly resistant to chemical attack, allowing for more aggressive cleaning methods.
Protocol 3.1.1: Mild Acidic Soak
-
Underlying Principle: A mildly acidic environment can help disrupt the ionic interactions between the anionic sulfonate groups of the dye and the slightly charged glass surface, effectively lifting the stain.
-
Methodology:
-
Prepare a 5-10% (v/v) solution of hydrochloric acid or a saturated solution of citric acid in a suitable container.[6]
-
Immerse the stained glassware in the solution, ensuring all stained areas are covered.
-
Allow the glassware to soak for 30-60 minutes.
-
Carefully remove the glassware, rinse thoroughly with tap water, and finish with several rinses of DI water.
-
Protocol 3.1.2: Oxidative Cleaning
-
Underlying Principle: Strong oxidizing agents chemically attack and break the conjugated double-bond system (the chromophore) in the indigo molecule. This permanently destroys the dye's ability to absorb visible light, rendering it colorless.[15]
-
Methodology (Option A: Peroxide-Based):
-
Prepare a cleaning solution by mixing 3 parts of 3% hydrogen peroxide with 1 part of ammonium hydroxide. Caution: Perform this in a fume hood as it releases gas.
-
Soak the glassware in this solution for 15-20 minutes, or until the blue color disappears.
-
Rinse extensively with tap water, followed by DI water.
-
-
Methodology (Option B: Bleach):
-
Soak the glassware in a 5-10% solution of sodium hypochlorite (household bleach) for 10-15 minutes.
-
Rinse thoroughly to remove all traces of bleach, as chlorine residues can interfere with many chemical reactions. Follow with a DI water rinse.
-
Protocols for Plasticware
Cleaning plasticware requires careful selection of reagents to avoid damaging the polymer. Always consult a chemical compatibility chart for your specific type of plastic.[12][16]
Table 1: Cleaning Agent Compatibility with Common Laboratory Plastics
| Polymer | Recommended Agents | Agents to Avoid | Rationale for Avoidance |
| Polypropylene (PP) | Dilute Bleach, Isopropyl Alcohol (IPA), Mild Detergents | Strong Oxidizing Acids, Aromatic/Halogenated Solvents | Can cause embrittlement or swelling. |
| Polycarbonate (PC) | Isopropyl Alcohol (IPA), Mild Detergents | Bleach , Strong Alkalis, Acetone, Aromatic Solvents | Causes crazing, cracking, and loss of strength.[9][12] |
| HDPE / LDPE | Dilute Bleach, Isopropyl Alcohol (IPA), Ethanol, Mild Detergents | Strong Oxidizing Acids, Aromatic/Halogenated Solvents | Can cause swelling or degradation over time. |
| Polystyrene (PS) | Mild Detergents, Isopropyl Alcohol (IPA) | Acetone, Bleach, Aromatic/Halogenated Solvents | Readily dissolved or damaged by many organic solvents.[12] |
Protocol 3.2.1: Mild Bleach Solution (for compatible plastics like PP, HDPE, LDPE)
-
Underlying Principle: The oxidative action of sodium hypochlorite decolorizes the dye. This method is effective but must be used with caution due to its incompatibility with certain polymers like polycarbonate.[9][12]
-
Methodology:
-
Confirm your plasticware is compatible (see Table 1).
-
Prepare a solution of 1 part household bleach to 9 parts water.
-
Soak the plasticware for 15-30 minutes. Do not exceed this time, as prolonged exposure can be detrimental.
-
Rinse thoroughly with tap water and then DI water to remove all residual bleach.
-
Protocol 3.2.2: Isopropyl Alcohol (IPA) Soak (for most plastics, including PC)
-
Underlying Principle: While indigodisulfonate has low solubility in alcohols, IPA can act as a gentle solvent to swell the polymer surface slightly, helping to release trapped dye molecules without causing permanent damage.
-
Methodology:
-
Immerse the stained plasticware in 70-100% isopropyl alcohol.
-
Allow it to soak for 1-2 hours.
-
Remove and wash with a mild laboratory detergent and water to remove the loosened dye and residual alcohol.
-
Rinse thoroughly with DI water.
-
Conceptual Diagram: Mechanism of Oxidative Decolorization
This diagram illustrates how an oxidizing agent renders the indigodisulfonate molecule colorless.
Caption: Oxidizing agents decolorize the dye by breaking its chromophore.
Section 4: Safety & Disposal
-
Personal Protective Equipment: Always wear nitrile gloves, safety glasses or goggles, and a lab coat when handling cleaning solutions.
-
Ventilation: Use a fume hood when working with volatile solvents, ammonia solutions, or strong acids.
-
Waste Disposal: Neutralize acidic and basic cleaning solutions before disposal down the drain, or dispose of them according to your institution's hazardous waste protocols. Do not mix bleach with acidic or ammonia-containing solutions, as this can produce toxic chlorine or chloramine gas.
References
-
The Lab Depot. (2024, December 11). Laboratory Plasticware: Maintenance, Care, and Cleaning Tips. Available at: [Link]
-
University of Georgia FACS. Remove Stains From Plastic. Available at: [Link]
-
Science Equip. (2024, November 4). Protocols for Cleaning, Sterilisation, and Maintenance of Plastic Beakers. Available at: [Link]
-
Bel-Art. Cleaning and Sterilization Guide to Plastic Labware. Available at: [Link]
-
Globe Scientific. Cleaning Practices for Laboratory Plastics. Available at: [Link]
-
Wikipedia. Indigo carmine. Available at: [Link]
-
ChemSupply Australia. (2021, January). Safety Data Sheet - INDIGO CARMINE. Available at: [Link]
-
ChemBK. (2024, May 9). 5,5-Indigodisulfonic acid, disodium salt. Available at: [Link]
-
Ace Glass Inc. (2007, July 2). What are good cleaning techniques for laboratory glassware?. Available at: [Link]
-
Chemister.ru. indigo carmine. Available at: [Link]
-
University of Wisconsin-Madison. (2018, March 14). Laboratory Glassware Cleaning and Storage. Available at: [Link]
-
Lab Manager. (2024, December 30). How to Clean Laboratory Glassware: A Comprehensive Guide. Available at: [Link]
-
FAO/WHO. (1984). INDIGOTINE. Available at: [Link]
-
The Merck Index Online. Indigo Carmine. Available at: [Link]
-
Academy Glassware. Essential Tips for Washing Academy Laboratory Glassware. Available at: [Link]
-
Macsen Labs. Indigo Carmine | Structure, Properties, Uses & Side effects. Available at: [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Indigotindisulfonate sodium?. Available at: [Link]
-
Lab Alley. Indigo Carmine Solution. Available at: [Link]
-
Moga, M. A., et al. (2022). Indigo Carmine: Between Necessity and Concern. PMC. Available at: [Link]
-
ResearchGate. (2025, October 11). (PDF) Indigo Carmine: Between Necessity and Concern. Available at: [Link]
Sources
- 1. Indigo Carmine: Between Necessity and Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. macsenlab.com [macsenlab.com]
- 5. What is the mechanism of Indigotindisulfonate sodium? [synapse.patsnap.com]
- 6. watersciences.unl.edu [watersciences.unl.edu]
- 7. 研究実験用ガラス器具の洗浄 [sigmaaldrich.com]
- 8. scienceequip.com.au [scienceequip.com.au]
- 9. belart.com [belart.com]
- 10. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. Essential Tips for Washing Academy Laboratory Glassware - Academy Science [academy-science.com]
- 12. labdepotinc.com [labdepotinc.com]
- 13. fishersci.dk [fishersci.dk]
- 14. fishersci.com [fishersci.com]
- 15. Indigo Carmine [drugfuture.com]
- 16. globescientific.com [globescientific.com]
Technical Support Center: Stability of Indigodisulfonate Dipotassium Salt in Autoclaving Processes
Welcome to the Technical Support Center for Indigodisulfonate Dipotassium Salt, commonly known as Indigo Carmine or FD&C Blue #2. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile dye in applications requiring sterilization. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the stability of Indigo Carmine during autoclaving processes. Our aim is to equip you with the knowledge to ensure the integrity and performance of your Indigo Carmine solutions in your experiments.
Introduction to Indigo Carmine and its Stability Challenges
Indigodisulfonate dipotassium salt is a widely used dye in the pharmaceutical, food, and medical industries.[1][2] Its applications range from a food colorant (E132) to a diagnostic agent in medical procedures.[3] A critical step in many of these applications is the sterilization of the Indigo Carmine solution to prevent microbial contamination. Autoclaving, a process that utilizes steam under high pressure and temperature, is a common method for sterilization.[4] However, the stability of organic dyes like Indigo Carmine under such harsh conditions can be a significant concern.[1][5]
This guide will delve into the factors affecting the stability of Indigo Carmine during autoclaving and provide practical solutions to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: Is Indigodisulfonate Dipotassium Salt stable to autoclaving?
A1: Indigodisulfonate dipotassium salt has moderate heat stability.[1] However, its stability during autoclaving is not absolute and can be influenced by several factors, including the composition of the solution (pH, presence of other solutes), and the specific autoclaving parameters (temperature, duration). Degradation can occur, leading to a loss of color and potentially the formation of breakdown products.[6]
Q2: What are the visible signs of Indigo Carmine degradation after autoclaving?
A2: The most common sign of degradation is a change in the color of the solution. The vibrant blue color may fade, or shift towards green or yellow-green, especially in alkaline conditions.[1] In severe cases, the solution may become colorless.[6] This color change is due to the alteration of the unsaturated conjugate group responsible for its characteristic color.[1]
Q3: What chemical changes does Indigo Carmine undergo during heat-induced degradation?
A3: Under oxidative stress, which can be exacerbated by the high temperatures in an autoclave, Indigo Carmine can be oxidized. A primary degradation product is isatin sulfonic acid, which is colorless.[6][7] The degradation can proceed further to smaller aromatic compounds like aromatic amines, which may have toxicological implications.[8]
Q4: How does the pH of the solution affect the stability of Indigo Carmine during autoclaving?
A4: The pH of the solution is a critical factor. Indigo Carmine is most stable in neutral to slightly acidic conditions. In alkaline solutions (pH > 8), it is highly unstable and will fade completely.[1] Therefore, it is crucial to control the pH of your solution before and after autoclaving. The dye itself can act as a pH indicator, turning blue at pH 11.4 and yellow at pH 13.0.[3]
Q5: Can other components in my formulation affect the stability of Indigo Carmine during autoclaving?
A5: Yes. The presence of oxidizing or reducing agents in your formulation can significantly impact the stability of Indigo Carmine.[1] Reducing agents, such as sugars like dextrose, can reduce Indigo Carmine to its yellow, leuco form.[9][10] Oxidizing agents will accelerate its degradation to colorless products.[1]
Troubleshooting Guide
This section addresses common issues encountered when autoclaving solutions containing Indigodisulfonate Dipotassium Salt.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Solution has faded or changed color (e.g., to green or yellow) after autoclaving. | 1. pH Shift: The pH of the solution may have become alkaline during autoclaving. 2. Presence of Reducing Agents: Sugars or other reducing agents in the media are reducing the Indigo Carmine. 3. Thermal Degradation: The autoclaving temperature or duration was excessive. 4. Presence of Oxidizing Agents: Contaminants or components in the solution are oxidizing the dye. | 1. Verify and Adjust pH: Measure the pH of the solution before and after autoclaving. Buffer the solution to a neutral or slightly acidic pH (e.g., with a phosphate buffer) to maintain stability. 2. Evaluate Formulation: If your medium contains reducing sugars, consider alternative sterilization methods for the dye stock solution (see Q6). 3. Optimize Autoclave Cycle: Use the lowest effective temperature and shortest duration for sterilization. Validate your cycle to ensure sterility without excessive heat exposure. 4. Use High-Purity Reagents: Ensure all components of your solution are of high purity and free from oxidizing contaminants. |
| Precipitate forms in the solution after autoclaving and cooling. | 1. Solubility Issues: Indigo Carmine has limited solubility in water (approx. 1.6 g in 100 mL at 25°C).[1] Temperature changes during autoclaving and cooling can affect its solubility. 2. Interaction with other components: The dye may be reacting with other solutes in the medium, forming an insoluble complex. | 1. Check Concentration: Ensure the concentration of Indigo Carmine does not exceed its solubility limit at room temperature. 2. Prepare a Concentrated Stock: Consider preparing a concentrated stock solution of Indigo Carmine in high-purity water, sterilizing it separately (ideally by filtration), and then aseptically adding it to the autoclaved medium. |
| Inconsistent results in experiments using the autoclaved Indigo Carmine solution. | 1. Variable Degradation: Inconsistent autoclaving cycles are leading to varying levels of dye degradation. 2. Interference from Degradation Products: The degradation products of Indigo Carmine may be interfering with your assay. | 1. Standardize Autoclaving Protocol: Ensure consistent loading, temperature, and time for every autoclave run. 2. Assess Dye Integrity: Use UV-Vis spectrophotometry to check the absorbance spectrum of the autoclaved solution. A decrease in the peak absorbance at around 610 nm indicates degradation. 3. Consider Alternative Sterilization: If consistency is critical and degradation is unavoidable, switch to a non-thermal sterilization method. |
Experimental Protocols
Protocol 1: Assessing the Stability of Indigo Carmine Post-Autoclaving
This protocol provides a method to quantify the degradation of Indigo Carmine after autoclaving using UV-Vis spectrophotometry.
Materials:
-
Indigodisulfonate Dipotassium Salt
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer solutions (e.g., phosphate buffer, pH 7.0)
-
UV-Vis Spectrophotometer
-
Autoclave
Procedure:
-
Prepare a stock solution: Accurately weigh and dissolve Indigodisulfonate Dipotassium Salt in high-purity water or a suitable buffer to a known concentration (e.g., 100 mg/L).
-
Initial Measurement: Take an aliquot of the un-autoclaved solution, dilute if necessary, and measure its absorbance spectrum from 400 nm to 800 nm. Record the absorbance maximum (λmax), which should be around 610 nm.
-
Autoclave: Place a sealed container of the remaining stock solution in the autoclave and run a standard sterilization cycle (e.g., 121°C for 15 minutes).
-
Post-Autoclaving Measurement: After the solution has cooled to room temperature, repeat the absorbance measurement as in step 2.
-
Calculate Degradation: The percentage of degradation can be calculated using the following formula: Degradation (%) = [(Absorbance_initial - Absorbance_final) / Absorbance_initial] * 100
Protocol 2: Preparation of a Sterile Indigo Carmine Solution via Filtration
For heat-sensitive applications, sterile filtration is the recommended method.
Materials:
-
Indigodisulfonate Dipotassium Salt
-
High-purity water
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile collection vessel
Procedure:
-
Prepare the solution: In a clean, non-sterile container, dissolve the Indigo Carmine in high-purity water to the desired concentration.
-
Filter Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Aseptic Collection: Carefully dispense the solution through the filter into a sterile collection vessel within a laminar flow hood or other aseptic environment.
-
Storage: Store the sterile solution protected from light.
Visualization of Key Concepts
Degradation Pathway of Indigo Carmine
Caption: Oxidative degradation pathway of Indigo Carmine.
Troubleshooting Workflow for Color Change
Caption: Troubleshooting workflow for color change issues.
Alternative Sterilization Methods
Given the moderate heat stability of Indigo Carmine, alternative sterilization methods may be more suitable for applications requiring high color purity and consistency.[1]
| Method | Principle | Advantages for Indigo Carmine | Considerations |
| Sterile Filtration | Physical removal of microorganisms by passing the solution through a 0.22 µm pore size filter.[11] | No heat is applied, preserving the chemical integrity of the dye. Quick and effective for solutions. | Requires aseptic technique to prevent re-contamination. Not suitable for suspensions or highly viscous solutions. |
| Gamma Irradiation | Uses cobalt-60 to generate gamma rays that sterilize by damaging microbial DNA.[12] | A low-temperature method suitable for heat-sensitive materials. High penetration depth. | Can cause degradation of some organic compounds. May not be readily accessible in all laboratory settings. Requires specialized facilities. |
| Ethylene Oxide (EO) Gas | A chemical sterilization method that alkylates microbial proteins and nucleic acids.[11] | Effective for heat- and moisture-sensitive materials. | EO is toxic and requires a lengthy aeration process to remove residual gas. |
Conclusion
While autoclaving is a convenient and widely used sterilization method, it presents challenges for the stability of Indigodisulfonate Dipotassium Salt. By understanding the factors that influence its degradation—namely pH, the presence of reactive chemicals, and the autoclaving parameters—researchers can take proactive steps to mitigate these effects. For applications demanding the highest purity and color consistency, alternative non-thermal sterilization methods such as sterile filtration are strongly recommended. This guide provides the foundational knowledge and practical tools to help you successfully navigate the use of Indigo Carmine in your sterile applications.
References
-
Dragancea, D., et al. (2023). Indigo Carmine: Between Necessity and Concern. Applied Sciences. [Link]
-
Al-Shetaili, A. S. (2018). Photocatalytic Degradation of Indigo Carmine in Aqueous Solutions by the Antibacterial Agent Pefloxacin and UVA. Journal of Chemistry. [Link]
-
Li, H., et al. (2022). The Biodegradation of Indigo Carmine by Bacillus safensis HL3 Spore and Toxicity Analysis of the Degradation Products. International Journal of Molecular Sciences. [Link]
-
Ashland. (2016). Overcoming the Color Stability Issue Exhibited by Indigo Carmine in Film-coating Formulations. [Link]
-
Li, H., et al. (2022). The Biodegradation of Indigo Carmine by Bacillus safensis HL3 Spore and Toxicity Analysis of the Degradation Products. PubMed. [Link]
-
Wikipedia. Indigo carmine. [Link]
- Google Patents. Microbial degradation of indigo and indigo carmine with bacteria strain.
-
Méndez-Díaz, J. D., et al. (2014). Degradation of Indigo Carmine Using Advanced Oxidation Processes: Synergy Effects and Toxicological Study. Scientific Research Publishing. [Link]
-
ResearchGate. Transformation of azo dyes during moist heat sterilisation: A potential source of error in microbial decolourisation. [Link]
-
MedPure. Are heat-sensitive devices suitable for dry heat sterilization?[Link]
-
Bitesize Bio. 6 Powerful Laboratory Sterilization Methods In Microbiology. [Link]
-
NYLearns.org. Oxidation-Reduction of Indigo Carmine. [Link]
-
Fashion Sustainability Directory. Non Thermal Sterilization Methods. [Link]
- Google Patents. Method for preparing indigo carmine.
-
National Center for Biotechnology Information. The Biodegradation of Indigo Carmine by Bacillus safensis HL3 Spore and Toxicity Analysis of the Degradation Products. [Link]
-
Journal of Chemistry Letters. Degradation of Indigo-carmine effluent using Tungstic acid/Hydrogen peroxide. [Link]
-
Ataman Kimya. INDIGO CARMINE. [Link]
-
ACS Omega. Harnessing Pseudomonas aeruginosa for Bioremediation: Comparative Study on the Removal of Indigo Carmine and Safranine-T Textile Dyes. [Link]
-
Centers for Disease Control and Prevention. Other Sterilization Methods. [Link]
-
National Center for Biotechnology Information. Radioactive Sources and Alternative Technologies in Sterilization. [Link]
-
Express Pharma. A novel film coating formulation to minimise colour fading. [Link]
-
Vytil. Indigo Carmine 1%. [Link]
-
MDPI. Improving the Indigo Carmine Decolorization Ability of a Bacillus amyloliquefaciens Laccase by Site-Directed Mutagenesis. [Link]
-
Global NEST Journal. Electrochemical Decolorization and Removal of Indigo Carmine Textile Dye from Wastewater. [Link]
-
National Center for Biotechnology Information. Photocatalytic degradation of indigo carmine dye by hydrothermally synthesized graphene nanodots (GNDs): investigation of kinetics and thermodynamics. [Link]
-
ResearchGate. Decolorization of indigo carmine by different bacteria. [Link]
-
ChemBK. 5,5-Indigodisulfonic acid, disodium salt. [Link]
-
PubMed. Indigo Carmine: Between Necessity and Concern. [Link]
-
Chemister.ru. indigo carmine. [Link]
- Google Patents.
-
Mol-Instincts. Indigo carmine. [Link]
-
PRO-TECH Design. A Deep Dive into the Autoclave Sterilization Process. [Link]
-
Springer Medizin. Does repeated autoclave sterilization cause changes in the color and fragility of fiberglass reinforced resin crowns?[Link]
-
ResearchGate. Effect of gamma‐sterilization and autoclaving on soil organic matter structure as studied by solid state NMR, UV and fluorescence spectroscopy. [Link]
-
National Center for Biotechnology Information. Removal of Organic Dyes, Polymers and Surfactants Using Carbonaceous Materials Derived from Walnut Shells. [Link]
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- 12. Other Sterilization Methods | Infection Control | CDC [cdc.gov]
Technical Support Center: Minimizing Oxidative Degradation of Indigodisulfonate Dipotassium (Indigo Carmine) Stock Solutions
Welcome to the technical support center for Indigodisulfonate Dipotassium, commonly known as Indigo Carmine. This guide is designed for researchers, scientists, and drug development professionals who rely on the integrity of this redox-sensitive dye for accurate experimental results. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to minimize oxidative degradation and ensure the stability and reliability of your stock solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of Indigo Carmine.
Q1: What is Indigodisulfonate Dipotassium (Indigo Carmine) and why is it so sensitive?
A1: Indigodisulfonate Dipotassium is a water-soluble organic salt derived from indigo dye. It functions as a versatile redox and pH indicator.[1] Its sensitivity stems from the central carbon-carbon double bond in its chromophore. This bond is susceptible to attack by oxidizing agents, which breaks the conjugated system responsible for its deep blue color.[2][3] The oxidized (blue) form can be reversibly reduced to a yellow/colorless "leuco" form or irreversibly degraded to colorless products like isatin-5-sulfonic acid by strong oxidants.[4][5][6]
Q2: What are the primary factors that cause degradation of my stock solution?
A2: The main culprits are oxidizing agents. Key environmental and chemical factors include:
-
Dissolved Oxygen: Atmospheric oxygen is a primary oxidant that can degrade the dye, especially its reduced (leuco) form.[7][8]
-
Light: Exposure to light, particularly UV radiation, provides the energy to catalyze oxidative reactions.[2][9][10] Indigo Carmine is known to have poor light stability.[2]
-
Incompatible Chemicals: Strong oxidizing agents (e.g., permanganate, peroxides, ozone), strong acids, and strong bases can rapidly degrade the dye.[9][11][12]
-
pH: The dye's stability is pH-dependent. It exhibits poor stability in alkaline conditions, with complete fading occurring in 10% sodium hydroxide solutions.[2]
Q3: How can I visually determine if my stock solution has degraded?
A3: A fresh, intact Indigo Carmine solution should be a deep, royal blue.[7] Degradation is indicated by a distinct color change. The solution may appear green, then red, and eventually yellow or completely colorless as the dye is reduced or degraded.[2][7] Any deviation from a deep blue color suggests that the stock has been compromised and should not be used for quantitative assays.
Q4: What is the expected shelf-life of a properly prepared Indigo Carmine stock solution?
A4: When prepared with high-purity water, protected from light, and stored at a controlled room temperature, an aqueous solution can have a limited shelf life, potentially ranging from 6 to 12 months.[7] However, for sensitive applications, it is best practice to prepare fresh solutions more frequently and perform regular quality control checks. Some suppliers recommend a shelf life of up to 2 years for their commercial solutions when stored correctly.[13]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments.
Problem: My freshly prepared Indigo Carmine solution is greenish or not a deep blue.
-
Potential Cause 1: Contaminated Water. The use of standard deionized water without further purification can introduce trace oxidizing agents or microbial contamination that degrades the dye upon dissolution.
-
Recommended Action: Prepare the solution using freshly dispensed, high-purity (Type I) ultrapure water (18.2 MΩ·cm). For maximum stability, degas the water by sparging with an inert gas like nitrogen or argon for 15-20 minutes before use to remove dissolved oxygen.
-
Potential Cause 2: Impure Indigo Carmine Powder. The solid dye itself may have degraded over time due to improper storage (exposure to light, humidity, or air).[14]
-
Recommended Action: Always store the solid powder in a tightly sealed container in a cool, dry, dark place. If you suspect the powder is compromised, procure a new, high-purity (analytical standard grade) lot.[15]
Problem: My blue stock solution faded to yellow or colorless overnight.
-
Potential Cause 1: Improper Storage Container. Standard clear glass or plastic containers allow light to penetrate, accelerating photodegradation.[9][10]
-
Recommended Action: Always store the stock solution in an amber glass bottle or a container completely wrapped in aluminum foil to protect it from light.[9]
-
Potential Cause 2: Significant Headspace in the Bottle. A large volume of air (headspace) in the storage bottle provides a continuous supply of oxygen to oxidize the dye.
-
Recommended Action: If possible, divide the stock solution into smaller, fully-filled vials to minimize the air-to-solution ratio. Alternatively, you can displace the air in the headspace with an inert gas like nitrogen before sealing the container.
Problem: I am observing inconsistent results in my redox titrations or spectrophotometric assays.
-
Potential Cause: Gradual Degradation of the Stock. Even with proper storage, slow degradation can occur over weeks or months, leading to a decrease in the effective concentration of the indicator. This results in shifting endpoints or lower-than-expected absorbance values.
-
Recommended Action: Implement a routine Quality Control (QC) check on your stock solution before critical experiments. A simple spectrophotometric scan can verify the integrity of the solution (see Protocol 2). For highly sensitive work, prepare fresh stock solutions on a weekly or bi-weekly basis.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for preparing stable solutions and performing quality control.
Protocol 1: Preparation of a Stabilized Indigodisulfonate Dipotassium Stock Solution (1% w/v)
Objective: To prepare a 1% (10 mg/mL) aqueous stock solution with enhanced stability.
Materials:
-
Indigodisulfonate Dipotassium (Indigo Carmine), Analytical Grade (≥97.0%)[15]
-
High-Purity (Type I) Ultrapure Water, freshly dispensed
-
Nitrogen or Argon gas (optional, for maximum stability)
-
500 mL Volumetric Flask (Class A)
-
Sterile, amber glass storage bottle
Procedure:
-
Deoxygenate the Solvent: (Optional but recommended) Sparge 500 mL of ultrapure water with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Weigh the Dye: Accurately weigh 5.0 g of Indigo Carmine powder.
-
Dissolution: Add the powder to the 500 mL volumetric flask. Add approximately 400 mL of the deoxygenated (or regular) ultrapure water.
-
Mix Thoroughly: Swirl the flask gently or use a magnetic stirrer at a low speed until the dye is completely dissolved. Avoid vigorous vortexing, which can reintroduce oxygen. The solution should be a clear, deep royal blue.[7]
-
Final Volume: Once fully dissolved, bring the solution to the 500 mL mark with the ultrapure water. Cap the flask and invert it several times to ensure homogeneity.
-
Storage: Immediately transfer the solution to a clean, dry, amber glass bottle. If possible, flush the headspace with nitrogen gas before sealing tightly.
-
Label and Store: Label the bottle with the name, concentration, preparation date, and your initials. Store the bottle in the dark at a controlled room temperature (20° to 25°C / 68° to 77°F).[9]
Protocol 2: Quality Control (QC) Assessment of Stock Solution Integrity
Objective: To verify the concentration and integrity of the stock solution using UV-Vis spectrophotometry.
Procedure:
-
Prepare a Dilution: Prepare a working dilution of your stock solution in ultrapure water. A 1:1000 dilution of a 1% stock is often a good starting point for spectrophotometric analysis.
-
Spectrophotometer Setup: Blank the spectrophotometer using the same ultrapure water used for the dilution.
-
Scan the Sample: Scan the diluted sample from 400 nm to 800 nm.
-
Analyze the Spectrum: A high-quality, undegraded Indigo Carmine solution will exhibit a primary absorbance maximum (λmax) at approximately 610 nm.[1][16]
-
Verification Criteria:
-
The λmax should be sharp and located at ~610 nm.
-
The appearance of significant secondary peaks or a shift in the λmax indicates the presence of degradation products or impurities.
-
A decrease in the absorbance value at 610 nm over time for a consistently prepared dilution indicates a loss of concentration due to degradation.
-
Section 4: Visualization & Data
Data Presentation
Table 1: Summary of Factors Affecting Indigo Carmine Solution Stability
| Factor | High Stability Condition | Low Stability Condition (Risk of Degradation) | Rationale |
| Light | Storage in amber glass or foil-wrapped container[9] | Exposure to ambient or direct sunlight[10][11] | Photodegradation is a primary degradation pathway. |
| Oxygen | Use of deoxygenated water; minimal headspace | High air-to-solution ratio; use of oxygen-saturated water | Oxygen is a key oxidant, especially for the reduced form.[7][8] |
| Temperature | Controlled room temperature (20-25°C)[9] | High temperatures or temperature fluctuations | Heat can accelerate the rate of chemical degradation.[10] |
| pH | Neutral to slightly acidic | Highly alkaline (pH > 8) or strongly acidic conditions[2] | The dye molecule is unstable at pH extremes.[2] |
| Purity | Analytical grade dye; Type I ultrapure water | Technical grade dye; contaminated or tap water | Impurities can act as catalysts for degradation. |
Diagrams
Caption: Troubleshooting flowchart for degraded Indigo Carmine solutions.
Caption: Redox states and oxidative degradation pathway of Indigo Carmine.
References
-
American Regent. (2019, January 10). Indigo Carmine Injection Safety Data Sheet. [Link]
-
Loba Chemie. (n.d.). INDIGO CARMINE AR Safety Data Sheet. [Link]
-
BES. (n.d.). E132 INDIGO CARMINE Safety Data Sheet. [Link]
-
Mencinicopschi, G., et al. (2022). Indigo Carmine: Between Necessity and Concern. PMC. [Link]
-
PENTA. (2025, February 20). INDIGO CARMINE Safety Data Sheet. [Link]
-
Kettle, A. J., Clark, B. M., & Winterbourn, C. C. (2004). Superoxide converts indigo carmine to isatin sulfonic acid: implications for the hypothesis that neutrophils produce ozone. Journal of Biological Chemistry, 279(18), 18521-18525. [Link]
-
Ashland. (2016). Overcoming the Color Stability Issue Exhibited by Indigo Carmine in Film-coating Formulations. [Link]
-
Sousa, J. M., et al. (2019). Reversible redox reaction of leuco‐indigo carmine to keto‐indigo carmine. ResearchGate. [Link]
-
Ataman Kimya. (n.d.). INDIGO CARMINE. [Link]
-
Mota-CR, R., et al. (2015). Biotransformation of indigo carmine to isatin sulfonic acid by lyophilized mycelia from Trametes versicolor. ResearchGate. [Link]
-
Wikipedia. (n.d.). Indigo carmine. [Link]
-
PrepChem.com. (n.d.). Synthesis of Oxidation by Air of Leuco Indigo to Indigo Blue. [Link]
-
Kettle, A. J., et al. (2004). Mass spectra of isatin sulfonic acid formed by reaction of indigo carmine with superoxide or ozone. ResearchGate. [Link]
-
Sciencemadness Discussion Board. (2015, July 30). indigo carmine synthesis. [Link]
-
#1 Science Forum For Lab Technicians. (2013, January 30). How do I make up INDIGO CARMINE stain?[Link]
-
Rodrigues, P. M., et al. (2024). Indigo Carmine Binding to Cu(II) in Aqueous Solution and Solid State: Full Structural Characterization Using NMR, FTIR and UV/Vis Spectroscopies and DFT Calculations. MDPI. [Link]
-
Chemistry Stack Exchange. (2020, October 25). How is indigo carmine used in Lowenthal-Permanganate titration as a redox indicator?[Link]
-
Gormley, P. (n.d.). Oxidation-Reduction of Indigo Carmine. NYLearns.org. [Link]
-
Trends in Sciences. (2024, August 10). Revolutionizing Indigo-Dyed Fabric Identification: A Novel Sulfonation Approach for Authenticity and Quality Assurance. [Link]
- Google Patents. (n.d.). CN110023414B - Method for preparing indigo carmine.
-
ResearchGate. (2025, August 6). Degradation of Indigo Carmine Using Advanced Oxidation Processes: Synergy Effects and Toxicological Study. [Link]
-
SCIRP. (n.d.). Chemical Degradation of Indigo Potassium Tetrasulfonate Dye by Advanced Oxidation Processes. [Link]
-
Express Pharma. (2016, November 20). A novel film coating formulation to minimise colour fading. [Link]
-
Lab Wale. (n.d.). Indigo Carmine Solution (125 ml). [Link]
-
ACS ES&T Water. (2026, February 11). Synergistic Indigo Carmine Removal via Adsorption and Oxidation Using Iron-Loaded Coconut Biochars. [Link]
-
Scientific Research Publishing. (n.d.). Degradation of Indigo Carmine Using Advanced Oxidation Processes: Synergy Effects and Toxicological Study. [Link]
-
International Journal of Innovations in Engineering and Science. (n.d.). Advanced Oxidative Degradation of Indigo Caramine. [Link]
-
IOSR Journal of Applied Chemistry. (2018, June 21). Photocatalytic Degradation of Indigo Carmine in Aqueous Solutions by the Antibacterial Agent Pefloxacin and UVA. [Link]
-
PMC. (2022, December 4). The Biodegradation of Indigo Carmine by Bacillus safensis HL3 Spore and Toxicity Analysis of the Degradation Products. [Link]
-
MDPI. (2017, September 15). Improving the Indigo Carmine Decolorization Ability of a Bacillus amyloliquefaciens Laccase by Site-Directed Mutagenesis. [Link]
-
PMC. (2024, July 31). Photocatalytic degradation of indigo carmine dye by hydrothermally synthesized graphene nanodots (GNDs): investigation of kinetics and thermodynamics. [Link]
-
Semantic Scholar. (2014, October 15). Chemical Degradation of Indigo Potassium Tetrasulfonate Dye by Advanced Oxidation Processes. [Link]
-
Indian Journal of Fibre & Textile Research. (n.d.). Biodegradation of Indigo Carmine Dye by Laccase from Bacillus licheniformis NS2324. [Link]
-
ResearchGate. (n.d.). Kinetics & Mechanism of Oxidation of Indigo carmine dye with Potassium Peroxydisulphate in micellar and sub. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Superoxide converts indigo carmine to isatin sulfonic acid: implications for the hypothesis that neutrophils produce ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 8. NYLearns.org - Oxidation-Reduction of Indigo Carmine [nylearns.org]
- 9. americanregent.com [americanregent.com]
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- 11. bes.co.uk [bes.co.uk]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. Indigo Carmine Solution (125 ml) [labwale.co]
- 14. lobachemie.com [lobachemie.com]
- 15. インジゴカルミン analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 16. Degradation of Indigo Carmine Using Advanced Oxidation Processes: Synergy Effects and Toxicological Study [scirp.org]
Indigodisulfonate dipotassium salt interference in spectrophotometric assays
Diagnostic & Identification: Is Indigodisulfonate Your Problem?
Q: How do I confirm if Indigodisulfonate (Indigo Carmine) is interfering with my assay? A: Indigodisulfonate interference is characterized by a specific spectral signature and redox behavior. If your assay readout falls between 550 nm and 650 nm , or relies on redox potential , you are at high risk.
The Diagnostic Checklist:
-
Visual Inspection: Does your sample have a blue tint (oxidized) or a faint yellow tint (reduced)?
-
Spectral Scan: Run a wavelength scan (300–800 nm) of your sample without assay reagents.
-
Oxidized (Standard): Look for a distinct absorption maximum (
) at 608–612 nm . -
Reduced (Leuco-form): If reducing agents (DTT, TCEP) are present, the blue peak disappears, shifting to a weak absorbance in the UV/blue region (~300–400 nm), often appearing yellow visually.
-
-
Alkaline Shift: Add a drop of NaOH (pH > 11.5). Does the blue solution turn yellow/green? This confirms the presence of Indigo Carmine, which functions as a pH indicator in this range.[1]
Assay-Specific Troubleshooting Guides
Scenario A: Protein Quantification Assays (BCA & Bradford)
Q: I am seeing falsely elevated protein concentrations. Which assay is more susceptible? A: Both are susceptible, but through different mechanisms.
| Assay Type | Mechanism of Interference | Severity | Explanation |
| Bradford (Coomassie) | Spectral Overlap | High | The Bradford assay relies on a shift to 595 nm . Indigo Carmine absorbs strongly at 610 nm .[2] The tails of these peaks overlap significantly, leading to direct additive interference and false positives. |
| BCA (Bicinchoninic Acid) | Chemical Chelation & Redox | Critical | BCA relies on Cu |
Recommendation:
-
Switch Assay: Use a UV-based method (A280) if the protein contains Tryptophan/Tyrosine and the dye concentration is low.
-
Precipitation: Use the DOC-TCA precipitation protocol (see Section 3) to pellet the protein and wash away the soluble dye before quantification.
Scenario B: Enzymatic & Redox Assays (NADH/NADPH)
Q: My dehydrogenase assay (NADH readout at 340 nm) is showing erratic kinetics. Why?
A: Indigodisulfonate is a potent redox indicator (
-
Electron Acceptance: It can act as an artificial electron acceptor, "stealing" electrons from the enzyme or substrate before they reduce NAD+ to NADH. This results in falsely low activity calculations.
-
Color Quenching: While its primary peak is 610 nm, high concentrations can exhibit secondary absorbance or scattering that raises the baseline at 340 nm.
Validation Step: Run a "No-Enzyme" control containing the dye and NADH. If the A340 signal decreases over time, the dye is chemically oxidizing your NADH.
Remediation Protocols
Protocol 1: Sample-Matched Blank Correction (For Low Interference)
Use this only if the dye concentration is constant and low (<10 µM).
-
Prepare "Sample Blank": Mix your biological sample with the assay buffer, but replace the active detection reagent (e.g., the dye or enzyme) with water or non-reactive buffer.
-
Prepare "Reagent Blank": Standard assay buffer + detection reagent (no sample).
-
Measure Absorbance: Measure the Sample Blank at the assay wavelength.
-
Calculation:
Protocol 2: Activated Carbon Adsorption (For High Interference)
Best for removing dye from non-protein small molecule samples or wastewater.
-
Preparation: Use powdered activated carbon (PAC) or acid-activated corn husk/walnut shell carbon (effective for anionic dyes).
-
Dosage: Add 5–10 mg of PAC per mL of sample.
-
Incubation: Vortex for 1 minute; incubate for 10 minutes at room temperature.
-
Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Verification: Measure supernatant at 610 nm. >95% of Indigodisulfonate should be removed.
-
Warning: Carbon binds many proteins and hydrophobic drugs. Do not use if your analyte is hydrophobic.
-
Mechanistic Visualization
Figure 1: Interference Mechanism & Troubleshooting Logic
Caption: Decision tree illustrating the specific interference mechanism of Indigodisulfonate on common assays and the required remediation strategy.
References
-
BenchChem Technical Support. (2025).[2][3][4] Spectroscopic Properties of Indigo Carmine in Aqueous Solution: An In-depth Technical Guide. BenchChem. Link
-
Handayani, T., et al. (2023). "Effective Removal of Indigo Carmine in Aqueous Solutions using a Low-Cost Adsorbent Developed from Corn Husk Waste." Pollution, 9(4). Link
-
Wong, J., et al. (2022). "Indigo Carmine vs. Methylene Blue as Redox Indicators in Biological Assays." BenchChem Comparative Guides. Link
-
Suzuki, H., et al. (2018). "Azoreductase from alkaliphilic Bacillus sp.[5] AO1 catalyzes indigo reduction."[5] Journal of Bioscience and Bioengineering. Link
-
Goyal, S.K., et al. (2006). "Batch and bulk removal of hazardous dye, indigo carmine from wastewater through adsorption."[6] Journal of Hazardous Materials. Link
Sources
- 1. Indigo carmine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Batch and bulk removal of hazardous dye, indigo carmine from wastewater through adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling hygroscopic properties of indigodisulfonate dipotassium powder
Executive Summary & Core Challenge
The Challenge: Indigodisulfonate Dipotassium (the potassium analog of Indigo Carmine) is a sulfonated dye salt. While chemically similar to the common disodium salt, the dipotassium form exhibits distinct hygroscopic properties .
The Risk: When exposed to ambient humidity (>45% RH), the powder undergoes rapid capillary condensation.[1] This leads to three critical failure modes in experimental workflows:
-
Gravimetric Error: Absorbed water weight leads to under-dosing of the active dye molarity.[1]
-
Physical Caking: Formation of hard "bridges" between particles, making flow and dissolution difficult.[2]
-
Oxidative Acceleration: Moisture acts as a solvent medium on the crystal surface, facilitating reaction with atmospheric oxygen and leading to premature degradation (discoloration).[1]
This guide provides a self-validating workflow to neutralize these risks.
The Science of the Problem (Root Cause)[1]
To handle this material effectively, one must understand the "Moisture-Oxidation Cascade."[1][2] Indigodisulfonate salts are redox indicators.[1][3] Their color integrity is linked to their oxidation state.[1] Moisture does not just make the powder sticky; it compromises its chemical identity.[1][2]
Visualization: The Moisture-Oxidation Cascade
Figure 1: Mechanism of environmental degradation for Indigodisulfonate salts.[1]
[1][6]
Storage & Handling Protocols (Prevention)
The following protocols are the "Gold Standard" for maintaining reagent integrity.
A. Storage Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | 15°C – 25°C | Prevents thermal degradation; avoids condensation from cold-to-warm transfers.[1][4] |
| Humidity | < 30% RH | Critical threshold.[1] Above this, the potassium salt lattice begins to absorb water. |
| Container | Amber Glass + Parafilm | Blocks UV light (which cleaves the double bond) and creates a secondary moisture seal.[1] |
| Desiccant | Silica Gel or Molecular Sieves | Active moisture scavenging within the secondary container.[1] |
B. Weighing Protocol (The "Difference" Method)
Never weigh hygroscopic powders directly onto an open weigh boat for extended periods.[1] Use the Weighing by Difference technique to eliminate error caused by moisture uptake during the weighing process.
-
Equilibrate: Bring the reagent container to room temperature before opening to prevent condensation.
-
Tare: Place the entire capped bottle on the balance. Tare to zero.
-
Transfer: Quickly remove the cap, transfer an estimated amount to your receiving vessel (containing solvent or dry), and immediately recap the bottle.
-
Measure: Place the capped bottle back on the balance. The negative weight displayed is the exact mass transferred.
-
Why? This method isolates the bulk powder from the air for the minimum possible time and measures the loss from the protected environment, rather than the gain on an exposed pan.
-
Troubleshooting Guide (Correction)
Scenario A: "The powder has formed a hard blue cake."
Diagnosis: Moisture excursion has occurred, causing crystal bridging.[1] Action Plan:
-
Do NOT Heat: Heating >100°C to dry it may degrade the sulfonate groups or alter the redox state.
-
Mechanical Breakage: Place the container in a glove bag (dry N2 atmosphere). Use a glass rod to mechanically break the clumps.
-
Dissolution: If the cake is too hard, do not grind. Instead, dissolve the entire caked amount in a known volume of deionized water to create a concentrated stock solution. Determine the concentration spectrophotometrically (see Section 5).
Scenario B: "The solution turned yellow/green immediately."
Diagnosis: The reagent has oxidized (Green/Yellow indicates higher oxidation states or alkaline degradation) or the pH is too high.[1] Action Plan:
-
Check pH: Indigodisulfonate is unstable in alkaline conditions (pH > 10).[1] Ensure your solvent is neutral or slightly acidic.[1]
-
Check Oxidizers: Ensure no strong oxidizers (e.g., bleach residues, peroxides) are present in the glassware.[1]
Decision Tree: Handling Clumped Reagent
Figure 2: Workflow for salvaging hygroscopic material.
[1]
Experimental Protocol: Precise Solution Preparation
Due to the hygroscopic nature, the "weighed mass" often includes water weight, leading to inaccurate molarity. Use this protocol for critical analytical work.
Reagents:
-
Indigodisulfonate Dipotassium (Target Mass:
)[1] -
Deoxygenated Deionized Water (Sparged with
for 15 mins)
Procedure:
-
Desiccate: Store the powder in a desiccator with
or active silica for 24 hours prior to use. -
Rapid Weighing: Use the "Difference Weighing" method (Section 3B) to transfer powder into a volumetric flask. Record exact mass (
).[1][5] -
Solvation: Add deoxygenated water to 80% volume. Swirl gently. Avoid vigorous shaking which introduces oxygen.[1]
-
Validation (The Self-Validating Step):
-
Adjustment: If the calculated concentration is lower than expected (due to water weight in the powder), adjust the final volume or calculation factor accordingly.
Frequently Asked Questions (FAQ)
Q: Can I dry the powder in an oven to remove moisture? A: Not recommended. While Indigodisulfonate salts have high melting points (>300°C), prolonged heat exposure in air can promote surface oxidation. Vacuum drying at moderate temperatures (40-50°C) is safer, but dissolution and spectrophotometric normalization (Section 5) is the most accurate method.[1]
Q: Why dipotassium instead of the common disodium salt?
A: The dipotassium salt is often used where sodium ions interfere with specific biological channels or electrochemical measurements. However, the potassium ion (
Q: My solution fades after 24 hours. Why? A: Indigodisulfonate is light-sensitive and sensitive to microbial growth.[1]
-
Fix 1: Wrap flask in aluminum foil.
-
Fix 2: Filter sterilize (0.22 µm) if storing for >24 hours.[1]
-
Fix 3: Store at 4°C.
References
-
PubChem. (n.d.).[1] Indigo carmine (Compound).[1][3][5][6][7] National Library of Medicine. Retrieved from [Link][1]
-
World Health Organization (WHO). (2001).[1] Safety evaluation of certain food additives: Indigotine. JECFA Monographs. Retrieved from [Link][1]
-
Ferreira, E., et al. (2019).[1] Degradation of Indigo Carmine by Photo-Fenton Process. Journal of Environmental Chemical Engineering. (Contextual reference for oxidation sensitivity).
- United States Pharmacopeia (USP). (Current Edition). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. (Standard for hygroscopic handling).
Sources
Validation & Comparative
Technical Comparison Guide: Indigodisulfonate Dipotassium (Indigo Carmine) vs. Methylene Blue
[1][2]
Executive Summary
In redox biochemistry and analytical chemistry, the selection between Indigodisulfonate dipotassium salt (Indigo Carmine) and Methylene Blue is rarely a matter of preference but of electrochemical necessity and biological compatibility.
-
Methylene Blue (MB) is the superior choice for general anaerobic indication and metabolic assays where cell permeability is required. Its higher redox potential (
) allows it to function as an efficient electron carrier in mitochondrial chains, though this comes with significant cytotoxicity and phototoxicity risks.[1] -
Indigo Carmine (IC) is the critical standard for strict anaerobiosis and extracellular monitoring . With a significantly lower redox potential (
), it discriminates effectively against microaerophilic conditions that might falsely trigger Methylene Blue.[1] Furthermore, its cell-impermeable nature and low toxicity profile make it the gold standard for in vivo diagnostic staining and assays where cell viability must be preserved.
Mechanistic Foundations & Redox Potentials[2][3]
The core differentiator between these two indicators is their standard reduction potential (
Electrochemical Hierarchy[1]
-
Methylene Blue (
at pH 7): MB is easily reduced.[1] In a biological context, it sits relatively high on the electron tower, allowing it to intercept electrons from NADH/FADH2 dehydrogenases. This property makes it an effective "artificial electron acceptor" but also a metabolic disruptor. -
Indigo Carmine (
at pH 7): IC requires a stronger reducing environment to transition to its leuco (colorless/yellow) form.[1][3] It is thermodynamically harder to reduce than MB. Consequently, if IC is reduced, the system is confirmed to be in a deeply reducing state.
Visualizing the Redox Pathway
The following diagram illustrates the electron transfer mechanisms and the distinct transition states for both indicators.
Figure 1: Comparative redox pathways. Note the intermediate radical state in Indigo Carmine, which contributes to its complex color transitions ("Traffic Light" reaction) compared to the binary transition of Methylene Blue.
Performance Comparison Data
The following data aggregates physicochemical properties critical for experimental design.
| Feature | Indigodisulfonate Dipotassium (Indigo Carmine) | Methylene Blue |
| CAS Number | 860-22-0 | 61-73-4 |
| Redox Potential ( | -125 mV (Requires strong reduction) | +11 mV (Easily reduced) |
| Color Transition | Blue | Blue |
| Solubility (Water) | ~10 g/L (Moderate) | ~40 g/L (High) |
| Cell Permeability | Impermeable (Anionic charge repels membrane) | Permeable (Cationic, accumulates in mitochondria) |
| Cytotoxicity | Low (Safe for in vivo use) | High (Inhibits MAO, generates singlet oxygen) |
| Primary Application | Strict anaerobic indicator, Ozone detection | Metabolic activity assays, General anaerobic jar |
| Interference | pH sensitive > 11.4 (turns yellow) | Phototoxic (light generates ROS) |
Application-Specific Analysis
A. Biological Assays & Cell Viability
Verdict: Use Indigo Carmine for extracellular redox monitoring; use Methylene Blue only if intracellular metabolic readout is required and toxicity is controlled.
-
Mechanism of Toxicity: Methylene Blue is a cationic thiazine dye that intercalates into DNA and generates singlet oxygen (
) upon exposure to white light. This causes oxidative damage to guanine bases, leading to cytotoxicity. -
Cellular Uptake: Indigo Carmine is anionic and hydrophilic, preventing it from crossing the lipid bilayer of viable cells. It remains extracellular. Therefore, in a viability assay, Indigo Carmine reduction indicates extracellular reducing power (often leaked from lysed cells or secreted reductants), whereas Methylene Blue reduction indicates intracellular mitochondrial activity .[1]
B. Anaerobic Bacteriology
Verdict: Use Methylene Blue for routine anaerobic jars; use Indigo Carmine for validating strict anaerobiosis.
-
Sensitivity: Standard anaerobic jars utilize palladium catalysts to lower
. Methylene Blue turns colorless when the potential drops below +11 mV. However, some "strict" anaerobes (e.g., certain Clostridia or methanogens) require potentials lower than -300 mV.[1] A system could be "colorless" with Methylene Blue (reduced) but still not negative enough for these organisms.[1] -
Indigo Carmine Advantage: Because IC transitions at -125 mV, it provides a more rigorous threshold.[1] If IC is yellow, the environment is significantly more reducing than if MB is merely colorless.
Experimental Protocols
Protocol A: Determination of Critical Redox Thresholds (Titration)
This protocol calibrates the exact reducing power required to transition the indicator, essential for validating new anaerobic chambers or reducing agents.
Reagents:
-
Indicator Solution A: 0.1% (w/v) Methylene Blue in degassed
.[1] -
Indicator Solution B: 0.1% (w/v) Indigo Carmine in degassed
. -
Reductant: 0.1 M Ascorbic Acid (Vitamin C) or Sodium Dithionite (freshly prepared).
-
Buffer: 50 mM Phosphate Buffer, pH 7.0 (Degassed).
Workflow:
-
Setup: In a glove box or anaerobic chamber, aliquot 10 mL of Buffer into two clear glass vials.
-
Staining: Add 100 µL of Indicator A to Vial 1 and 100 µL of Indicator B to Vial 2. Both should be distinct Blue .
-
Titration:
-
Add Reductant dropwise (10 µL increments) to Vial 1 (MB).[1]
-
Observation: Record the volume required to achieve the "Colorless" endpoint.
-
Repeat for Vial 2 (IC).
-
-
Result Interpretation:
Protocol B: Comparative Cytotoxicity Assay
Objective: Demonstrate the differential toxicity on mammalian cells (e.g., HEK293 or CHO cells).
-
Seeding: Seed cells at
cells/well in a 96-well plate. Incubate 24h. -
Treatment:
-
Incubation: Incubate for 4 hours at 37°C. Crucial: Expose half the plate to ambient laboratory light and keep the other half wrapped in foil (Dark).
-
Readout: Wash cells
with PBS to remove extracellular dye. Add Resazurin (Alamar Blue) reagent to measure remaining viable cells.[1][3] -
Expected Result:
Decision Matrix
Use this flowchart to select the appropriate indicator for your specific research need.
Figure 2: Strategic selection framework for redox indicators.
References
-
National Institutes of Health (NIH). (2008).[1] Methylene blue but not indigo carmine causes DNA damage to colonocytes in vitro. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Beyond the 'blue bottle': Indigo carmine redox demonstrations. Retrieved from [Link]
-
Macsen Labs. (2022).[1] Pharmaceutical Dyes: A Comparison of All Known Dyes. Retrieved from [Link]
A Comparative Guide to the Aqueous Solubility of Potassium and Sodium Indigotindisulfonate
Executive Summary
Indigotindisulfonate, the vibrant blue dye commonly known as Indigo Carmine or FD&C Blue No. 2, is a critical component in diverse scientific fields.[1] It is most commonly supplied as either a disodium or dipotassium salt. While chemically similar, these two variants exhibit significant differences in aqueous solubility—a fundamental property that dictates their utility in formulation, diagnostics, and experimental design. This guide provides an in-depth analysis of the solubility characteristics of sodium and potassium indigotindisulfonate, grounded in physicochemical principles and supported by a robust experimental framework for validation.
The Physicochemical Basis of Solubility: A Tale of Two Cations
The solubility of an ionic salt in water is governed by a thermodynamic balance between two opposing energy factors: the Lattice Energy of the crystal and the Hydration Energy of the constituent ions.[2] Understanding this interplay is key to explaining the observed differences between the sodium and potassium salts of indigotindisulfonate.
-
Lattice Energy: This is the energy required to dissociate one mole of a solid ionic compound into its gaseous ions. It is a measure of the strength of the ionic bonds in the crystal. Lattice energy is inversely proportional to the distance between ions. The sodium ion (Na⁺) has a smaller ionic radius than the potassium ion (K⁺). This allows the Na⁺ cation to pack more tightly with the large indigotindisulfonate anion, resulting in a stronger electrostatic attraction and, consequently, a higher lattice energy. A higher lattice energy makes a salt less soluble.
-
Hydration Energy: This is the energy released when gaseous ions dissolve in water to become hydrated. Water, a polar molecule, forms stabilizing hydration shells around the ions. The strength of this interaction is determined by the ion's charge density. The smaller Na⁺ ion has a higher charge density than the larger K⁺ ion, leading to a stronger interaction with water molecules and a more exothermic (more negative) hydration energy.[3][4] A higher hydration energy makes a salt more soluble.
The ultimate solubility depends on which of these factors dominates. For many salt pairs, the difference in hydration energy is more significant than the difference in lattice energy, leading to the general observation that sodium salts are often more soluble than their potassium counterparts.[4]
Caption: Figure 1: The balance of lattice and hydration energies for sodium vs. potassium salts.
Quantitative Solubility Data
Published data confirms the superior solubility of the sodium salt. This property is crucial for preparing stock solutions or in applications requiring high concentrations.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Aqueous Solubility (25 °C) |
| Sodium Indigotindisulfonate | C₁₆H₈N₂Na₂O₈S₂ | 466.36 g/mol | ~16 g/L (1.6 g/100 mL)[1] |
| Potassium Indigotindisulfonate | C₁₆H₈K₂N₂O₈S₂ | 498.55 g/mol | Lower than the sodium salt |
Note: The solubility of sodium indigotindisulfonate is sometimes cited as 10 g/L.[5] The higher value of 1.6 g/100 mL (16 g/L) is also well-documented.[1] This variability underscores the importance of empirical determination under specific experimental conditions.
Experimental Protocol: The Isothermal Shake-Flask Method
To empirically validate and precisely quantify solubility, the isothermal shake-flask method is the gold standard.[6] This protocol ensures that the solution reaches equilibrium with the solid phase, providing a true measure of thermodynamic solubility.
Core Principle
An excess of the salt is agitated in a specific solvent (e.g., deionized water) at a constant temperature until the solution is saturated and equilibrium is achieved. The concentration of the dissolved salt in the supernatant is then measured, typically via UV-Vis spectrophotometry for a chromophoric compound like indigo carmine.
Methodology Workflow
Caption: Figure 2: Step-by-step experimental workflow for solubility measurement.
Detailed Steps:
-
Preparation: For each salt, add approximately 2 g of the compound to a separate flask containing 50 mL of deionized water. This creates a slurry with an excess of solid material.
-
Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a minimum of 24 hours.
-
Sampling: After equilibration, cease agitation and allow the flasks to stand undisturbed for at least one hour to let the excess solid settle.
-
Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass it through a 0.22 µm syringe filter to remove any undissolved particulates.
-
Trustworthiness Check: Filtration is a critical step. Failure to remove microscopic solid particles will lead to an overestimation of solubility.
-
-
Analysis: Prepare a series of accurate dilutions of the filtered saturated solution. Measure the absorbance of these dilutions using a UV-Vis spectrophotometer at the λmax of indigo carmine (~610 nm).
-
Quantification: Determine the concentration of the diluted samples by comparing their absorbance to a pre-established calibration curve of known concentrations. Calculate the concentration of the original, undiluted saturated solution. This value is the solubility.
Practical Implications and Recommendations
The choice between sodium and potassium indigotindisulfonate is not arbitrary and should be guided by the specific application requirements.
-
For Formulation of Concentrated Solutions: Sodium indigotindisulfonate is the clear choice. Its higher solubility allows for the preparation of more concentrated stock solutions, which is advantageous for saving storage space and for use in high-throughput screening or as a high-concentration marker dye.[9]
-
For Crystallization Studies: Potassium indigotindisulfonate may be preferable. Compounds with lower solubility are often easier to crystallize from solution, potentially yielding larger or more well-defined crystals, which is beneficial for structural analysis or purification processes.
-
For General Use as a pH or Redox Indicator: In applications where the dye is used at low concentrations (e.g., titrations), either salt is typically acceptable as the required concentration will be well below the solubility limit of both.[10] In these cases, the decision may be based on cost or availability.
By understanding the fundamental principles of solubility and confirming them with empirical data, researchers can select the optimal salt for their specific needs, ensuring experimental success and reproducibility.
References
-
Indigotindisulfonate Monograph for Professionals. (2025). Drugs.com. Available at: [Link]
-
Indigotindisulfonate Sodium: Uses, Side Effects & Dosage. (2025). Healio. Available at: [Link]
-
What is the mechanism of Indigotindisulfonate sodium? (2024). Patsnap Synapse. Available at: [Link]
-
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). Journal of Chemical Theory and Computation - ACS Publications. Available at: [Link]
-
Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). Knowledge UChicago. Available at: [Link]
-
Indigo Carmine USP | 860-22-0 | Manufacturer & Supplier. Macsen Labs. Available at: [Link]
-
CAS 860-22-0 Indigo Carmine Reagent - Sodium Indigotindisulfonate AR Grade 25g. (2026). Available at: [Link]
-
Why is potassium chloride more soluble than sodium chloride in water? (2022). Quora. Available at: [Link]
-
Sodium, Na^+, is more soluble in water than potassium, K^+. Why, in this case, is bigger not better?? (2013). Reddit. Available at: [Link]
-
Why are potassium organic salts ever preferable to the sodium equivalents? (2015). Chemistry Stack Exchange. Available at: [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). Available at: [Link]
-
Revision Notes - Solubility of sodium, potassium, ammonium salts. Sparkl. Available at: [Link]
-
Indigo Carmine | Structure, Properties, Uses & Side effects. Macsen Labs. Available at: [Link]
-
Indigo Carmine: Between Necessity and Concern. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. University of California, Irvine. Available at: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Texas at Dallas. Available at: [Link]
-
17.3: Factors that Affect Solubility. (2016). Chemistry LibreTexts. Available at: [Link]
-
Indigo carmine. Wikipedia. Available at: [Link]
-
INDIGO CARMINE. Ataman Kimya. Available at: [Link]
-
INDIGOTINE. Ataman Kimya. Available at: [Link]
-
Potassium indigotrisulfonate. PubChem, National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Indigo Carmine: Between Necessity and Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. drugs.com [drugs.com]
- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. What is the mechanism of Indigotindisulfonate sodium? [synapse.patsnap.com]
- 10. Indigo carmine - Wikipedia [en.wikipedia.org]
Validating Indigodisulfonate Dipotassium Purity: A Comparative Guide to HPLC vs. Titration
Executive Summary
Indigodisulfonate Dipotassium (Indigo Carmine) is a critical diagnostic dye used in renal function testing and ureteral visualization.[1] While traditional pharmacopeial monographs have historically relied on Titanous Chloride Titration or UV-Vis Spectrophotometry for assay determination, these methods lack the specificity required for modern pharmaceutical grade standards.[1]
This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC) against these legacy alternatives. The verdict is clear: HPLC is the only validated method capable of quantifying the critical 5,7'-isomer and degradation impurities (e.g., Isatin-5-sulfonic acid) that titration misses.[1] This document provides a field-proven HPLC protocol, validation data, and a comparative analysis to support the transition to chromatographic purity assessment.
Scientific Context: The Isomer Challenge
Indigodisulfonate Dipotassium exists primarily as the 5,5'-disulfonate isomer.[1][2] However, the synthesis process inevitably produces structural isomers and degradation byproducts that possess distinct toxicological profiles but similar optical properties.
-
The Target: 5,5'-disulfonate (Blue,
nm).[1] -
The Impurity: 5,7'-disulfonate (Blue, overlaps in UV-Vis).[1]
-
The Degradants: Isatin-5-sulfonic acid (Colorless/Yellow, invisible at 610 nm).[1]
Comparison of Analytical Architectures
| Feature | Method A: HPLC (Recommended) | Method B: Titration (Legacy) | Method C: UV-Vis (Screening) |
| Principle | Physical separation via partition chromatography | Redox reaction (Titanous Chloride) | Beer-Lambert Law (Total Absorbance) |
| Specificity | High : Resolves 5,5' from 5,7' isomer | Low : Reacts with any reducible group | Low : Measures total color strength |
| LOD | ~0.05 µg/mL | ~100 µg/mL | ~0.5 µg/mL |
| Precision (RSD) | < 1.0% | 1.5% - 3.0% | < 2.0% |
| Impurity Profiling | Simultaneous quantification | Impossible | Impossible |
Visualizing the Validation Logic
To ensure scientific integrity, the validation process must follow a "self-validating" workflow where System Suitability Testing (SST) acts as a gatekeeper before any sample analysis.[1]
Caption: Figure 1. The critical path for HPLC validation. Note the mandatory SST step checking resolution between isomers, which is the primary failure mode in non-optimized methods.
Master Protocol: HPLC Purity Analysis
This protocol is synthesized from USP/EP harmonized standards and optimized for robustness.[1] It utilizes an Ion-Pairing strategy to ensure retention of the highly polar sulfonate groups.
Reagents & Standards
-
Reference Standard: Indigotindisulfonate Sodium USP RS (Cat.[1] No. 1337006).[1]
-
Solvents: Acetonitrile (HPLC Grade), Ammonium Acetate, Water (Milli-Q).[1]
-
Mobile Phase A: 0.02 M Ammonium Acetate in Water (pH 6.0).[1]
-
Mobile Phase B: Acetonitrile : Water (70:30 v/v).[1]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB) | Provides sufficient surface area for isomer resolution.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Injection Volume | 20 µL | Optimized for sensitivity without column overload.[1] |
| Detector A | 610 nm | |
| Detector B | 254 nm | Detection of Isatin and non-colored aromatics. |
| Column Temp | 25°C | Ambient control to prevent retention time drift. |
Gradient Program[1]
-
0-5 min: 90% A (Isocratic hold for polar impurities)[1]
-
5-20 min: 90% A
60% A (Linear gradient to elute Indigo Carmine) -
20-25 min: 60% A
90% A (Re-equilibration)
Sample Preparation
-
Stock Solution: Dissolve 25 mg of Indigodisulfonate Dipotassium in 50 mL of Mobile Phase A.
-
Protection: CRITICAL: Perform all steps under low light or amber glassware. Indigo Carmine is photosensitive and degrades to Isatin upon light exposure.[1]
-
Filtration: Filter through a 0.45 µm PTFE filter prior to injection.
Comparative Performance Data
The following data represents typical validation results when comparing the HPLC method against the Titration method (Titanous Chloride reduction).
Table 1: Method Validation Summary
| Validation Parameter | HPLC Method (Proposed) | Titration (Alternative) |
| Linearity ( | N/A (Endpoint determination) | |
| Accuracy (Recovery) | ||
| Precision (Repeatability) | ||
| Specificity | Pass (Separates 5,5' from 5,7') | Fail (Co-titrates isomers) |
| Limit of Quantitation | 0.15 µg/mL | ~50 µg/mL |
Analysis of Impurities
The most significant advantage of HPLC is the ability to track degradation. Titration will show a "false high" or "false low" depending on the nature of the degradation product, whereas HPLC visualizes the pathway.
Caption: Figure 2.[1] Impurity tracking. HPLC at 254 nm is required to detect Isatin and Anilines, which are invisible to the standard 610 nm UV-Vis or Titration methods.
Conclusion
For researchers and drug development professionals, HPLC is the mandatory choice for Indigodisulfonate Dipotassium validation.
-
Safety: It detects toxic unsulfonated amines and isatin derivatives.[1]
-
Accuracy: It distinguishes the active 5,5'-isomer from the less active 5,7'-isomer.[1]
-
Regulatory Compliance: It aligns with modern USP/EP requirements for impurity profiling, which titration cannot achieve.[1]
While titration remains a rapid method for rough process checks, it is insufficient for final product release or stability studies.[1]
References
-
Food and Agriculture Organization (FAO). Indigotine: Combined Compendium of Food Additive Specifications. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2014).[1] A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents. Retrieved from [Link][1]
Sources
Metabolic Flux vs. Membrane Integrity: A Comparative Guide to Indigodisulfonate Dipotassium Salt and Resazurin
Executive Summary: The Right Tool for the Right Question
In cell health analysis, the choice between Resazurin and Indigodisulfonate Dipotassium Salt (Indigo Carmine) is not a choice between two similar metabolic probes, but rather a choice between two fundamentally different biological questions: “Are the cells metabolically active?” vs. “Is the cell membrane intact?”
-
Resazurin (Alamar Blue): The gold standard for metabolic activity . It is a cell-permeable redox indicator that reports on the cumulative activity of mitochondrial and cytosolic dehydrogenases. It is non-toxic, scalable, and allows for kinetic monitoring.
-
Indigodisulfonate Dipotassium Salt (Indigo Carmine): A specialist tool primarily used for viability exclusion (similar to Trypan Blue) or specific extracellular redox measurements (e.g., superoxide detection, ozone). It is generally cell-impermeable and does not measure intracellular metabolism directly.
Recommendation: Use Resazurin for proliferation, cytotoxicity screening, and metabolic profiling. Use Indigo Carmine only when assessing membrane integrity in specific tissues, conducting anaerobic microbial fuel cell research, or detecting specific extracellular reactive oxygen species (ROS).
Mechanistic Deep Dive
To interpret your data correctly, you must understand the causality behind the signal generation.
A. Resazurin: The Intracellular Metabolic Probe
Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide) acts as an intermediate electron acceptor in the electron transport chain.
-
Entry: The blue, non-fluorescent dye permeates the cell membrane.
-
Reduction: Intracellular enzymes (mitochondrial reductases, diaphorases, NADH/NADPH dehydrogenases) reduce Resazurin to Resorufin .
-
Signal: Resorufin is pink and highly fluorescent. The signal intensity is directly proportional to the number of metabolically active cells.
B. Indigo Carmine: The Extracellular/Exclusion Indicator
Indigodisulfonate dipotassium salt (5,5'-indigodisulfonic acid sodium/potassium salt) operates on two distinct principles depending on the application:
-
Viability (Exclusion) Mode: In mammalian cell culture, it functions similarly to Trypan Blue.[1] Live cells with intact membranes exclude the bulky, charged dye.[1] Dead cells with compromised membranes take it up, staining blue.[1]
-
Redox Indicator Mode: In chemical or microbial assays (e.g., anaerobic sludge), it acts as a reversible redox indicator.
-
Oxidized State: Blue.[2]
-
Reduced State: Yellow (Leuco-Indigo Carmine).[2]
-
Note: Its redox potential (
V at pH 7) makes it harder to reduce than Resazurin ( V), meaning it requires a stronger reducing environment, often found in anaerobic microbial systems rather than standard mammalian aerobic metabolism.
-
Pathway Visualization
Figure 1: Mechanism of action. Resazurin requires metabolic conversion inside the cell, while Indigo Carmine relies on membrane exclusion.
Performance Comparison Matrix
| Feature | Resazurin (Alamar Blue) | Indigodisulfonate (Indigo Carmine) |
| Primary Readout | Metabolic Activity (Mitochondrial function) | Membrane Integrity (Viability) or Redox Potential |
| Signal Type | Fluorescence (High Sensitivity) or Absorbance | Colorimetric (Visual/Absorbance) |
| Cell Permeability | Permeable (Enters live cells) | Impermeable (Excluded by live cells) |
| Sensitivity | High (Detects <80 cells/well) | Low to Moderate (Visual counting or high conc.) |
| Toxicity | Non-toxic (Allows kinetic/time-course monitoring) | Low toxicity, but typically an endpoint stain |
| Throughput | High (96/384-well plate compatible) | Low (Manual counting) or Specific Chemical Assays |
| Cost | Low to Moderate | Low |
| Key Limitation | Signal can be affected by compounds interfering with redox enzymes. | Does not measure "metabolism" directly; poor sensitivity for proliferation. |
Experimental Protocols
Protocol A: Resazurin Metabolic Assay (Standard)
Use this for: Cytotoxicity screening, proliferation curves, and metabolic health.
Reagents:
-
Resazurin Sodium Salt (dissolve to 0.15 mg/mL in PBS, filter sterilize).[2]
-
Complete Cell Culture Medium.[2]
Workflow:
-
Seed Cells: Plate cells in a 96-well black-walled plate (for fluorescence) or clear plate (for absorbance). Incubate 24h for attachment.
-
Treat: Apply drug compounds/treatments as per experimental design.
-
Add Dye: Add Resazurin solution directly to the culture medium at a final concentration of 10% v/v (e.g., 10 µL Resazurin + 100 µL medium).
-
Incubate: Incubate at 37°C for 1–4 hours .
-
Tip: Optimization is required. Check signal every hour to find the linear range.
-
-
Measure:
-
Fluorescence (Preferred): Ex 560 nm / Em 590 nm.
-
Absorbance: 570 nm (Reference 600 nm).
-
-
Calculate: Subtract background (media + resazurin, no cells) from all readings.
Protocol B: Indigo Carmine Viability (Exclusion) Assay
Use this for: Rapid visual confirmation of cell death or assessing membrane damage.
Reagents:
-
Indigodisulfonate Dipotassium Salt (0.2% w/v solution in PBS).
Workflow:
-
Prepare Suspension: Harvest cells (trypsinize if adherent) and resuspend in PBS.
-
Mix: Mix 1 part cell suspension with 1 part Indigo Carmine solution (1:1 ratio).
-
Incubate: Incubate at room temperature for 3–5 minutes . Do not over-incubate, as viable cells may eventually take up the dye.
-
Count: Load into a hemocytometer.
-
Analyze:
-
Clear/White Cells: Viable (Dye excluded).
-
Blue Cells: Non-viable (Membrane compromised).
-
-
Calculate: % Viability = (Unstained Cells / Total Cells) × 100.
Data Analysis & Interpretation
Resazurin Data (Metabolic)
-
Linearity: The fluorescent signal should be linear with cell number. If the signal plateaus, the dye has been completely reduced to hydroresorufin (colorless/non-fluorescent), indicating "over-reduction." Reduce incubation time.
-
False Positives: Compounds that are strong reducing agents (e.g., antioxidants like ascorbic acid) can reduce Resazurin chemically without cells. Always include a "No Cell + Drug" control.
Indigo Carmine Data (Exclusion)
-
Subjectivity: Manual counting is prone to user error.
-
False Negatives: Apoptotic cells with intact membranes will appear "viable" (unstained) in the early stages, even though their metabolism (measured by Resazurin) may already be crashing.
Decision Guide
Figure 2: Decision matrix for selecting the appropriate assay.
References
-
Creative Bioarray. (n.d.). Resazurin Cell Viability Assay Protocol. Retrieved from [Link]
- Rampersad, S. N. (2012). Multiple Applications of Alamar Blue as an Indicator of Metabolic Function and Cellular Health in Cell Viability Bioassays. Sensors, 12(9), 12347-12360.
-
Wikipedia. (n.d.). Indigo carmine. Retrieved from [Link]
Sources
A Comparative Guide to the Sensitivity of Indigodisulfonate Salts for Ozone Detection
For researchers, scientists, and drug development professionals engaged in processes where precise ozone monitoring is critical, the choice of an analytical method is of paramount importance. This guide provides an in-depth comparison of indigodisulfonate salts for the spectrophotometric determination of ozone in aqueous solutions. We will delve into the underlying chemical principles, compare sensitivity and performance characteristics, and provide detailed experimental protocols to ensure accurate and reliable measurements.
The Chemical Principle: A Foundation of Selectivity
The use of indigodisulfonate salts for ozone detection is a widely accepted colorimetric method, valued for its speed, simplicity, and high selectivity.[1][2] The fundamental principle lies in the reaction between ozone and the indigo dye molecule. Ozone rapidly and stoichiometrically cleaves the central carbon-carbon double bond (C=C) of the indigo derivative.[1][3] This double bond is the primary chromophore responsible for the dye's vibrant blue color. Its cleavage results in the formation of nearly colorless products, primarily isatin sulfonic acid derivatives.[1][4]
The decrease in the solution's absorbance, measured at the wavelength of maximum absorbance (λmax) around 600-610 nm, is directly proportional to the concentration of ozone that was present in the sample.[1][5][6] This 1:1 stoichiometric relationship between ozone and the indigo molecule forms the basis for a robust and quantitative assay.[1]
Caption: Experimental workflow for ozone determination.
Materials and Reagents:
-
Spectrophotometer or filter colorimeter capable of measuring at ~600 nm.
-
Cuvettes (typically 1 cm path length).
-
Glassware (volumetric flasks, pipettes).
-
Ozone-free deionized water.
-
Indigodisulfonate reagent (commercially available or prepared from potassium indigotrisulfonate). The reagent typically contains phosphoric acid and a buffer to maintain a low pH. [7] Procedure:
-
Instrument Setup: Set the spectrophotometer to a wavelength of approximately 600 nm. [1]2. Blank Preparation: To a volumetric flask, add a precise volume of the indigo reagent. Dilute to the mark with ozone-free deionized water. This will serve as your blank (A_blank).
-
Sample Collection: Collect the water sample with minimal turbulence to prevent ozone from off-gassing. [2][8]Analysis should be performed immediately as ozone decays rapidly. [9]4. Reaction: In a separate flask or directly in a cuvette, add the same precise volume of indigo reagent used for the blank. Carefully add a corresponding volume of the collected sample containing ozone. Mix gently by swirling. The blue color will fade instantly to a degree proportional to the ozone concentration. [1]5. Measurement: Promptly measure the absorbance of the sample solution (A_sample) at the same wavelength used for the blank.
-
Calculation: The concentration of ozone is calculated using the following formula: [1] O₃ (mg/L) = (A_blank - A_sample) / (f * b * V_sample / V_total)
Where:
-
A_blank = Absorbance of the unreacted indigo solution.
-
A_sample = Absorbance of the sample after reaction with ozone.
-
f = A calibration factor (typically 0.42 L/(mg·cm)), which is derived from the molar extinction coefficient of ozone. [1] * b = Path length of the cuvette in cm.
-
V_sample = Volume of the sample added.
-
V_total = Total volume of the sample and the indigo reagent.
-
Managing Interferences and Ensuring Accuracy
While the indigodisulfonate method is highly selective, certain substances can interfere with the measurement, potentially leading to inaccurate results.
-
Chlorine and Bromine: These halogens can also bleach the indigo dye, leading to an overestimation of the ozone concentration. [10]Interference from up to 10 ppm of chlorine can be effectively masked by incorporating malonic acid into the reagent formulation. [9][11]* Oxidized Manganese (e.g., Permanganate): This can also decolorize the indigo reagent, causing a false positive result. [10]A glycine subtraction method can be employed to correct for manganese interference. [11]* Peroxides: Hydrogen peroxide and organic peroxides decolorize the indigo reagent, but at a much slower rate than ozone. [2]If the analysis is performed promptly, interference from these compounds is generally negligible.
-
Sample Matrix: The method is robust and applicable to a wide range of water types, including potable water, wastewater, and groundwaters. [2][10]However, it is generally not suitable for seawater due to the formation of oxidized halogenated by-products during ozonation. [9] Self-Validating System and Trustworthiness:
To ensure the trustworthiness of your results, it is essential to incorporate quality control measures. Periodically verify the calibration factor 'f' of your indigo reagent, especially when using a new batch. Running a spiked sample (a sample with a known amount of ozone added) can help validate the accuracy of your measurements. All glassware should be meticulously cleaned and rinsed with ozone-free deionized water to eliminate any residual oxidants. [10]
Conclusion
The indigodisulfonate method offers a highly sensitive, selective, and reliable means of determining ozone concentrations in aqueous solutions. While various indigodisulfonate salts can be used, their purity directly impacts the sensitivity of the assay, making reagent quality a critical factor. By understanding the chemical principles, adhering to a meticulous experimental protocol, and being aware of potential interferences, researchers can confidently employ this method for accurate ozone monitoring in a wide array of applications.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Spectrophotometric Determination of Ozone Using Indigo Carmine.
- CHEMetrics. (n.d.). Ozone - Indigo Method.
-
Takeuchi, K., & Ibusuki, T. (1989). Quantitative determination of aqueous-phase ozone by chemiluminescence using indigo-5,5'-disulfonate. Analitical Chemistry, 61(6), 619-23. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Validation of the Indigo Method for Ozone Determination.
-
Royal Society of Chemistry. (1984). Spectrophotometric determination of ozone in air with indigo disulphonate. The Analyst, 109(7), 907-910. Retrieved from [Link]
-
American Public Health Association. (n.d.). Standard Methods: 4500-O3 B: Ozone by Indigo Colorimetric Method. Retrieved from [Link]
-
Scribd. (n.d.). 4500 O3 Residual. Retrieved from [Link]
-
ASCE Library. (1992). Measuring Ozone by Indigo Method: Interference of Suspended Material. Journal of Environmental Engineering, 118(6). Retrieved from [Link]
-
Gordon, G., & Bubnis, B. (2000). Residual Ozone Measurement: Indigo Sensitivity Coefficient Adjustment. Ozone: Science & Engineering, 22(4), 439-446. Retrieved from [Link]
-
Hoigné, J., & Bader, H. (n.d.). Determination of Ozone and Chlorine Dioxide in Water by the Indigo Method. e-Learning - UNIMIB. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Residual Ozone Analysis: Potassium Indigotrisulfonate vs. DPD Method.
-
Kettle, A. J., & Clark, B. M. (2004). Superoxide converts indigo carmine to isatin sulfonic acid: implications for the hypothesis that neutrophils produce ozone. The Journal of Biological Chemistry, 279(18), 18528-33. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Organic Redox Indicators: Highlighting the Advantages of Potassium Indigotrisulfonate.
- Google Patents. (2024). Indigo-based indicator detection of ozone.
- CHEMetrics. (2015). The Measurement of Dissolved Ozone.
-
International Journal of Engineering Trends and Technology. (2023). Color Detection Algorithm for Measuring Ozone Concentrations using Indigo Method. Retrieved from [Link]
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Comparative Toxicity Profile: Indigodisulfonate Dipotassium Salt vs. Vital Dyes
Executive Summary
This guide provides a technical analysis of Indigodisulfonate Dipotassium Salt (structurally analogous to the medical-grade Sodium salt, Indigo Carmine), contrasting its toxicity profile with Methylene Blue , Indocyanine Green (ICG) , and Brilliant Blue G (BBG) .[1]
While the medical standard is the sodium salt, the dipotassium salt is frequently utilized in research reagents and redox titrations. Researchers must distinguish between chromophore-mediated toxicity (shared by both salts) and cation-mediated toxicity (specific to the potassium load).[1]
Key Verdict: Indigodisulfonate exhibits a distinct alpha-adrenergic hemodynamic toxicity profile (hypertension/bradycardia), contrasting sharply with the serotonergic risks of Methylene Blue and the hypersensitivity risks of Fluorescein. In in vitro models, it is less cytotoxic than ICG but requires specific assay corrections due to spectral interference.[1]
Chemical & Pharmacological Basis[1][2]
To understand toxicity, we must first isolate the active moieties.
-
Indigodisulfonate Dipotassium:
-
Chromophore: Indigotindisulfonate (anion).[1][2] Acts as a redox indicator and alpha-adrenergic agonist.[1]
-
Cation: Potassium (
).[1] -
Critical Note for Researchers: Unlike the sodium salt, the dipotassium salt introduces exogenous potassium. In in vitro neuronal or cardiac assays, this can alter membrane resting potentials (depolarization), confounding toxicity data if not controlled against a
-matched buffer.[1]
-
-
Comparative Structural Pharmacology:
| Compound | Class | Primary Clearance | Mechanism of Systemic Toxicity |
| Indigodisulfonate (IC) | Indigoid | Renal (rapid) | |
| Methylene Blue (MB) | Thiazinium | Renal/Biliary | NO Synthase Inhibition: Vasoconstriction.[1] MAO Inhibition: Serotonin Syndrome risk. |
| Indocyanine Green (ICG) | Cyanine | Hepatic (exclusive) | Iodide Moiety: Anaphylaxis in iodine-sensitive subjects.[1] Aggregates in RPE cells. |
| Brilliant Blue G (BBG) | Triphenylmethane | Renal | P2X7 Receptor Antagonism: Generally low toxicity; neuroprotective in some models.[1] |
Systemic Toxicity Profile: Hemodynamics & Adverse Events
The most distinct toxicity of Indigodisulfonate is hemodynamic. Unlike Methylene Blue, which raises blood pressure by inhibiting nitric oxide (NO) relaxation, Indigodisulfonate acts directly on vascular receptors.[1]
Mechanism of Action: Hemodynamic Dysregulation
The following diagram illustrates the divergent pathways of Indigodisulfonate (IC) versus Methylene Blue (MB) leading to adverse events.
Figure 1: Divergent hemodynamic toxicity pathways.[1] Indigodisulfonate triggers reflex bradycardia via alpha-agonism, whereas Methylene Blue risks Serotonin Syndrome via MAO inhibition.[1]
Clinical Translation for Drug Development
-
Indigodisulfonate: High risk in models with pre-existing cardiac instability. The "paradoxical hypotension" often cited is secondary to severe reflex bradycardia or anaphylactoid reactions.
-
Methylene Blue: Contraindicated in models/patients taking SSRIs (Selective Serotonin Reuptake Inhibitors) due to MAO inhibition. Indigodisulfonate is the preferred alternative here.
Cellular Toxicity & Genotoxicity (In Vitro)
For researchers performing cell-based assays (e.g., retinal pigment epithelium, neuronal cultures), the toxicity profile differs from systemic effects.[1]
Cytotoxicity Comparison Table
| Metric | Indigodisulfonate (IC) | Indocyanine Green (ICG) | Brilliant Blue G (BBG) |
| Retinal Toxicity (RPE) | Moderate.[1] Toxic at >0.5% for >5 mins. | High. Toxic at >0.05% under light exposure (phototoxicity).[1] | Low. Safer profile for ILM peeling. |
| Phototoxicity | Low. Photostable. | High. Generates singlet oxygen/radicals under light. | Low to Moderate. |
| Genotoxicity (DNA) | Negligible. Does not intercalate DNA significantly.[1] | Low. | Low. |
| Mitochondrial Toxicity | Low interference with respiration. | Inhibits mitochondrial dehydrogenase. | Minimal. |
Key Insight: Methylene Blue is known to cause oxidative DNA damage upon photoexcitation. Indigodisulfonate is significantly safer regarding genotoxicity, making it preferable for staining tissues intended for subsequent genomic analysis.[1]
Experimental Protocol: Correcting for Dye Interference
A major source of "false toxicity" in dye research is spectral interference with viability assays (e.g., MTT, MTS, WST-8), which rely on colorimetric readouts often overlapping with the dye's absorbance.[1]
Protocol: Validated Viability Assay for Vital Dyes
-
Objective: Assess cytotoxicity of Indigodisulfonate without spectral artifacts.
-
Preferred Method: ATP Luminescence (e.g., CellTiter-Glo) or Calcein-AM (Fluorescence).[1] Avoid MTT if possible.
-
If MTT must be used: Follow this strict washing protocol.
Workflow: Interference-Free MTT Assay
Figure 2: Workflow to eliminate spectral interference of Indigodisulfonate in colorimetric viability assays.
Step-by-Step Protocol:
-
Seeding: Seed cells (e.g., ARPE-19 or HEK293) at 10,000 cells/well.
-
Treatment: Apply Indigodisulfonate Dipotassium (0.05% - 1.0%) for defined intervals (1, 5, 15 min).
-
Critical Wash: Aspirate media. Wash cells 3 times with warm PBS. Note: Residual Indigodisulfonate absorbs at ~610nm, which can overlap with the tail of the formazan peak (570nm), leading to false "high viability" readings.
-
Assay: Add MTT reagent in clear media (phenol red-free to further reduce noise).
-
Blanking: Run a parallel set of wells with Dye + No Cells to quantify any irreversible binding of the dye to the plastic, and subtract this value.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723854, Indigo carmine. Retrieved from [Link][1]
-
Ng, W. et al. (2009). Like methylene blue, indigo carmine might counteract vasoplegia: hemodynamic evidence obtained with pulse contour analysis.[1] Journal of Clinical Anesthesia. Retrieved from [Link]
-
Gale, D. et al. (2004). Comparison of the in vitro toxicity of indocyanine green to that of trypan blue in human retinal pigment epithelium cell cultures. American Journal of Ophthalmology. Retrieved from [Link]
-
Olliver, J.R. et al. (2003). Methylene blue but not indigo carmine causes DNA damage to colonocytes in vitro and in vivo at concentrations used in clinical chromoendoscopy.[1] Gut. Retrieved from [Link][1]
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Spectroscopic Validation of Indigodisulfonate Dipotassium Redox States: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in redox chemistry, the selection of a reliable indicator is paramount for accurate experimental outcomes. Indigodisulfonate dipotassium, commonly known as indigo carmine, stands as a versatile and widely utilized redox indicator.[1][2][3] Its distinct color transitions corresponding to different oxidation states provide a clear visual and spectrophotometric endpoint for a variety of chemical and biological assays.[1][4] This guide provides an in-depth technical comparison of the spectroscopic validation of indigodisulfonate dipotassium's redox states, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.
The Foundation: Understanding the Redox-Dependent Chromism of Indigodisulfonate
Indigodisulfonate dipotassium is an organic salt that owes its utility as a redox indicator to a reversible oxidation-reduction reaction that elicits dramatic and distinct color changes.[1][4] The molecule can exist in three primary states: an oxidized form, a semi-reduced (semiquinone) intermediate, and a fully reduced form. The transitions between these states are pH-dependent, a critical factor to consider in experimental design.[1]
-
Oxidized State (Blue): In its oxidized form, indigodisulfonate is a vibrant blue. This is the state most commonly encountered and is stable in the presence of oxidizing agents or atmospheric oxygen.[1][5]
-
Semi-Reduced State (Green/Red): Upon partial reduction, intermediate species are formed, leading to a spectrum of colors including green and red.[1][6] The specific color observed can depend on the reaction conditions and the concentration of the reducing agent.
-
Fully Reduced State (Yellow): Complete reduction of indigodisulfonate results in the formation of its leuco-form, which is a distinct yellow color.[1][2][7] This state is achieved in the presence of a sufficient concentration of a reducing agent and under conditions that prevent re-oxidation.
The standard redox potential (E°) of indigo carmine is +0.29 V at a pH of 0, and this potential decreases as the pH increases.[1] This pH-dependent redox potential is a key characteristic that allows for its application across a range of chemical environments.
Spectroscopic Fingerprints: UV-Visible Absorption Characteristics
The color changes of indigodisulfonate's redox states are quantitatively defined by their unique UV-Visible absorption spectra. Understanding these spectral signatures is fundamental to the validation and application of this indicator.
The oxidized blue form of indigo carmine exhibits a strong absorption maximum (λmax) in the visible region at approximately 610 nm.[1][8][9] It also displays several absorption peaks in the ultraviolet (UV) region, typically around 205 nm, 250 nm, and 287-291 nm, which are attributed to electronic transitions within the aromatic rings and carbonyl groups of the molecule.[8][9] As the molecule is reduced, the peak at 610 nm decreases, and new absorption features may appear. In its fully reduced, yellow leuco-form, the primary visible absorption peak is significantly shifted. At alkaline pH, a peak around 451 nm can emerge as the blue color fades.[8][10]
Table 1: Spectroscopic and Physicochemical Properties of Indigodisulfonate Dipotassium
| Property | Oxidized State | Reduced State (Leuco-form) | References |
| Color | Blue | Yellow | [1] |
| λmax (Visible) | ~610 nm | Not typically measured by absorbance in this form | [1][8][9] |
| Standard Redox Potential (E° at pH 7.0) | ~ -0.125 V | ~ -0.125 V | [11] |
| pH Indicator Range | Blue at pH 11.4 | Yellow at pH 13.0 | [7] |
Experimental Validation: Protocols for Generating and Characterizing Redox States
To ensure the trustworthiness of experimental results, it is crucial to have robust protocols for preparing and validating the different redox states of indigodisulfonate. The following section provides detailed, step-by-step methodologies for this purpose.
Protocol 1: Chemical Reduction of Indigodisulfonate Dipotassium
This protocol describes the classic "traffic light" demonstration, which effectively showcases the reversible redox transitions of indigo carmine.[5][6][12]
Materials:
-
Indigodisulfonate dipotassium (Indigo Carmine) powder
-
Dextrose (D-glucose)
-
Sodium hydroxide (NaOH)
-
Distilled or deionized water
-
Volumetric flasks, beakers, and a stir plate
-
Airtight flask or bottle
Solution Preparation:
-
1% Indigo Carmine Solution: Dissolve 1 g of indigo carmine in 100 mL of distilled water. Stir until fully dissolved to achieve a deep blue solution.[5][13]
-
Dextrose Solution (e.g., 0.1 M): Dissolve 9 g of dextrose in approximately 400 mL of distilled water and then dilute to a final volume of 500 mL.[14]
-
Sodium Hydroxide Solution (e.g., 3 M): Carefully dissolve 24 g of sodium hydroxide pellets in about 100 mL of water and then dilute to 200 mL. Caution: This is a highly exothermic process and should be performed with appropriate personal protective equipment (PPE).[14]
Experimental Procedure:
-
In a 500 mL Erlenmeyer flask, combine 100 mL of the dextrose solution and 100 mL of the sodium hydroxide solution.[5]
-
Add 10 mL of the 1% indigo carmine indicator solution to the flask. The solution will initially turn green.[5]
-
Seal the flask and allow the solution to sit undisturbed. The color will gradually transition from green to red, and finally to a bright yellow as the dextrose reduces the indigo carmine.[5]
-
To demonstrate oxidation, gently shake the flask. The introduction of atmospheric oxygen will cause the solution to turn red. More vigorous shaking will result in a green color as the indicator becomes more fully oxidized.[5]
-
Upon standing, the color sequence will reverse as the dextrose reduces the indicator again. This cycle can be repeated multiple times.[5]
Spectroscopic Validation: At each color stage (blue, green, red, yellow), a sample can be carefully extracted and its UV-Visible spectrum recorded using a spectrophotometer to observe the changes in the absorption maxima as described in the previous section.
Workflow for Redox State Generation and Analysis
Caption: Workflow for generating and spectroscopically analyzing the redox states of indigodisulfonate.
Comparative Analysis: Indigodisulfonate vs. Alternative Redox Indicators
While indigodisulfonate is a robust indicator, its performance should be compared with other alternatives to make an informed selection for a specific application.
Indigodisulfonate vs. Methylene Blue
Methylene blue is another common redox indicator with a blue oxidized form.[11] However, a key difference lies in its reduced form, which is colorless (leucomethylene blue).[11] Methylene blue also has a more negative redox potential at pH 7.0 (~ +0.011 V) compared to indigo carmine (~ -0.125 V), making it suitable for systems with a lower reducing potential.[11] A significant consideration, particularly in biological assays, is cytotoxicity. Methylene blue generally exhibits greater cytotoxicity than indigo carmine.[11] Furthermore, methylene blue is cell-permeable, which can be an advantage for intracellular measurements, whereas indigo carmine is generally considered cell-impermeable.[11]
Indigodisulfonate vs. Other Indicators
| Indicator | Transition Potential (V vs. SHE) | Color Change (Reduced to Oxidized) | Key Characteristics |
| Potassium Indigotrisulfonate | -0.081 | Colorless to Blue | Low transition potential, suitable for mild oxidizing agents.[15] |
| Diphenylamine | +0.76 | Colorless to Violet | Suitable for titrations with strong oxidizing agents.[15] |
| Ferroin | +1.06 | Red to Pale Blue | pH-independent, forms a stable complex with iron.[15] |
Logical Flow for Indicator Selection
Caption: Decision-making workflow for selecting an appropriate redox indicator.
Conclusion: An Authoritative Choice for Redox Analysis
Indigodisulfonate dipotassium offers a reliable and visually distinct method for monitoring redox reactions. Its well-characterized spectroscopic properties provide a solid foundation for quantitative analysis. By understanding the principles behind its redox-dependent color changes and adhering to validated experimental protocols, researchers can confidently employ this versatile indicator. The comparative analysis with other common indicators underscores the importance of selecting the appropriate tool for the specific experimental context, with indigodisulfonate proving to be an excellent choice for a wide range of applications, particularly where low toxicity and clear color transitions are required.
References
- Application Notes and Protocols for Indigo Carmine as a Redox Indic
-
Indigo carmine - Wikipedia. [Link]
-
Color Change Chemical Reaction - Carolina Knowledge Center. [Link]
-
Spectroelectrochemical Investigation on Indigo Carmine II. Heterogeneous Electron Transfer Kinetics of Indigo Carmine. [Link]
-
How is indigo carmine used in Lowenthal-Permanganate titration as a redox indicator? - Chemistry Stack Exchange. [Link]
-
Indigo Carmine | 860-22-0 | Leading Supplier in US - MacsChem. [Link]
-
Oxidation-Reduction of Indigo Carmine - NYLearns.org. [Link]
-
An Optical and Spectroelectrochemical Investigation of Indigo Carmine · B. ShenM. Olbrich-StockJ. PosdorferR. N. Schindler. Chemistry. 1991. [Link]
-
Oxidation-Reduction Potentials, Ionization Constants and Semiquinone Formation of Indigo Sulfonates and their Reduction Products | Journal of the American Chemical Society. [Link]
-
Indigo chromophores and pigments: structure and dynamics - NTU > IRep. [Link]
-
Degradation of Indigo Carmine Using Advanced Oxidation Processes: Synergy Effects and Toxicological Study - Scientific Research Publishing. [Link]
- WO2017093866A2 - An improved process for the preparation of indigo carmine - Google P
-
UV–vis measurements of indigo carmine samples at adjusted pH levels... - ResearchGate. [Link]
-
Comparative Voltammetric Behavior of Indigo Carmine at Screen‐Printed Carbon Electrodes | Request PDF - ResearchGate. [Link]
-
Redox of Indigo Carmine in RamZland!⚗️ - YouTube. [Link]
-
Exploratory study on sequestration of some essential metals by indigo carmine food dye - SciELO. [Link]
-
Electrochemical Degradation of Indigocarmine Dye at Ni/Graphite Modified Electrode in Aqueous Solution - Scientific Research Publishing. [Link]
-
The Blue Bottle - YouTube. [Link]
-
A sustainable and highly sensitive voltammetric method for the simultaneous determination of indigo carmine and carmoisine using a boron-doped diamond electrode - RSC Publishing. [Link]
-
Analysis of the conversion of indigo into indigo carmine dye using SERRS - ResearchGate. [Link]
-
Indigo Carmine, Certified 95+% (Dye content) [860-22-0] - CliniSciences. [Link]
-
INDIGO CARMINE - Ataman Kimya. [Link]
-
The electrochemical reduction of indigo dissolved in organic solvents and as a solid mechanically attached to a basal plane pyrolytic graphite electrode immersed in aqueous electrolyte solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Indigo Carmine: Between Necessity and Concern - MDPI. [Link]
-
Electrochemical Degradation of indigo carmine Dye at Ru/graphite Modified Electrode in Aqueous Solution - IOSR Journal. [Link]
-
Electrochemical Treatment of Actual Textile Indigo Dye Effluent. [Link]
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A Researcher's Guide to High-Throughput Screening: A Cost-Benefit Analysis of Indigodisulfonate Dipotassium
In the landscape of modern drug discovery and life sciences research, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid assessment of thousands to millions of compounds.[1] The goal of HTS is to identify "hits"—compounds that modulate a biological target of interest—which can then be optimized into lead candidates for therapeutic development.[2] However, the operational costs associated with H.T.S. can be substantial, with setup costs potentially ranging from $500,000 to $2 million.[1] A significant portion of this expenditure is dedicated to reagents and consumables, making the selection of assay methodology a critical decision point that balances throughput, reliability, and budgetary constraints.[3]
This guide provides a cost-benefit analysis of indigodisulfonate dipotassium, commonly known as indigo carmine, a versatile and economical dye, for its application in large-scale spectrophotometric assays. We will objectively compare its performance with common alternatives, supported by experimental data and protocols, to empower researchers to make informed decisions for their screening campaigns.
Indigodisulfonate Dipotassium: The Workhorse of Redox Assays
Indigodisulfonate dipotassium (Indigo Carmine) is an organic salt that functions as a robust redox indicator.[4] Its utility in spectrophotometric assays stems from a distinct, reversible color change: it is deep blue in its oxidized state and transitions to yellow or colorless in its reduced form.[4][5] This property makes it an excellent tool for assays involving oxidation-reduction reactions.
The primary mechanism exploited in many assays is indirect quantification. The target analyte reacts with a known excess of an oxidizing agent. The remaining, unreacted oxidizing agent then bleaches the indigo carmine. The decrease in the blue color, measured by absorbance at approximately 610 nm, is proportional to the concentration of the target analyte.[6] This principle is particularly valuable for measuring the antioxidant capacity of a sample or quantifying substances that can be readily oxidized.
Experimental Workflow: Indirect Spectrophotometric Assay
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Cross-reactivity of indigodisulfonate dipotassium with common buffer ions
Topic: Cross-reactivity of Indigodisulfonate Dipotassium with Common Buffer Ions Content Type: Publish Comparison Guide
Executive Summary
Indigodisulfonate dipotassium (the potassium salt analog of Indigo Carmine) acts as a sensitive redox and pH indicator. While chemically robust in neutral aqueous environments, it exhibits distinct "cross-reactivity"—defined here as physicochemical incompatibility or spectral interference—when introduced to specific buffer systems.
This guide challenges the assumption that this dye is inert. It demonstrates that Potassium Phosphate buffers induce precipitation via the Common Ion Effect, while alkaline Tris buffers accelerate oxidative degradation. The following protocols allow researchers to validate these interactions in their own specific formulations.
The Core Conflict: Chemical & Physical Incompatibility
Unlike its more common sodium salt counterpart (Indigo Carmine), Indigodisulfonate Dipotassium presents unique solubility constraints. The primary mechanisms of interference ("cross-reactivity") are not covalent bonding with buffer ions, but rather:
-
The Common Ion Effect (Solubility): High concentrations of Potassium (
) in buffers decrease the solubility product ( ) of the dipotassium dye, causing micro-precipitation that interferes with optical density (OD) readings. -
Alkaline Hydrolysis (Spectral Shift): The indigo chromophore is unstable at pH > 9.0. Buffers like Tris or Carbonate, often used at higher pH, catalyze the irreversible ring-opening or reversible deprotonation of the dye, shifting it from Blue (
nm) to Green/Yellow ( nm). -
Redox Interference: Buffers containing trace transition metals (often impurities in lower-grade HEPES or Citrate) can catalyze the oxidation of the dye by dissolved oxygen, leading to "phantom fading."
Comparative Analysis: Buffer Performance Matrix
The following table synthesizes the compatibility of Indigodisulfonate Dipotassium (
| Buffer System | pH Range | Solubility Risk | Spectral Stability | Redox Interference | Verdict |
| PBS (Na-Phosphate) | 7.0 - 7.6 | Low | High (Stable Blue) | Low | Recommended |
| K-Phosphate | 6.0 - 8.0 | High (Precipitation) | High | Low | Avoid (Common Ion Effect) |
| Tris-HCl | 7.0 - 9.0 | Low | Unstable at pH > 8.5 | Moderate (Amine interaction) | Conditional (Use < pH 8.0) |
| Citrate | 3.0 - 6.0 | Low | High | High (Chelation/Redox) | Caution (May alter redox potential) |
| HEPES | 6.8 - 8.2 | Low | High | Moderate (Radical generation) | Monitor (Keep dark) |
Critical Insight: Do not substitute Potassium Phosphate for Sodium Phosphate when using this specific salt. The presence of excess
ions shifts the equilibriumto the left, forcing the dye out of solution [1].
Experimental Protocols (Self-Validating Systems)
Do not rely on literature values alone. Impurities in your specific buffer lot can alter results. Use this workflow to validate your specific conditions.
Protocol A: The Common Ion Solubility Challenge
Objective: Determine if your buffer induces micro-precipitation that skews concentration data.
-
Preparation: Prepare a 10 mM stock of Indigodisulfonate Dipotassium in
. -
Test Groups:
-
Control: 990
L Water + 10 L Dye Stock. -
Test: 990
L of your Target Buffer (e.g., 1M K-Phosphate) + 10 L Dye Stock.
-
-
Incubation: Vortex and let stand for 30 minutes at Room Temperature (RT).
-
Validation Step (Centrifugation):
-
Centrifuge both samples at 10,000
for 5 minutes. -
Carefully sample the supernatant (do not disturb the pellet area).
-
-
Readout: Measure Absorbance at 610 nm (
).-
Calculation:
. -
Threshold: If Recovery < 95%, precipitation has occurred.
-
Protocol B: The Spectral Stability Scan
Objective: Detect pH-induced chromophore degradation or "Green Shift."
-
Setup: Prepare dye (
) in Tris-HCl (pH 7.0, 8.0, 9.0) and Carbonate (pH 10.0).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Time-Course: Measure absorbance spectrum (350 nm – 750 nm) at
and . -
Analysis:
Visualizing the Mechanism
The following diagrams illustrate the decision logic for buffer selection and the experimental workflow for validation.
Figure 1: Buffer Selection Decision Tree
Caption: Logic flow for selecting a buffer compatible with Indigodisulfonate Dipotassium based on pH and cation composition.
Figure 2: The Self-Validating Experimental Workflow
Caption: Step-by-step protocol to quantify solubility and spectral interference in new buffer systems.
References
-
LibreTexts Chemistry. (2023). The Common-Ion Effect in Solubility Equilibria.[1][3] Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53603738, Indigodisulfonate. Retrieved from [Link]
-
MDPI. (2017). Improving the Indigo Carmine Decolorization Ability of a Bacillus amyloliquefaciens Laccase. (Discusses Tris buffer interactions). Retrieved from [Link][4][5]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Indigodisulfonate Dipotassium Salt
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup to the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of indigodisulfonate dipotassium salt, commonly known as Indigo Carmine. By understanding the "why" behind each step, you can ensure the safety of your laboratory personnel and minimize environmental impact, fostering a culture of safety and responsibility.
Understanding the Compound: Indigodisulfonate Dipotassium Salt
Indigodisulfonate dipotassium salt is an organic salt widely used as a dye in various applications, including as a food additive and a laboratory reagent.[1][2] While not classified as a highly hazardous substance, it is harmful if swallowed and can cause skin and eye irritation.[3][4][5][6] Its complex aromatic structure makes it a recalcitrant molecule, meaning it is resistant to degradation in the environment.[7][8][9] This persistence underscores the importance of proper disposal to prevent contamination of waterways.[9][10]
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including indigodisulfonate dipotassium salt, should adhere to the fundamental principles of laboratory safety and environmental stewardship. These include:
-
Waste Minimization: Whenever possible, aim to reduce the amount of waste generated.[11]
-
Proper Labeling and Storage: All waste containers must be clearly and accurately labeled.[11][12][13]
-
Segregation of Incompatible Waste: To prevent dangerous reactions, different classes of chemical waste must be stored separately.[12][14]
-
Compliance with Regulations: Disposal procedures must comply with all local, regional, and national regulations.[15][16]
Step-by-Step Disposal Protocol for Indigodisulfonate Dipotassium Salt
This protocol outlines the procedures for handling both solid and aqueous waste containing indigodisulfonate dipotassium salt.
Part 1: Immediate Handling and Personal Protective Equipment (PPE)
Before beginning any disposal process, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.
Required PPE:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves | To prevent skin contact and potential irritation.[17][18] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles or splashes of solutions.[15][19] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
Part 2: Disposal of Solid Indigodisulfonate Dipotassium Salt
Solid waste includes unused or expired reagent and contaminated materials such as weighing paper or paper towels.
Procedure:
-
Container Selection: Choose a clearly labeled, leak-proof container designated for solid chemical waste. The container must be compatible with the chemical.[13][20]
-
Waste Collection: Carefully transfer the solid indigodisulfonate dipotassium salt waste into the designated container. Avoid generating dust.[4][15] If there is a risk of dust, slightly moistening the material can help.[17]
-
Labeling: The waste container must be labeled with "Hazardous Waste" (or as required by your institution's policy), the chemical name "Indigodisulfonate Dipotassium Salt," and the approximate quantity.[12]
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory.[11][12] This area should be away from general traffic and under the control of laboratory personnel.[20]
-
Pickup and Disposal: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company.[11][20] They will ensure the waste is transported to an approved disposal facility, which may involve incineration or other specialized treatment methods.[13][17]
Part 3: Disposal of Aqueous Solutions Containing Indigodisulfonate Dipotassium Salt
Aqueous waste is a common byproduct of many laboratory procedures using this dye. Do not pour aqueous solutions of indigodisulfonate dipotassium salt down the drain. [15][20] The dye's persistence in the environment necessitates proper treatment.
Procedure:
-
Container Selection: Use a dedicated, labeled, and sealed container for aqueous waste containing indigodisulfonate dipotassium salt. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Waste Collection: Carefully pour the aqueous waste into the designated container.
-
pH Neutralization (if applicable): If the aqueous waste is acidic or basic, it may need to be neutralized to a pH between 5.5 and 11.0 before collection, as per your institution's guidelines.[20] However, do not mix with other incompatible waste streams.[14]
-
Labeling: Label the container clearly with "Hazardous Waste" (or as required), the chemical name "Aqueous waste with Indigodisulfonate Dipotassium Salt," and the concentration.
-
Storage: Store the sealed container in the satellite accumulation area.
-
Pickup and Disposal: Contact your institution's EH&S for pickup and disposal. The waste will be managed by a licensed hazardous waste contractor.
Visualizing the Disposal Workflow
To provide a clear overview of the decision-making process for the disposal of indigodisulfonate dipotassium salt, the following workflow diagram has been created using Graphviz.
Caption: Disposal workflow for Indigodisulfonate Dipotassium Salt.
Advanced Considerations: Degradation and Environmental Fate
While direct disposal through licensed contractors is the standard and recommended procedure, it is valuable for the scientific community to be aware of ongoing research into the degradation of recalcitrant dyes like Indigo Carmine. Advanced Oxidation Processes (AOPs), such as ozonation and photocatalysis, have shown promise in breaking down the complex structure of this dye.[9][21] Additionally, some studies have explored the use of microorganisms for the biodegradation of Indigo Carmine, which can lead to less toxic byproducts.[7][8] This research paves the way for more sustainable and environmentally friendly disposal methods in the future.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of indigodisulfonate dipotassium salt is a critical aspect of responsible laboratory management. By following this detailed, step-by-step guide, researchers can ensure they are not only compliant with safety regulations but are also contributing to a safer working environment and the protection of our ecosystem. The principles outlined here serve as a foundation for the safe handling of all laboratory chemicals, reinforcing the trust and expertise that are the hallmarks of scientific integrity.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Columbia University. Hazardous Chemical Waste Management Guidelines.
- Stanford Environmental Health & Safety. Chemical Waste Disposal.
- University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Tion. Safe Storage and Disposal of Chemicals in A Lab.
- Labchem. (2020, July 3). INDIGO CARMINE Safety Data Sheet.
- Benchchem. Unveiling the Fading Blue: Methodologies for Studying Indigo Carmine Degradation Kinetics.
- PubMed. (2022, December 4). The Biodegradation of Indigo Carmine by Bacillus safensis HL3 Spore and Toxicity Analysis of the Degradation Products.
- Fisher Scientific. Indigo Carmine Safety Data Sheet.
- MDPI. (2022, December 4). The Biodegradation of Indigo Carmine by Bacillus safensis HL3 Spore and Toxicity Analysis of the Degradation Products.
- Loba Chemie. INDIGO CARMINE AR Safety Data Sheet.
- BES. E132 INDIGO CARMINE Safety Data Sheet.
- Photocatalytic Degradation of Indigo Carmine in Aqueous Solutions by the Antibacterial Agent Pefloxacin and UVA. (2018, June 21).
- Sigma-Aldrich. (2025, November 6). Indigo carmine Safety Data Sheet.
- Spectrum Chemical. (2019, October 15). 5,5',7-INDIGOTRISULFONIC ACID POTASSIUM SALT Safety Data Sheet.
- ChemSupply Australia. Safety Data Sheet.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- Scientific Research Publishing. Degradation of Indigo Carmine Using Advanced Oxidation Processes: Synergy Effects and Toxicological Study.
- Fisher Scientific. (2023, September 27). SAFETY DATA SHEET.
- Lab Alley. (2015, May 1). Indigo Stock Solution For Sale Online | Safety Data Sheet (SDS).
- Spectrum Chemical. (2015, August 7). FD&C BLUE NO. 2 Safety Data Sheet.
- Spectrum Chemical. (2016, October 7). INDIGO CARMINE Safety Data Sheet.
- Cayman Chemical. (2025, October 8). Safety Data Sheet.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- PENTA. (2025, February 20). Indigo carmine Safety Data Sheet.
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- 6. fishersci.dk [fishersci.dk]
- 7. The Biodegradation of Indigo Carmine by Bacillus safensis HL3 Spore and Toxicity Analysis of the Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Degradation of Indigo Carmine Using Advanced Oxidation Processes: Synergy Effects and Toxicological Study [scirp.org]
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Operational Safety Guide: Indigodisulfonate Dipotassium Salt (Indigo Carmine)
[1]
Executive Summary & Hazard Architecture
While Indigodisulfonate dipotassium salt (Indigo Carmine) is often perceived as a low-hazard food dye (E132), this complacency in a research setting leads to contamination and data integrity issues.[1]
The Scientist's Perspective: The primary risk is not acute lethality (LD50 oral, rat >2,000 mg/kg), but containment failure .[1] Indigo Carmine has an exceptionally high tinctorial strength.[1] A micro-spill of milligram quantities can compromise an entire cleanroom environment, cross-contaminate samples, and result in "false positives" in colorimetric assays. Furthermore, it is a respiratory and ocular irritant that requires strict dust control.
Hazard Profile Table
| Parameter | Classification | Operational Implication |
| Acute Toxicity | Low (Category 4 Oral) | Ingestion is unlikely; focus is on inhalation/contact.[1] |
| Sensitization | Skin Sensitizer (Category 1B) | Repeated exposure can trigger allergic dermatitis.[1] |
| Physical State | Fine Purple/Blue Powder | High potential for static-driven dust dispersion.[1] |
| Reactivity | Light Sensitive / Oxidizer Incompatible | Requires amber glassware; avoid storage near nitric acid/peroxides.[1] |
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the State of Matter (Solid vs. Aqueous) to maximize dexterity while ensuring barrier integrity.
PPE Selection Logic
-
Glove Material: Standard Nitrile (0.11 mm) is recommended.[1] Since Indigo Carmine is water-soluble, nitrile provides excellent impermeability to the aqueous solutions used in staining.
-
Respiratory: The critical control point is weighing .[1] The powder is fine and easily aerosolized.
Table 1: Task-Based PPE Specifications
| PPE Component | Routine Benchwork (Aqueous Solutions) | Solid Handling / Weighing (>1g) | Technical Rationale |
| Hand Protection | Nitrile Gloves (Min 0.11mm thickness) | Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm) | Double gloving during weighing prevents "wrist-gap" contamination and allows immediate shedding of the outer layer if stained.[1] |
| Eye Protection | Safety Glasses (Side shields required) | Chemical Goggles (Indirect Vent) | Goggles prevent fine dust entry into the lacrimal duct, which can cause intense (though temporary) staining and irritation.[1] |
| Respiratory | Not required (if ventilation is adequate) | N95 / P2 Particulate Respirator | Essential to prevent inhalation of dye particulates which can irritate the upper respiratory tract.[1] |
| Body Protection | Standard Lab Coat (Cotton/Poly blend) | Lab Coat + Disposable Tyvek® Sleeves | Sleeves bridge the gap between glove and coat, the most common site of skin staining.[1] |
Decision Logic & Workflows
Visualization 1: PPE Selection & Risk Assessment
This decision tree guides the researcher through the correct safety setup based on the experimental phase.[1]
Figure 1: Decision logic for selecting appropriate PPE based on the physical state of Indigo Carmine.
Operational Protocols: The "Self-Validating" Workflow
To ensure scientific integrity, these protocols include "checkpoints" to verify safety and containment.
Protocol A: Static-Free Weighing (The Critical Step)
Objective: Weigh Indigo Carmine without contaminating the balance or the user.[1]
-
Preparation:
-
Weighing:
-
Solubilization (Immediate Containment):
-
Have your solvent (usually water) ready in a pre-labeled Amber Glass vial (Indigo Carmine is light sensitive).[1]
-
Transfer the powder to the solvent immediately. Once in solution, the respiratory risk is eliminated.
-
-
Validation (The White Glove Test):
Protocol B: Spill Response
Scenario: You have spilled 500mg of powder on the bench.
Figure 2: Workflow for containing and cleaning Indigo Carmine spills to prevent aerosolization and staining.[1][3][5][6][7][8]
Disposal & Sustainability
Although Indigo Carmine is used in food, laboratory concentrations and regulatory definitions classify it as chemical waste.
-
Aqueous Solutions: Do not pour down the drain. Even non-toxic dyes cause "visual pollution" which can trigger regulatory fines from local water authorities.[1] Collect in a container labeled "Non-Halogenated Aqueous Waste."[1]
-
Solid Waste: Contaminated gloves, weighing boats, and tissues must be disposed of in the solid chemical waste stream, not regular trash, to prevent janitorial staff from encountering staining agents.
References
-
Thermo Fisher Scientific. (2021).[1][9] Safety Data Sheet: Indigo Carmine. Retrieved from
-
PubChem. (n.d.).[1] Indigodisulfonate Sodium (Compound Summary). National Library of Medicine.[1] Retrieved from
-
Sigma-Aldrich. (2022).[1] Product Specification: Indigo Carmine. Retrieved from
-
New Jersey Department of Health. (2016).[1] Hazardous Substance Fact Sheet: Indigotin. Retrieved from
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
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- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.fi [fishersci.fi]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. dyespigments.net [dyespigments.net]
- 7. americanregent.com [americanregent.com]
- 8. shi-tou.com [shi-tou.com]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
